Disperse Orange 13
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.79e-07 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-18-12-10-17(11-13-18)24-26-22-15-14-21(19-8-4-5-9-20(19)22)25-23-16-6-2-1-3-7-16/h1-15,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTBRYBHCBCJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064166 | |
| Record name | C.I. Disperse Orange 13 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Disperse Orange 13 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20657 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6253-10-7 | |
| Record name | Disperse Orange 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(2-(4-(2-phenyldiazenyl)-1-naphthalenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Orange 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[[4-(phenylazo)-1-naphthyl]azo]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Analytical Imperative for Disperse Orange 13
An In-Depth Technical Guide to the Spectroscopic Analysis of Disperse Orange 13
This compound (C.I. 26080) is a synthetic dye belonging to the double azo class, characterized by the presence of two nitrogen-nitrogen double bonds (-N=N-) linking aromatic structures. Its molecular formula is C₂₂H₁₆N₄O, with a molecular weight of approximately 352.39 g/mol . Primarily used for dyeing hydrophobic fibers like polyester and acetate, its prevalence in the textile industry necessitates robust analytical methods for quality control, environmental monitoring, and research into its degradation pathways. Due to the potential for azo dyes to break down into carcinogenic aromatic amines, rigorous characterization is not merely an academic exercise but a critical component of regulatory compliance and safety assessment.
This guide provides a comprehensive overview of the core spectroscopic techniques used to analyze this compound. As a senior application scientist, the focus extends beyond procedural steps to address the underlying principles and the rationale behind methodological choices, ensuring a holistic understanding for researchers and drug development professionals who may encounter azo compounds. We will explore how Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are synergistically employed to build a complete analytical profile of this compound.
| Property | Value | Source |
| IUPAC Name | 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | PubChem |
| C.I. Name | This compound, C.I. 26080 | World Dye Variety |
| CAS Number | 6253-10-7 | PubChem |
| Molecular Formula | C₂₂H₁₆N₄O | World Dye Variety |
| Molecular Weight | 352.39 g/mol | PubChem |
| Class | Double Azo Dye | World Dye Variety |
| Appearance | Reddish-brown powder | ChemBK |
| Solubility | Soluble in ethanol, acetone, benzene | World Dye Variety |
Overall Analytical Workflow
A comprehensive analysis of this compound relies on the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The following workflow illustrates a logical approach, from initial detection to definitive structural confirmation.
Caption: General workflow for the spectroscopic characterization of this compound.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a cornerstone technique for analyzing dyes because their color is a direct result of electronic transitions within the chromophore. For this compound, the extensive system of conjugated pi electrons across the azo groups and aromatic rings absorbs light in the visible spectrum, giving it its characteristic orange color.
Expertise & Causality: The choice of solvent is critical. A polar solvent like ethanol is often used due to the dye's solubility. The analysis provides the maximum absorbance wavelength (λmax), which is a unique fingerprint for the compound under specific conditions. This technique is exceptionally useful for quantitative analysis (using the Beer-Lambert Law) and for monitoring processes like photocatalytic degradation, where the disappearance of the dye's primary absorption peak over time provides a direct measure of the reaction rate. Studies on dye aggregation also utilize UV-Vis to observe shifts in absorption spectra as dye molecules interact in solution.
Key Spectral Features
The UV-Vis spectrum of an azo dye like this compound is typically characterized by two main absorption bands:
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An intense band in the visible region (around 400-500 nm): This is attributed to the π→π* electronic transition within the conjugated azo-aromatic system. This transition is responsible for the dye's color.
-
A less intense band in the UV region (around 250-350 nm): This corresponds to π→π* transitions within the individual aromatic (benzene and naphthalene) rings.
Experimental Protocol: UV-Vis Analysis
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of spectroscopic grade ethanol to prepare a 100 mg/L stock solution.
-
Preparation of Working Standard: Dilute the stock solution with ethanol to a concentration that yields an absorbance between 0.5 and 1.0 AU for optimal accuracy (e.g., 10 mg/L).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.
-
Set the wavelength scan range from 200 nm to 800 nm.
-
-
Baseline Correction: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and cuvette.
-
Sample Measurement: Rinse the cuvette with the working standard solution, then fill it and place it back into the instrument.
-
Data Acquisition: Initiate the wavelength scan. The resulting spectrum will show absorbance as a function of wavelength.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the primary peak in the visible region.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FTIR is used to confirm the presence of the defining azo linkage, the phenolic hydroxyl group, and the aromatic rings.
Expertise & Causality: The sample is typically prepared as a KBr (potassium bromide) pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and will not contribute interfering peaks. The resulting spectrum provides definitive evidence of key structural components. For instance, the disappearance of the N=N stretching peak is a key indicator of azo bond cleavage during degradation studies.
Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 | O-H Stretch (broad) | Phenolic Hydroxyl (-OH) |
| 3000 - 3100 | C-H Stretch | Aromatic Rings |
| ~1600, ~1500, ~1450 | C=C Stretch in-ring | Aromatic Rings |
| 1400 - 1450 | N=N Stretch | Azo Group (-N=N-) |
| 1200 - 1300 | C-N Stretch | Aromatic Amine |
| ~1260 | C-O Stretch | Phenol |
| 690 - 900 | C-H Bending (out-of-plane) | Aromatic Ring Substitution |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
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Sample Preparation: Grind 1-2 mg of this compound with ~200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or semi-transparent disc.
-
Instrument Setup: Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with no sample in the beam path. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Peak Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
Expertise & Causality: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is required for NMR analysis to avoid a large interfering solvent signal in the ¹H spectrum. The chemical shifts (δ) of the protons and carbons are highly sensitive to their electronic environment, allowing for the precise mapping of the molecule's skeleton. For a complex structure like this compound, with multiple aromatic rings, the aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will be complex due to overlapping signals and spin-spin coupling. 2D NMR techniques (like COSY and HSQC) may be employed for unambiguous signal assignment in advanced research settings.
Expected NMR Spectral Features
-
¹H NMR:
-
Aromatic Region (δ 6.5 - 8.5 ppm): Multiple complex signals (doublets, triplets, multiplets) corresponding to the 15 protons on the three aromatic rings. Protons adjacent to the electron-withdrawing azo groups will be shifted downfield (higher ppm).
-
Phenolic Proton (δ 9.0 - 10.0 ppm): A broad singlet for the -OH proton, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Region (δ 110 - 160 ppm): Multiple signals for the 22 carbon atoms in the aromatic systems. Carbons bonded to the nitrogen and oxygen atoms will be significantly downfield.
-
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument will be tuned to the specific nucleus (¹H or ¹³C) and the magnetic field will be locked and shimmed to ensure homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
The number of scans can range from 8 to 64 depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans than ¹H NMR (hundreds to thousands) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign signals to specific protons and carbons in the molecular structure.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can aid in confirming its elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures.
Expertise & Causality: Electrospray ionization (ESI) is a common "soft" ionization technique used for dyes, as it minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺. The high-resolution mass measurement from an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer can provide a mass accuracy of <5 ppm, allowing for the unambiguous determination of the elemental formula. Tandem MS (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which serves as a structural fingerprint for confirmation.
Caption: Workflow for a typical LC-MS/MS analysis of this compound.
Expected Mass Spectrometric Data
| Ion | Calculated m/z | Analysis Mode | Significance |
| [M+H]⁺ | 353.1400 | Positive ESI | Protonated molecular ion, confirms molecular weight. |
| [M+Na]⁺ | 375.1219 | Positive ESI | Sodium adduct, common in ESI. |
| [M-H]⁻ | 351.1247 | Negative ESI | Deprotonated molecular ion. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent mixture compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
-
LC Method Setup:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient elution is common, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile, ramping to 95% acetonitrile. Formic acid is added to promote protonation for positive ion mode ESI.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Method Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan mode (e.g., m/z 100-600) to detect the parent ion.
-
Source Parameters: Optimize capillary voltage, gas temperature, and nebulizer pressure for the target analyte.
-
-
Data Acquisition: Inject the sample. The LC system will separate the components of the sample before they enter the mass spectrometer. The MS
Disperse Orange 13 CAS 6253-10-7 properties
An In-Depth Technical Guide to Disperse Orange 13 (CAS 6253-10-7)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (C.I. 26080), a significant member of the azo dye class. Tailored for researchers, scientists, and professionals in drug development and material science, this guide delves into the dye's fundamental properties, synthesis, mechanism of action, applications, and critical safety and environmental considerations. Our narrative emphasizes the causality behind its chemical behavior and analytical methodologies, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Core Identity and Physicochemical Profile
This compound is a non-ionic double azo dye characterized by its low water solubility, a defining feature of disperse dyes.[1][2] This property is fundamental to its application in dyeing hydrophobic synthetic fibers.[2][3] Its primary identifiers are CAS Number 6253-10-7 and Colour Index (C.I.) Name 26080.[1][4]
The molecule's structure, 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol, consists of two azo groups (-N=N-) linking three aromatic moieties.[5] This extensive conjugated system is the chromophore responsible for its characteristic orange color.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Red-brown / Dark-brown powder | [1][6][7] |
| Molecular Formula | C₂₂H₁₆N₄O | [1][4][6] |
| Molecular Weight | 352.39 g/mol | [4][5][6] |
| Melting Point | 149-153 °C | [4][6][8] |
| Boiling Point | 599.6 ± 35.0 °C (Predicted) | [4][6] |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [4][6] |
| Solubility | Soluble in ethanol, acetone, benzene, propanol; slightly soluble in carbon tetrachloride; very low solubility in water. | [1][4][6][7] |
| Behavior in H₂SO₄ | Forms a dark green-blue solution in concentrated sulfuric acid, which turns dark green and then brown upon dilution. | [1][4][6] |
Synthesis Pathway
The manufacturing of this compound is a classic example of diazo coupling chemistry, performed in a two-stage process.[1][6] The causality is rooted in the electrophilic nature of the diazonium salt and the electron-rich nature of the aromatic coupling components.
Protocol for Synthesis:
-
First Diazotization & Coupling: Aniline is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) to form a diazonium salt. This highly reactive intermediate is immediately coupled with Naphthalen-1-amine.
-
Second Diazotization & Coupling: The resulting aminoazo compound is subjected to a second diazotization reaction under similar conditions. The new diazonium salt is then coupled with phenol to yield the final this compound molecule.
Caption: Synthesis workflow for this compound.
Mechanism of Action in Textile Dyeing
Disperse dyes are engineered for hydrophobic fibers like polyester, which lack the ionic sites found in natural fibers.[3] The dyeing mechanism is a physical process governed by partitioning and diffusion, rather than ionic bonding.[2][3]
The process is initiated by creating a fine, stable aqueous dispersion of the dye powder using dispersing agents.[2] Under high temperature (typically 130 °C) and pressure, the polyester fibers swell, increasing the mobility of their amorphous polymer chains.[2] This creates transient voids, allowing the small, non-ionic dye molecules to diffuse from the aqueous phase into the hydrophobic fiber interior.[3] Once inside, the dye is trapped as the fiber cools and the polymer structure contracts. The dye molecules are held in place primarily by weak van der Waals forces and dipole interactions.[9]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse dyes [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6253-10-7 | CAS DataBase [m.chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sunlake.lookchem.com [sunlake.lookchem.com]
- 9. Disperse dye - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of Disperse Orange 13 in Diverse Solvent Systems
This technical guide provides a comprehensive exploration of the solubility characteristics of C.I. Disperse Orange 13 (CAS No. 6253-10-7), a significant double azo dye. Tailored for researchers, scientists, and professionals in drug development, materials science, and chemical engineering, this document delves into the theoretical and practical aspects of its dissolution in various organic solvents. While precise quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for its experimental determination, empowering researchers to generate reliable data for their specific applications.
Introduction to this compound: A Dye of Industrial Significance
This compound, with the molecular formula C₂₂H₁₆N₄O and a molecular weight of approximately 352.39 g/mol , is a non-ionic dye characterized by its vibrant orange hue.[1][2] Its molecular structure, featuring two azo groups (–N=N–), makes it a valuable colorant for hydrophobic synthetic fibers such as polyester, cellulose acetate, and polyamide.[1] The dyeing mechanism for these fibers relies on the dispersion of the sparingly water-soluble dye in an aqueous bath, from which the dye molecules diffuse into the amorphous regions of the polymer fibers at elevated temperatures.[3]
Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications beyond conventional textile dyeing. These include the formulation of inks, the coloration of plastics, and as a model compound in studies of dye-polymer interactions and novel drug delivery systems. The choice of solvent directly influences the efficiency of dyeing processes, the stability of dye formulations, and the quality of the final product.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| CAS Number | 6253-10-7 | [2] |
| Molecular Formula | C₂₂H₁₆N₄O | [1][2] |
| Molecular Weight | 352.39 g/mol | [1][2] |
| Appearance | Reddish-brown powder | [4] |
| Molecular Structure | Double azo class | [1] |
Qualitative Solubility Profile of this compound
Based on available literature, this compound exhibits the following qualitative solubility characteristics:
-
Soluble in:
-
Slightly soluble in:
-
Insoluble/Sparingly Soluble in:
-
Water[3]
-
This solubility profile is consistent with the non-ionic and hydrophobic nature of disperse dyes. The polarity of the solvent plays a crucial role in the dissolution of this compound. Generally, it shows better solubility in moderately polar to nonpolar organic solvents that can effectively overcome the intermolecular forces within the dye's crystalline structure.
Quantitative Determination of Solubility: A Validated Experimental Protocol
The following section provides a detailed, self-validating protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted equilibrium shake-flask technique followed by UV-Vis spectrophotometric analysis.
Causality behind Experimental Choices
The equilibrium shake-flask method is chosen as it ensures that the solvent is fully saturated with the solute, providing a true measure of the equilibrium solubility. The subsequent UV-Vis spectrophotometric analysis is a sensitive and accurate method for determining the concentration of a colored compound in solution, leveraging the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration for a given substance at a specific wavelength.
Materials and Equipment
-
This compound (analytical standard)
-
Organic solvents of interest (HPLC grade, e.g., ethanol, acetone, methanol, toluene)
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes (Class A)
-
Sealed glass vials or flasks
-
Thermostatic orbital shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes (appropriate for the solvent's UV cutoff)
Step-by-Step Methodology
Part A: Preparation of Standard Solutions and Calibration Curve
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create a set of at least five standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).
-
Determination of Maximum Absorbance Wavelength (λmax): Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which this compound exhibits maximum absorbance in the specific solvent.
-
Generation of Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each standard solution, using the pure organic solvent as a blank.
-
Plot a graph of absorbance versus concentration. A linear regression analysis will yield the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.99 for a valid calibration curve.
-
Part B: Preparation of Saturated Solution
-
Equilibration: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.
-
Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study is recommended to determine the minimum time required to achieve equilibrium.
-
Settling: After agitation, allow the solution to stand undisturbed at the constant temperature to permit the excess solid to settle.
Part C: Sample Analysis and Solubility Calculation
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant of the saturated solution using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be precisely recorded.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the predetermined λmax.
-
Solubility Calculation:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent. The solubility is typically expressed in g/L or mg/L.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Illustrative Quantitative Solubility Data
| Solvent | Temperature (°C) | Illustrative Solubility (g/L) |
| Acetone | 25 | ~ 2.5 - 5.0 |
| Ethanol | 25 | ~ 1.0 - 2.5 |
| Toluene | 25 | ~ 0.5 - 1.5 |
| Methanol | 25 | ~ 0.5 - 1.0 |
| Carbon Tetrachloride | 25 | < 0.1 |
| Water | 25 | < 0.01 |
Factors Influencing Solubility: A Conceptual Overview
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
Caption: Key factors influencing the solubility of this compound.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound, emphasizing the importance of experimental determination due to the scarcity of published quantitative data. The provided step-by-step protocol for solubility measurement using the shake-flask method and UV-Vis spectrophotometry offers a reliable and accurate approach for researchers to generate the data necessary for their specific applications. By understanding the physicochemical properties of this compound and the factors that govern its solubility, scientists and engineers can better control and optimize processes involving this industrially important dye.
References
An In-Depth Technical Guide to the Thermal Stability and Degradation of Disperse Orange 13
This guide provides a comprehensive technical overview of the thermal stability and degradation profile of C.I. Disperse Orange 13. As a double azo dye, its thermal behavior is a critical parameter influencing its application in the textile industry, its persistence in the environment, and the potential formation of hazardous byproducts. This document is intended for researchers, chemists, and material scientists engaged in the study of dye chemistry, polymer science, and environmental analysis. We will delve into the fundamental principles of its decomposition, present robust analytical methodologies for its characterization, and provide field-proven insights into the interpretation of the resulting data.
Introduction to C.I. This compound
C.I. This compound is a non-ionic synthetic dye characterized by the presence of two azo groups (–N=N–), which act as the chromophore.[1] Its low water solubility and hydrophobic nature make it suitable for dyeing synthetic fibers like polyester, polyamide, and acetate, where it forms a solid solution within the polymer matrix.[2][3][4] Understanding its response to thermal stress is paramount for optimizing dyeing processes, ensuring colorfastness, and assessing the safety of end-products.
Chemical Identity and Properties
A clear understanding of the molecule's structure is the foundation for interpreting its thermal behavior.
| Property | Value | Source |
| Common Name | This compound | [1][5][6] |
| C.I. Number | 26080 | [1][7] |
| CAS Number | 6253-10-7 | [1][5][6] |
| Molecular Formula | C₂₂H₁₆N₄O | [1][5][6][7][8] |
| Molecular Weight | 352.39 g/mol | [1][5][8] |
| IUPAC Name | 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | [5] |
| Chemical Class | Double Azo Dye | [1] |
| Melting Point | 149-153 °C | [7] |
| Appearance | Reddish-brown powder | [1][8] |
Chemical Structure:
Thermal Stability and Degradation Profile
The thermal degradation of azo dyes is primarily initiated by the cleavage of the azo bond, which is the weakest linkage in the molecule. This process can be studied using a combination of thermoanalytical techniques that provide a complete picture of the material's stability and the nature of its decomposition.
Predicted Thermal Events
Based on the analysis of structurally similar azo dyes, a multi-stage degradation process is anticipated for this compound.[9][10]
| Thermal Event | Predicted Temperature Range (°C) | Description |
| Melting (Endotherm) | 149 - 153 | Solid-to-liquid phase transition. This would be observed as an endothermic peak in a DSC analysis. |
| Onset of Decomposition | ~250 | The temperature at which significant, irreversible mass loss begins. This is a critical indicator of thermal stability. |
| Primary Degradation Stage | 250 - 400 | The most significant mass loss occurs in this stage, primarily attributed to the scission of the two azo bonds, leading to the release of nitrogen gas and the formation of aromatic fragments.[9] |
| Secondary Degradation Stage | > 400 | Fragmentation and decomposition of the more stable aromatic rings (benzene, naphthalene, phenol derivatives) at higher temperatures. |
| Char Residue at 800 °C | 20 - 40% | Formation of a non-volatile carbonaceous residue. The percentage can vary based on the atmosphere (inert vs. oxidative). |
Proposed Degradation Pathway
The thermal decomposition of this compound is hypothesized to proceed via a free-radical mechanism. The homolytic cleavage of the C-N bonds adjacent to the azo groups is the initiating step, resulting in the liberation of nitrogen gas (N₂) and the formation of several aromatic radicals. These highly reactive species can then abstract hydrogen atoms or recombine to form a complex mixture of smaller, volatile organic compounds.
Caption: Proposed thermal degradation pathway for this compound.
Analytical Methodologies for Thermal Characterization
A multi-faceted analytical approach is essential for a comprehensive understanding of thermal degradation. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) provides complementary data on mass loss, energy changes, and degradation product identity.
Thermogravimetric Analysis (TGA)
Causality: TGA is the cornerstone for determining thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere. This directly quantifies the temperatures at which the material decomposes and the amount of volatile vs. non-volatile components. An inert nitrogen atmosphere is chosen to study the inherent thermal stability without the influence of oxidation, which would occur in an air atmosphere.[11]
Experimental Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experimental time.[11]
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (d(mass)/dT) to generate the Derivative Thermogravimetric (DTG) curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss (T_peak).
-
Determine the onset temperature of decomposition (T_onset) and the final char residue percentage.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. It is essential for identifying thermal transitions like melting (endothermic) and decomposition (exothermic). Correlating the exothermic decomposition peak from DSC with the mass loss region from TGA provides a self-validating system, confirming that the observed energy release is due to chemical degradation.[12]
Experimental Protocol:
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An identical empty pan is used as the reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min. The upper limit is chosen to capture the main decomposition events without damaging the instrument.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify and integrate endothermic peaks to determine the melting point (T_m) and heat of fusion (ΔH_f).
-
Identify and integrate exothermic peaks to determine the decomposition temperature (T_d) and heat of decomposition (ΔH_d).
-
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Disperse dyes [chemicalbook.com]
- 4. p2infohouse.org [p2infohouse.org]
- 5. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Disperse dyes [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Toxicological Profile of Disperse Orange 13
Introduction
Disperse Orange 13 (C.I. 26080; CAS No. 6253-10-7) is a double azo dye characterized by its lipophilic nature and low water solubility, properties that make it highly effective for dyeing synthetic hydrophobic fibers such as polyester, polyamide, and cellulose acetate.[1] As a member of the extensive class of azo dyes, which constitute the largest group of commercial colorants, its toxicological profile is of significant interest to researchers, scientists, and professionals in drug development and chemical safety assessment.[2][3] The potential for human and environmental exposure, primarily through dermal contact with dyed textiles and through industrial effluents, necessitates a thorough understanding of its toxicokinetics and toxicodynamics.[4][5]
This guide provides a comprehensive technical overview of the toxicological profile of this compound, synthesizing available data on its metabolism, genotoxicity, cytotoxicity, and skin sensitization potential. In the absence of complete in vivo data for specific endpoints, this document critically evaluates the implications of its metabolic pathways and draws upon data from structurally related analogues to construct a robust hazard assessment.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its toxicological behavior, particularly its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Chemical Formula | C₂₂H₁₆N₄O | [2] |
| Molecular Weight | 352.39 g/mol | [2] |
| Appearance | Reddish-brown powder | [2] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and benzene | [1] |
| Melting Point | 149-153 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) | [1] |
Toxicokinetics and Metabolism: The Reductive Cleavage of the Azo Linkage
The toxicological activity of many azo dyes, including this compound, is intrinsically linked to their metabolism.[6] The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-).[1][6] This biotransformation can be catalyzed by azoreductases produced by intestinal microorganisms under anaerobic conditions and by hepatic enzymes in the liver.[1][3][6]
The reductive cleavage of this compound is predicted to yield aromatic amines. Based on its chemical structure, the expected primary metabolites are aniline and 4-amino-1-naphthol , and subsequently p-aminophenol . The formation of these aromatic amines is a critical activation step, as many are known to be more toxic and potentially carcinogenic than the parent dye molecule.[6][7]
Caption: Predicted metabolic pathway of this compound via reductive cleavage.
Genotoxicity and Mutagenicity
In vitro studies have consistently demonstrated the genotoxic potential of this compound.
A study utilizing the Salmonella/microsome mutagenicity assay (Ames test) found that this compound induces frameshift mutations, with significantly greater responses observed in Salmonella typhimurium strains TA98 and YG1041, which overproduce nitroreductase and O-acetyltransferase.[8] This highlights the critical role of metabolic activation in the mutagenicity of this dye.[8]
Furthermore, this compound has been shown to increase the frequency of micronuclei in both human lymphocytes and the human hepatoma cell line HepG2, indicating its potential to cause chromosomal damage.[9] In the comet assay with HepG2 cells, the dye induced DNA damage at concentrations ranging from 0.2 to 4.0 µg/mL.[8]
While direct in vivo genotoxicity data for this compound is limited, the in vitro evidence strongly suggests a genotoxic hazard. The formation of genotoxic aromatic amines upon metabolic reduction is a well-established mechanism for many azo dyes.[6][7]
Hepatotoxicity and Cytotoxicity
The liver is a primary target organ for the toxicity of many xenobiotics, including azo dyes, due to its central role in metabolism. In vitro studies using HepG2 cells have provided insights into the potential hepatotoxicity of this compound.
Exposure of HepG2 cells to this compound resulted in a reduction in mitochondrial activity, as measured by the MTT assay, and induced cytotoxicity.[10][11] Specifically, a study demonstrated that this compound decreased mitochondrial activity in HepG2 cells grown in both monolayer and 3D cultures.[10] The compound also induced apoptosis in HepG2 cells after 72 hours of exposure.[8]
Skin Sensitization and Irritation
Disperse dyes are a known cause of allergic contact dermatitis from textiles.[1] this compound is recognized as a skin sensitizer.[1][8] Its lipophilic nature and small molecular size facilitate its absorption through the skin, where it can act as a hapten, forming complexes with skin proteins and initiating an immune response.[1][12]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] While animal model data suggests it may not be a primary skin irritant, good hygiene practices and the use of appropriate personal protective equipment are recommended in occupational settings.[1]
Carcinogenicity
There are no specific in vivo carcinogenicity bioassays for this compound reported in the readily available scientific literature. However, the carcinogenic potential of azo dyes is a significant concern, primarily due to their metabolic conversion to carcinogenic aromatic amines.[6][7] For instance, the reduction of some azo dyes can release known human carcinogens like benzidine.[1]
While this compound does not release benzidine, its predicted metabolite, aniline, is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen (probably carcinogenic to humans). The potential for this compound to be metabolized to a known animal carcinogen raises concerns about its own carcinogenic potential following chronic exposure.
Reproductive and Developmental Toxicity
Regulatory Status and Occupational Exposure Limits
This compound is listed on the Toxic Substances Control Act (TSCA) inventory in the United States.[2] As per the GHS classification, it is considered a hazardous substance.[2]
Notably, no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), have been established for this compound.[13][14] In the absence of a specific OEL, it is recommended that airborne concentrations of this compound dust be maintained as low as practically possible in occupational settings.[13]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize strains sensitive to frameshift mutagens (e.g., TA98) and base-pair substitution mutagens. Include strains with varying levels of nitroreductase and O-acetyltransferase activity to assess the role of metabolic activation.
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Plate Incorporation Method:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
To molten top agar, add the bacterial culture, the test substance dilution (or control), and with or without the S9 mix.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (his+ revertants) on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and significant increase at one or more concentrations compared to the negative control.[15]
In Vitro Micronucleus Assay
Objective: To detect the genotoxic potential of a substance by assessing its ability to induce micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.
Methodology:
-
Cell Culture: Use a suitable cell line, such as human lymphocytes or HepG2 cells.
-
Exposure: Treat the cells with a range of concentrations of this compound, along with positive and negative controls.
-
Cytochalasin B: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenic or aneugenic activity.[9]
Caption: Workflow for assessing the in vitro genotoxicity of this compound.
Conclusion
This compound is a double azo dye with a toxicological profile characterized by in vitro genotoxicity, cytotoxicity, and skin sensitization potential. The primary mechanism of its toxicity is believed to be through metabolic activation via reductive cleavage of its azo bonds to form potentially carcinogenic aromatic amines. While significant data gaps exist, particularly concerning in vivo carcinogenicity and reproductive toxicity, the available evidence warrants a cautious approach to its handling and exposure. Further research, including in vivo studies and a more detailed characterization of its metabolic fate, is necessary to provide a more complete risk assessment for human health and the environment.
References
- 1. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo indications of the carcinogenicity and toxicity of food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 15. sdc.org.uk [sdc.org.uk]
The Dawn of Synthetic Color: A Technical History of Azo Dyes
An In-Depth Technical Guide:
Introduction
The development of synthetic dyes represents a watershed moment in the history of industrial chemistry, transforming not only textile manufacturing but also laying the foundational principles for modern pharmacology and chemical research. Among the vast classes of synthetic colorants, azo dyes are the most significant, constituting over 60% of all dyes used in the food and textile industries.[1][2][3] Characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings, these compounds possess an extended conjugated system responsible for their vibrant colors.[1] This guide provides a technical exploration of the historical milestones, core chemical principles, and seminal experimental protocols that defined the discovery and development of azo dyes. It is intended for researchers, scientists, and professionals in drug development who can appreciate the intricate link between the quest for color and the dawn of targeted chemotherapy.
The Precursor: A Serendipitous Discovery Ignites an Industry
The history of dyeing is ancient, traditionally relying on natural sources like plants and insects, which were often costly and produced a limited color range. The modern era of synthetic chemistry was inadvertently launched in 1856 by an 18-year-old chemist, William Henry Perkin.[4][5] While attempting to synthesize the anti-malarial drug quinine from coal tar derivatives, Perkin produced a thick, black residue.[6] Upon cleaning his flask with alcohol, he noticed a brilliant purple solution.[4][6] This substance, which he named "mauveine," became the world's first commercial synthetic dye.[5][7][8] Perkin's discovery was revolutionary, demonstrating that valuable materials could be created from industrial waste like coal tar and sparking a collaborative spirit between science and industry.[4][6][7] While not an azo dye itself, mauveine's success created the commercial and scientific environment that made the subsequent development of azo dyes possible.
The Foundational Breakthrough: Peter Griess and the Diazotization Reaction
The true genesis of azo dye chemistry lies with the German industrial chemist Johann Peter Griess.[9] In 1858, Griess discovered a versatile and powerful chemical reaction that would become the cornerstone of the field: the diazotization of arylamines.[9][10][11][12] He found that by treating an aromatic amine with nitrous acid at low temperatures, a new, unstable class of compounds was formed, which he named "diazo" compounds, so-called because they contained two nitrogen atoms.[11][12] This process forms an aryldiazonium salt, a highly reactive intermediate.[11] Griess's discovery of this reaction was arguably the single greatest discovery in the history of the dyestuffs industry.[12]
The Chemistry of Azo Dye Formation
The synthesis of azo dyes is a robust two-step process that has remained fundamentally unchanged since its discovery.[1]
Step 1: Diazotization A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂).[13] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[1][13]
Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O
This reaction is highly exothermic and temperature-sensitive. It must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas.[1][13] The cold temperature stabilizes the diazonium salt long enough for it to be used in the subsequent step.[13]
Diagram: General Mechanism of Diazotization
Caption: The two-stage process of forming the reactive diazonium salt.
Step 2: Azo Coupling The resulting diazonium salt, which is a weak electrophile, is immediately reacted with an electron-rich aromatic compound known as a coupling component.[1][14] Common coupling components include phenols, naphthols, and other aromatic amines.[13][15] This reaction is an electrophilic aromatic substitution.[14]
Ar-N₂⁺Cl⁻ + Ar'-H → Ar-N=N-Ar' + HCl (where Ar'-H is the coupling component)
The azo group (–N=N–) created by this coupling reaction acts as a chromophore, linking the two aromatic systems and creating a large, delocalized π-electron system that absorbs light in the visible spectrum, thereby producing color.[13] The specific color of the dye can be tuned by changing the chemical structures of the starting amine and the coupling component.[16]
Diagram: General Mechanism of Azo Coupling
Caption: Electrophilic attack of the diazonium ion on the coupling component.
The First Azo Dyes: From Curiosity to Commerce
Following Griess's discovery, the first azo dyes were synthesized, marking the true beginning of this dominant class of colorants.
-
Aniline Yellow (1861): The very first azo dye was produced in 1861 by C. Mene.[17] Known chemically as para-aminoazobenzene, it is formed by the coupling reaction between a benzenediazonium salt and aniline.[18][19][20] While historically significant, Aniline Yellow had little industrial importance because it is sensitive to acids, causing it to be unstable.[18][19][20] It was, however, commercialized in 1864 and served as a crucial intermediate in the synthesis of other dyes.[17][21]
-
Bismarck Brown (1863): The first commercially successful azo dye was Bismarck Brown, discovered in 1863.[11][16] It was quickly adopted for its ability to dye wool and leather a rich brown color.
-
Martius Yellow (1868): Discovered by Karl Alexander von Martius, this dye was used as a colorant for wool.[22]
| Timeline of Key Discoveries | ||
| Year | Discovery | Scientist(s) |
| 1856 | Mauveine (first synthetic dye) | William Henry Perkin[4][5][6] |
| 1858 | Diazotization Reaction | Peter Griess[9][10][11][23] |
| 1861 | Aniline Yellow (first azo dye) | C. Mene[17] |
| 1863 | Bismarck Brown (first commercial azo dye) | Martius & Lightfoot[3][11][16] |
| 1868 | Martius Yellow | Karl A. von Martius[22] |
| 1932 | Prontosil (first antibacterial sulfa drug) | Gerhard Domagk[24][25][26][27] |
A Paradigm Shift in Medicine: Prontosil and the Birth of Chemotherapy
For decades, the development of azo dyes focused on textiles and pigments. The narrative took a dramatic and life-altering turn in the 1930s at the Bayer laboratories in Germany. A team led by the chemist and pathologist Gerhard Domagk was systematically screening synthetic dyes for potential antibacterial properties.[24][26]
In 1932, Domagk discovered that a red azo dye named Prontosil was remarkably effective at preventing mortality in mice infected with deadly Streptococcus bacteria.[25][26] The discovery was groundbreaking; Prontosil was the first synthetic compound that could safely and effectively treat systemic bacterial infections inside the body.[24][27] This discovery opened the era of antimicrobial chemotherapy and earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[24][27]
A crucial scientific puzzle was that Prontosil was highly effective in vivo (in a living body) but had no effect on bacteria in vitro (in a test tube).[27] In 1935, researchers at the Pasteur Institute in France discovered why: Prontosil is a prodrug .[24] In the body, metabolic processes cleave the azo bond, releasing a simpler, colorless molecule called sulfanilamide .[24][26] Sulfanilamide was the true active antibacterial agent.[25] It acts as a competitive inhibitor of a bacterial enzyme essential for folic acid synthesis, a pathway critical for bacterial growth but absent in humans.[27] This discovery not only saved countless lives but also established a new paradigm for rational drug discovery.[27]
Diagram: Bioactivation of Prontosil
Caption: Prontosil is cleaved in the body to release the active drug, sulfanilamide.
Experimental Protocols: Synthesizing Classic Azo Dyes
The following protocols provide step-by-step methodologies for the synthesis of two historically significant azo dyes. These procedures illustrate the core principles of diazotization and azo coupling.
Safety Precautions: These syntheses involve strong acids, bases, and potentially irritating or toxic chemicals. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Protocol: Synthesis of Aniline Yellow (para-aminoazobenzene)
This protocol details the synthesis of the first-ever azo dye, Aniline Yellow.[18][19][20]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Beakers, stirring rod, Buchner funnel
Methodology:
Part A: Diazotization of Aniline
-
In a 250 mL beaker, combine 10 mL of concentrated HCl and 20 mL of water.[18][19][20]
-
Add 4.5 mL of aniline to the acid solution and stir until a clear solution of aniline hydrochloride is obtained.[18][19][20]
-
Cool the beaker in an ice bath until the temperature of the solution is at or below 5 °C.[18][19][20]
-
In a separate small beaker, dissolve 4 g of sodium nitrite in 20 mL of water.[19][20]
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while stirring constantly. Maintain the temperature at 0-5 °C throughout the addition. This forms the benzenediazonium chloride solution.[19][20]
Part B: Azo Coupling
-
In a separate beaker, prepare a solution of 4 mL of aniline in 4 mL of hydrochloric acid.[19][20]
-
Slowly and with constant stirring, add the aniline solution from Step 1 to the cold benzenediazonium chloride solution from Part A.[19][20]
-
A yellow precipitate of Aniline Yellow (para-aminoazobenzene) will form immediately.[19][20]
-
Continue stirring in the ice bath for 10-15 minutes to ensure the reaction goes to completion.
-
Isolate the yellow solid product by vacuum filtration using a Buchner funnel.[19][20]
-
Wash the crude product with a small amount of cold water and allow it to dry.
Protocol: Synthesis of Orange II
This protocol details the synthesis of Orange II, a common and vibrant orange dye.[1][28][29]
Materials:
-
Sulfanilic acid
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol (β-naphthol)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ice, distilled water
-
Erlenmeyer flasks, beakers, stirring rod
Methodology:
Diagram: Experimental Workflow for Orange II Synthesis
Caption: Step-by-step workflow for the synthesis and isolation of Orange II dye.
Part A: Preparation of the Diazonium Salt
-
In a 125 mL Erlenmeyer flask, combine 2.4 g of sulfanilic acid and 25 mL of a 2.5% sodium carbonate solution. Heat gently until the solid dissolves completely.[28]
-
Cool the solution under running tap water, then add 1.0 g of sodium nitrite and swirl until it dissolves.[28]
-
In a separate 250 mL beaker, place approximately 10-12 chunks of ice and add 2.5 mL of concentrated HCl.[28]
-
Slowly pour the sulfanilic acid/sodium nitrite solution from Step 2 into the acidic ice solution. A fine white precipitate of the diazonium salt should form. Keep this suspension cold in an ice bath for immediate use.[28]
Part B: Azo Coupling and Isolation
-
In a 400 mL beaker, dissolve 1.8 g of 2-naphthol in 10 mL of cold 10% NaOH solution.[28]
-
With continuous stirring, slowly pour the cold diazonium salt suspension from Part A into the 2-naphthol solution. An intense orange-red precipitate of Orange II will form immediately.[15][28]
-
Stir the mixture for 5-10 minutes to ensure complete reaction.[28]
-
To decrease the solubility of the dye and promote precipitation (a process called "salting out"), add 5 g of solid NaCl to the mixture.[28]
-
Heat the beaker gently on a hot plate, stirring until all the solid dissolves.[28]
-
Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystallization.[28]
-
Collect the orange solid product by vacuum filtration, wash it with a small amount of saturated aqueous NaCl, and allow it to dry.[28]
Conclusion
The discovery of azo dyes was a pivotal moment in applied chemistry, born from the intellectual curiosity that followed the first synthesis of mauveine. Peter Griess's elucidation of the diazotization and coupling reactions provided a remarkably versatile and robust platform for creating a vast spectrum of colors from simple coal tar derivatives. This journey from textile colorants to the life-saving antibacterial agent Prontosil underscores a profound principle: fundamental research in one area can lead to revolutionary breakthroughs in completely unrelated fields. For the modern scientist, the story of azo dyes serves as a powerful testament to the interconnectedness of chemical disciplines and the enduring impact of foundational synthetic chemistry on medicine and technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Azo dye - Wikipedia [en.wikipedia.org]
- 3. Azo compound (Azo dye) | Research Starters | EBSCO Research [ebsco.com]
- 4. fsw.cc [fsw.cc]
- 5. William Henry Perkin | Science History Institute [sciencehistory.org]
- 6. Mauveine: A Fortuitous Discovery [elearncollege.com]
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- 13. chemistrystudent.com [chemistrystudent.com]
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- 19. testbook.com [testbook.com]
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- 25. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
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- 27. Prontosil|Sulfonamide Antibacterial for Research [benchchem.com]
- 28. chemlab.truman.edu [chemlab.truman.edu]
- 29. scribd.com [scribd.com]
An In-depth Technical Guide to the Aggregation Behavior of Disperse Orange 13 in Solution
This guide provides a comprehensive technical examination of the aggregation behavior of the azo dye, Disperse Orange 13, in various solution environments. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles governing the self-assembly of this dye, the critical factors influencing this phenomenon, and the robust experimental methodologies required for its characterization. Our focus is on elucidating the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
Introduction: The Phenomenon of Dye Aggregation
Dye aggregation, the process by which individual dye molecules associate in solution to form dimers, trimers, and higher-order structures, is a fundamental phenomenon in colloid and surface science.[1][2] This self-association is driven by a complex interplay of non-covalent interactions, including van der Waals forces, hydrogen bonding, and π-π stacking interactions between the aromatic moieties of the dye molecules.[3][4] The extent and nature of aggregation profoundly impact the tinctorial and photophysical properties of the dye, affecting its color, solubility, and performance in applications ranging from textile dyeing to advanced materials.[1][5]
This compound, a double azo dye, is a case of particular interest due to its widespread use in dyeing hydrophobic fibers like polyester and its potential as a model compound for studying supramolecular chemistry.[6][7] Its molecular structure, characterized by extensive planar aromatic rings, predisposes it to significant aggregation in aqueous and other polar environments.[8][9] Understanding and controlling this aggregation is paramount for optimizing industrial processes and harnessing its self-assembly for novel applications.
This compound: Molecular Profile
A thorough understanding of the aggregation behavior begins with the molecule itself. This compound (C.I. 26080) is a non-ionic, lipophilic dye with low water solubility.[10] Its structure is key to its behavior.
Figure 1: Chemical Structure of this compound.
The molecule's large, planar, and hydrophobic π-conjugated system is the primary driver for self-association via π-π stacking, while the terminal hydroxyl group offers a site for potential hydrogen bonding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | [11] |
| Molecular Formula | C₂₂H₁₆N₄O | [6][11] |
| Molecular Weight | 352.39 g/mol | [6][11][12] |
| CAS Number | 6253-10-7 | [6][7] |
| Appearance | Red-brown / Dark-brown powder | [6][10] |
| Solubility | Soluble in ethanol, acetone, benzene; slightly soluble in carbon tetrachloride; does not mix well with water. | [6][10][12] |
Core Mechanisms and Thermodynamics of Aggregation
The self-association of dye molecules in solution can be broadly classified based on the resulting spectral shifts, which are explained by Kasha's molecular exciton theory.[3][13] This theory describes the coupling of the transition dipoles of the individual monomer units within the aggregate.
-
H-Aggregates: Result from a "face-to-face" or π-π stacked arrangement of dye molecules. This parallel alignment causes a splitting of the excited state energy levels, where the transition to the higher energy level is allowed. This results in a hypsochromic shift (blue-shift) of the main absorption band compared to the monomer.[13][14] H-aggregates often exhibit low fluorescence quantum yields.[13]
-
J-Aggregates: Typically arise from an "edge-to-edge" or "head-to-tail" alignment. In this configuration, the transition to the lower energy exciton state is allowed, leading to a bathochromic shift (red-shift) in the absorption spectrum.[13][15] J-aggregates are characterized by a sharp, intense absorption band and often exhibit high fluorescence yields.[13][15]
For this compound, its planar structure favors π-π stacking, making the formation of H-type aggregates a common observation, particularly at higher concentrations in aqueous media.[9]
Figure 2: Schematic of H- and J-Aggregation and their corresponding spectral shifts.
The aggregation process is thermodynamically driven, often characterized by negative enthalpy changes (exothermic) and positive entropy changes, the latter indicating the significant role of hydrophobic interactions in aqueous solutions.[16]
Critical Factors Modulating Aggregation Behavior
The equilibrium between monomeric and aggregated species of this compound is highly sensitive to the solution environment. Control over these factors is essential for reproducible research and application.
-
Dye Concentration: As a direct consequence of the law of mass action, increasing the dye concentration enhances the probability of intermolecular encounters, shifting the equilibrium towards the formation of dimers and higher-order aggregates.[3][17][18] This is often the first variable investigated and can be used to determine a critical aggregation concentration (CAC).[19]
-
Solvent Composition: The nature of the solvent plays a pivotal role.
-
Polarity: In polar protic solvents like ethanol, aggregation can be stabilized through solute-solvent hydrogen bonding interactions.[20][21]
-
Organic Co-solvents: The addition of organic solvents such as ethylene glycol, diethanolamine (DEA), or triethanolamine (TEA) to aqueous solutions can induce disaggregation.[5][22] This is attributed to hydrophobic interactions between the dye and the solvent, which disrupt the structured water ("iceberg") layers around the dye molecules that promote hydrophobic association.[5][9]
-
-
Temperature: Increasing the temperature provides thermal energy that can overcome the weak intermolecular forces holding the aggregates together. Consequently, higher temperatures generally lead to a decrease in the degree of aggregation.[3][17]
-
Electrolytes: The presence of salts (e.g., NaCl, KCl) in aqueous solution typically enhances dye aggregation.[9][17] The electrolyte ions can screen the electrostatic repulsion between any charged parts of the dye molecules and also disrupt the hydration shell, promoting the hydrophobic effect.
-
pH: The pH of the solution can influence the aggregation of some dyes, although for non-ionic this compound, this effect is less pronounced unless extreme pH values alter the molecule's stability or interact with the hydroxyl group.[17]
Experimental Protocols for Characterization
A multi-faceted approach is required to fully characterize the aggregation state of this compound. Here, we outline the core, self-validating methodologies.
UV-Visible Absorption Spectroscopy
This is the most direct and widely used technique for studying dye aggregation, as the formation of aggregates leads to distinct changes in the electronic absorption spectrum.[1][23]
Protocol:
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound (e.g., 10⁻³ M) in a suitable solvent (e.g., ethanol, where it is primarily monomeric).
-
Solvent System Selection: Prepare the final solvent systems for analysis (e.g., pure water, water-ethanol mixtures, or aqueous solutions with specific additives).
-
Serial Dilutions: Prepare a series of solutions with varying dye concentrations (e.g., from 10⁻⁷ M to 10⁻⁴ M) by diluting the stock solution into the chosen solvent system. This allows for the study of concentration-dependent aggregation.
-
Spectra Acquisition: Record the absorption spectrum for each solution using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 300-700 nm). Use a matched cuvette containing the pure solvent system as a reference.
-
Data Analysis:
-
Plot the spectra and observe changes as a function of concentration. Look for deviations from the Beer-Lambert law.
-
Identify the monomer peak and any new emerging peaks corresponding to aggregates. A blue-shift relative to the monomer peak indicates H-aggregation, while a red-shift indicates J-aggregation.[9][23]
-
Self-Validation: Deconvolute the overlapping spectral bands using Gaussian peak fitting to quantify the relative contributions of monomer, dimer, and higher aggregates at each concentration.[8][22][23]
-
Figure 3: Workflow for UV-Visible Spectroscopy analysis of dye aggregation.
Fluorescence Spectroscopy
Fluorescence is highly sensitive to the local environment of the dye molecule and is an excellent complementary technique.
Protocol:
-
Sample Preparation: Prepare a series of dye solutions as described for UV-Vis spectroscopy. It is crucial to keep the absorbance of the solutions low (< 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Spectra Acquisition: Record the fluorescence emission spectra for each sample by exciting at a wavelength where the monomer absorbs (e.g., the monomer's λ_max).
-
Data Analysis:
-
Analyze changes in fluorescence intensity. Aggregation, particularly H-aggregation, often leads to fluorescence quenching (a decrease in intensity).[13]
-
The addition of disaggregating agents like ethylene glycol derivatives may lead to an increase in fluorescence quantum yield as the quenching effect of the aggregates is diminished.[5][25]
-
Observe any shifts in the emission maximum, which can also provide information about the nature of the species in solution.
-
Dynamic Light Scattering (DLS) and Microscopy
While spectroscopy infers aggregation from electronic properties, DLS and microscopy provide direct physical characterization of the aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic radius (particle size) of species in solution. It is invaluable for detecting the formation of larger, higher-order aggregates. An increase in the average particle size with increasing dye concentration is a clear indicator of aggregation.[26]
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of the morphology of the dye aggregates. Samples are prepared by drop-casting a dilute solution onto a TEM grid and allowing the solvent to evaporate. This can reveal the size and shape (e.g., globular, fibrillar) of the self-assembled structures.[27]
Implications for Research and Industry
The aggregation of this compound is not merely an academic curiosity; it has profound practical consequences.
-
Textile Dyeing: In dyeing processes, dye aggregation in the dyebath is generally undesirable.[5] Large aggregates have low diffusion rates into the fiber, leading to uneven dyeing, poor color yield, and reduced fastness.[9][22] Formulations often include dispersing agents and organic solvents to maintain the dye in a monomeric or finely dispersed state.[5]
-
Drug Development & Delivery: Azo dyes are studied in various biomedical contexts. Understanding their aggregation is crucial as it affects bioavailability, interactions with biological macromolecules, and potential toxicity.
-
Materials Science: The controlled self-assembly of dye molecules is a cornerstone of supramolecular chemistry, used to create functional materials for electronics and photonics.[21] Understanding the aggregation of a model compound like this compound provides insights into designing molecules for specific self-assembly pathways.
Conclusion
The aggregation of this compound in solution is a multifaceted process governed by a delicate balance of intermolecular and solute-solvent interactions. Its behavior is dictated by its inherent molecular structure and is highly tunable by external factors such as concentration, solvent composition, and temperature. A rigorous characterization, employing a combination of spectroscopic (UV-Vis, Fluorescence) and physical (DLS, TEM) methods, is essential for a complete understanding. This knowledge is critical not only for optimizing its traditional use in the textile industry but also for advancing fundamental research in supramolecular chemistry and materials science.
References
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- 7. Disperse dyes [m.chemicalbook.com]
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- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 20. pubs.acs.org [pubs.acs.org]
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- 22. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Fluorescence Quantum Yield of Disperse Orange 13
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorescence Quantum Yield
Fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2] A thorough understanding and precise measurement of Φf are critical in diverse fields, from materials science, where it governs the performance of organic light-emitting diodes (OLEDs) and fluorescent probes, to drug development, where fluorescently labeled molecules are indispensable tools for imaging and high-throughput screening.
Disperse Orange 13, a double azo dye, is primarily used in the textile industry for dyeing polyester and other synthetic fabrics.[3][4] While azo dyes are renowned for their strong absorption in the visible spectrum, they often exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways.[5] However, their photophysical properties can be modulated by environmental factors, making a detailed study of their fluorescence behavior crucial for exploring potential applications beyond traditional dyeing. This guide will focus on the methodologies and critical considerations for determining the fluorescence quantum yield of this compound.
Photophysical Characteristics of this compound
This compound, with the chemical formula C₂₂H₁₆N₄O, is characterized by its double azo structure (–N=N–).[3] This molecular architecture is responsible for its intense color and absorption properties.
Table 1: Key Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Formula | C₂₂H₁₆N₄O | [3][6] |
| Molecular Weight | 352.39 g/mol | [3] |
| CAS Number | 6253-10-7 | [3][4] |
| Appearance | Reddish-brown powder | [7] |
| Solubility | Soluble in ethanol, acetone; slightly soluble in carbon tetrachloride | [4][7] |
| Structure | Double azo class | [3] |
The extended π-conjugated system of the azo linkages and aromatic rings dictates the electronic transitions responsible for light absorption. However, the same structural features that enable strong absorption also introduce pathways for non-radiative decay, such as internal conversion and intersystem crossing, which compete with fluorescence and typically result in low quantum yields for azo dyes.[5]
Furthermore, the fluorescence of dyes like this compound can be significantly influenced by:
-
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state, leading to shifts in the emission wavelength and changes in the quantum yield.[8][9] More polar solvents can stabilize the excited state, often resulting in a red shift of the emission spectrum.[8]
-
Aggregation: At higher concentrations, dye molecules can form aggregates, which can either quench fluorescence (Aggregation-Caused Quenching, ACQ) or, in some specific cases, enhance it (Aggregation-Induced Emission, AIE).[10][11][12] AIE is a phenomenon where non-emissive molecules become highly luminescent in their aggregated state due to the restriction of intramolecular rotations and vibrations.[10][12]
-
Temperature and pH: These environmental factors can also alter the photophysical properties of the dye.
Methodologies for Determining Fluorescence Quantum Yield
There are two primary methods for measuring the fluorescence quantum yield: the absolute method and the relative method.[1][2]
-
Absolute Method: This technique directly measures the ratio of emitted to absorbed photons using an integrating sphere to collect all emitted light.[1] While more accurate, it requires specialized and calibrated equipment.[1][13]
-
Relative Method: This more accessible approach compares the fluorescence of an unknown sample to that of a standard with a known quantum yield.[2][14][15] Given its practicality, this guide will focus on the relative method.
The core principle of the relative method is that if a standard and an unknown sample have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.[14] The quantum yield of the unknown sample (Φx) can then be calculated using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard sample.
-
Iₓ and Iₛₜ are the integrated fluorescence intensities of the unknown sample and the standard, respectively.
-
Aₓ and Aₛₜ are the absorbances of the unknown sample and the standard at the excitation wavelength.
-
nₓ and nₛₜ are the refractive indices of the solvents used for the unknown sample and the standard, respectively.[2][15]
To improve accuracy, it is best practice to use a series of solutions with varying concentrations for both the sample and the standard and to plot the integrated fluorescence intensity versus absorbance.[14][15] The slope of these plots (m) is then used in the calculation:
Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²) [15]
Caption: Workflow for relative fluorescence quantum yield determination.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound.
4.1. Materials and Instrumentation
-
This compound
-
Fluorescence Standard: A well-characterized standard with a known quantum yield and spectral properties that overlap with this compound. For orange-emitting dyes, Rhodamine 6G in ethanol (Φf ≈ 0.95) is a common choice.[5]
-
Solvent: A spectroscopic grade solvent in which both the sample and standard are soluble and stable. Ethanol is a suitable choice for this compound.[7]
-
UV-Vis Spectrophotometer
-
Spectrofluorometer: A calibrated instrument capable of providing corrected emission spectra.
-
Volumetric flasks and pipettes
-
Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.
4.2. Detailed Methodology
Step 1: Standard Selection and Preparation
-
Rationale: The choice of standard is critical for the accuracy of the relative method. The standard should have a high, well-documented quantum yield, be photochemically stable, and its absorption and emission spectra should be in a similar range to the sample to minimize instrument-related errors.
-
Procedure:
-
Select a suitable standard (e.g., Rhodamine 6G).
-
Prepare a stock solution of the standard in the chosen solvent (e.g., ethanol).
-
Step 2: Sample Preparation
-
Rationale: Accurate concentration determination is crucial for absorbance measurements.
-
Procedure:
-
Prepare a stock solution of this compound in the same solvent as the standard.
-
Step 3: Preparation of Dilution Series
-
Rationale: To avoid inner filter effects, where the emitted fluorescence is reabsorbed by other dye molecules, it is essential to work with dilute solutions. A series of concentrations allows for the creation of a calibration curve, which provides more accurate results than a single-point measurement.[15]
-
Procedure:
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard.
-
The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is below 0.1.[5]
-
Step 4: Absorbance Measurements
-
Rationale: The absorbance at the excitation wavelength is a direct measure of the number of photons absorbed.
-
Procedure:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra for all solutions in the dilution series.
-
Identify the absorption maximum (λmax) for this compound.
-
Select an appropriate excitation wavelength, typically at or near the λmax of the sample.
-
Record the absorbance values at this excitation wavelength for all sample and standard solutions.
-
Step 5: Fluorescence Measurements
-
Rationale: The integrated fluorescence intensity is proportional to the number of photons emitted. It is crucial to use the same instrument settings for both the sample and the standard to ensure comparability.
-
Procedure:
-
Using the spectrofluorometer, set the excitation wavelength determined in the previous step.
-
Measure the fluorescence emission spectra for all solutions in the dilution series. The emission scan range should encompass the entire fluorescence band of both the sample and the standard.
-
Ensure that the instrument is set to provide corrected spectra to account for variations in detector sensitivity and grating efficiency with wavelength.[13]
-
Step 6: Data Analysis and Calculation
-
Rationale: Plotting integrated fluorescence intensity versus absorbance and using the slope of the resulting line minimizes errors associated with individual measurements.[15]
-
Procedure:
-
For each measured emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both datasets to obtain the slopes (mₓ and mₛₜ).
-
Calculate the quantum yield of this compound (Φx) using the equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²) . Since the same solvent is used for both, the refractive index term (nₓ²/nₛₜ²) becomes 1.
-
Caption: Jablonski diagram illustrating the photophysical processes competing with fluorescence.
Potential Challenges and Self-Validating Systems
5.1. Inner Filter Effects:
-
Primary Inner Filter Effect: Absorption of the excitation light by the sample before it reaches the center of the cuvette.
-
Secondary Inner Filter Effect: Reabsorption of emitted fluorescence by other sample molecules.
-
Mitigation: Maintaining a low absorbance (A < 0.1) at the excitation wavelength is the most effective way to minimize these effects.
5.2. Solvent Effects:
-
The choice of solvent can significantly impact the quantum yield.[8] It is crucial to report the solvent used when presenting quantum yield data. For a comprehensive study, measurements in a range of solvents with varying polarities are recommended.
5.3. Instrument Correction:
-
Spectrofluorometers have wavelength-dependent sensitivities. Using an instrument that provides corrected emission spectra is essential for accurate quantum yield determination, especially when the emission profiles of the sample and standard are significantly different.[13]
5.4. Photodegradation:
-
Some dyes can degrade upon prolonged exposure to the excitation light. It is advisable to minimize exposure time and to check for changes in the absorption spectrum before and after fluorescence measurements to assess photostability.
5.5. Self-Validating Protocol:
-
The use of a dilution series and the linear relationship between absorbance and fluorescence intensity serve as an internal validation. A strong linear fit (R² > 0.99) indicates that inner filter effects and other concentration-dependent phenomena are minimal.
-
Consistency in the calculated quantum yield when using different excitation wavelengths (where the sample still absorbs) can further validate the results.
Conclusion
Determining the fluorescence quantum yield of this compound requires a meticulous experimental approach grounded in a solid understanding of photophysical principles. The relative method, when performed with careful attention to detail, provides a reliable and accessible means of quantifying this crucial parameter. By controlling for potential artifacts such as inner filter effects and by employing a self-validating protocol based on a dilution series, researchers can obtain accurate and reproducible quantum yield values. This information is not only fundamental to characterizing the photophysical properties of this compound but also essential for exploring its potential in advanced applications beyond the textile industry.
References
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- 2. shimadzu.com [shimadzu.com]
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- 7. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 13. Making sure you're not a bot! [opus4.kobv.de]
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- 15. agilent.com [agilent.com]
Disperse Orange 13 health and safety in laboratory use
An In-Depth Technical Guide to the Health and Safety of Disperse Orange 13 in Laboratory Use
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the health and safety considerations for the laboratory use of this compound (C.I. 26080). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and toxicological literature to ensure a comprehensive understanding of the risks and the implementation of robust safety protocols.
Introduction to this compound
This compound, with the CAS number 6253-10-7, is a double azo dye.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and constitute the largest class of synthetic colorants.[2] Disperse dyes, including this compound, are sparingly soluble in water and are primarily used for dyeing synthetic hydrophobic fibers such as polyester, polyamide, and acrylics.[1][3] Its lipophilic nature and small molecular size facilitate its absorption into these fibers.[3] While widely used in the textile industry, its presence in a laboratory setting, whether for quality control, research, or as an intermediate, necessitates a thorough understanding of its health and safety profile.
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[3] The primary routes of occupational exposure are inhalation of the powder and skin contact. While significant acute toxicological data is not widely identified in literature searches, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of its potential health effects.[3]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Source |
| Skin Irritation | 2 | H315: Causes skin irritation | [4][5] |
| Eye Irritation | 2 | H319: Causes serious eye irritation | [4][5] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [4][5] |
Toxicological Insights:
-
Skin and Eye Irritation: Direct contact with this compound can cause skin and serious eye irritation.[4][5][6] Although some animal models suggest it is not a primary skin irritant, good hygiene practices are essential to prevent prolonged contact.[3] The physical form of the dye, a fine powder, can cause abrasive damage to the eyes.[3]
-
Respiratory Irritation: As a fine powder, this compound poses a significant risk of respiratory tract irritation if inhaled.[4][5] Long-term exposure to high concentrations of dust can potentially lead to changes in lung function, a condition known as pneumoconiosis.[3]
-
Ingestion: The material is not classified as "harmful by ingestion"; however, it may cause gastrointestinal discomfort, nausea, and vomiting.[3] Ingestion is not considered a primary route of occupational exposure.[3]
-
Carcinogenicity and Mutagenicity: There is no conclusive evidence from IARC, NTP, or OSHA to classify this compound as a carcinogen. However, a significant concern with azo dyes is their potential to cleave under reductive conditions (for example, by microorganisms on the skin or in the gut) to form aromatic amines, some of which are known or suspected carcinogens.[7][8][9][10] Studies have shown that Disperse Orange 1 can induce DNA damage and cytotoxic effects in human hepatoma (HepG2) cells.[2][11] This suggests a potential for genotoxicity that warrants caution.
-
Skin Sensitization: Disperse dyes are recognized as common contact allergens in textiles.[3][12][13] Some studies have identified Disperse Orange 1 and 3 as significant sensitizers.[13][14] The lipophilic nature of these dyes allows for easier skin absorption, which can lead to allergic contact dermatitis in susceptible individuals.[3]
Risk Assessment in the Laboratory
A thorough risk assessment must be conducted before any work with this compound. This involves evaluating the quantity of the substance to be used, the duration and frequency of handling, and the specific procedures to be performed.
Key Risk Factors:
-
Dust Generation: Any process that can create airborne dust (e.g., weighing, transferring, mixing) significantly increases the risk of inhalation.
-
Skin and Eye Contact: Handling the powder or solutions containing the dye presents a risk of direct contact.
-
Spills: Accidental spills can lead to widespread contamination and increased exposure risk.
-
Fire and Explosion: As a combustible solid, fine dust clouds of this compound can form an explosive mixture with air in the presence of an ignition source.[3]
Engineering and Administrative Controls
The hierarchy of controls should be applied to mitigate the risks associated with this compound.
-
Engineering Controls:
-
Ventilation: Always handle this compound powder in a certified chemical fume hood to prevent inhalation of dust.[15] The fume hood also provides containment in case of a small spill.
-
Containment: For larger scale operations, consider using glove boxes or other enclosed systems. Powder handling equipment may require additional safety measures like explosion venting.[3]
-
-
Administrative Controls:
-
Chemical Hygiene Plan: A comprehensive Chemical Hygiene Plan should be in place, outlining specific procedures for handling hazardous chemicals.[16]
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures for its safe handling, storage, and disposal.[17]
-
Work Practices: Minimize the amount of material used. Keep containers tightly sealed when not in use.[3] Prohibit eating, drinking, and smoking in the laboratory.[18] Always wash hands thoroughly after handling the chemical.[3]
-
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[19][20]
Recommended PPE
| Body Part | PPE Type | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or chemical goggles. | OSHA 29 CFR 1910.133 or EN 166.[21] |
| Skin | Chemical-resistant gloves (e.g., nitrile). A lab coat or protective clothing. | Select gloves tested to a relevant standard (e.g., EN 374, US F739).[3] |
| Respiratory | A NIOSH-approved respirator is required when dust is generated, especially outside of a fume hood. | Follow a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[21] |
Standard Operating Procedure (SOP) for Safe Handling
This SOP outlines the essential steps for the safe handling of this compound powder in a laboratory setting.
Preparation:
-
Review the Safety Data Sheet (SDS) for this compound.[19]
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary materials, including PPE, spill kit, and labeled waste containers.
-
Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to contain any dust.
-
Use a spatula to carefully transfer the powder. Avoid any actions that could generate a dust cloud.
-
If preparing a solution, add the powder slowly to the solvent.
-
Clean any residual powder from the spatula and weighing vessel with a solvent-dampened wipe, and dispose of the wipe in the designated hazardous waste container.
Post-Handling:
-
Securely cap the this compound container and any prepared solutions.
-
Decontaminate the work area within the fume hood.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces.
-
Wash hands and forearms thoroughly with soap and water.
Caption: Workflow for the Safe Handling of this compound.
Emergency Procedures
Be prepared for accidents by knowing the appropriate emergency response.[15]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and running water.[3] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.
-
Spills:
-
Minor Spill (in fume hood): Wear appropriate PPE. Use dry clean-up procedures; avoid generating dust.[3] Gently sweep or vacuum up the material (using a HEPA-filtered vacuum) and place it in a sealed, labeled container for disposal.[3] Decontaminate the area with a suitable solvent.
-
Major Spill: Evacuate the area and alert emergency responders.[3] Prevent the spillage from entering drains or water courses.[3]
-
Caption: Decision Tree for Responding to a this compound Spill.
-
Fire: Use dry chemical powder, foam, or carbon dioxide.[3] A water spray or fog can be used for large fires only.[3] Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be handled as hazardous waste.[22]
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.[22]
-
Containerization: Collect waste in a designated, clearly labeled, and sealed hazardous waste container.[23]
-
Labeling: The container must be labeled "Hazardous Waste" and list "this compound" as a constituent.[23]
-
Collection: Arrange for collection by your institution's certified environmental health and safety (EH&S) service. Follow all local, state, and federal regulations for disposal.[3]
Conclusion
This compound is a useful dye in industrial applications but presents definite hazards in a laboratory setting, primarily related to skin, eye, and respiratory irritation from its powdered form. The potential for long-term health effects associated with azo dyes, such as sensitization and the formation of hazardous metabolites, underscores the need for stringent safety protocols. By implementing robust engineering controls, adhering to strict work practices, using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. blog.qima.com [blog.qima.com]
- 8. hqts.com [hqts.com]
- 9. compliancegate.com [compliancegate.com]
- 10. AZO DYES | Leather Research Laboratory [leatherusa.org]
- 11. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www2.mst.dk [www2.mst.dk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uwlax.edu [uwlax.edu]
- 16. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 17. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. gz-supplies.com [gz-supplies.com]
- 20. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. benchchem.com [benchchem.com]
- 23. engineering.purdue.edu [engineering.purdue.edu]
Methodological & Application
Application Note: A Framework for Evaluating Disperse Orange 13 as a Novel Fluorescent Probe
Abstract
Disperse Orange 13 (DO13), a double azo class dye, has a well-established history in the textile industry for coloring hydrophobic fibers.[1] Its chemical structure, featuring an extended π-conjugated system with electron-donating (hydroxyl) and electron-withdrawing (azo) groups, suggests the potential for photoluminescent properties that are sensitive to the local microenvironment.[2] However, its application as a fluorescent probe in biological or chemical sensing is a nascent field with no established protocols. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the potential of this compound as a fluorescent probe. We will move beyond a simple recitation of steps to explain the scientific rationale behind each protocol, enabling users to adapt and troubleshoot effectively. This guide outlines hypothesized sensing mechanisms and provides detailed, self-validating protocols for foundational spectroscopic characterization, screening for specific analyte interactions, and preliminary assessment in cellular contexts.
Introduction to this compound and its Fluorescent Potential
Fluorescent probes are indispensable tools in modern science, allowing for the sensitive and specific detection of analytes, visualization of cellular processes, and quantification of environmental parameters.[3][4] The ideal probe exhibits a significant and measurable change in its fluorescence properties—such as intensity, emission wavelength, or lifetime—upon interaction with its target.[5]
This compound (p-[[4-(Phenylazo)-1-naphthyl]azo]phenol) is a non-ionic, hydrophobic molecule primarily used as a textile dye.[2][6] While its fluorescent properties are not extensively documented, its molecular architecture presents several features that are hallmarks of environmentally sensitive fluorophores:
-
Extended π-Conjugation: The interconnected system of aromatic rings and azo bridges allows for electron delocalization, a prerequisite for fluorescence.
-
Donor-Acceptor Character: The phenol group acts as an electron donor, while the azo groups act as electron acceptors. Such "push-pull" systems often exhibit solvatochromism, where the emission color changes with solvent polarity.[7]
-
Potential for Aggregation-Induced Emission (AIE): The phenyl and naphthyl rings are capable of intramolecular rotation. In solution, these rotations can provide a non-radiative pathway for the excited state to relax, quenching fluorescence. In an aggregated state or when bound within a constrained environment (like a protein pocket), the restriction of these intramolecular motions (RIM) could block this non-radiative decay, leading to a "turn-on" fluorescent signal.[8][9]
-
Chelating Moieties: The azo groups and the hydroxyl oxygen possess lone pairs of electrons that could potentially coordinate with metal ions, offering a pathway for ion-specific sensing.[10]
This guide provides the necessary protocols to explore these hypotheses and rigorously characterize the viability of DO13 as a new fluorescent tool.
Physicochemical & Safety Data
Before beginning any experimental work, it is crucial to understand the fundamental properties and safety considerations for this compound.
| Property | Value | Source |
| IUPAC Name | 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | [2] |
| C.I. Name | This compound | [1] |
| C.I. Number | 26080 | [1] |
| CAS Number | 6253-10-7 | [1][2] |
| Molecular Formula | C₂₂H₁₆N₄O | [1][2] |
| Molecular Weight | 352.39 g/mol | [1][2] |
| Appearance | Dark-brown / Red-brown powder | [1][6] |
| Solubility | Soluble in ethanol, acetone, benzene; slightly soluble in carbon tetrachloride; low water solubility. | [1][6][11] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE). | [2] |
| Toxicity Note | Some azo dyes have been shown to be mutagenic or cause DNA damage. Cytotoxicity should be evaluated before use in live cells. | [12][13][14] |
Hypothesized Sensing Mechanisms
The potential for DO13 to act as a fluorescent probe is likely rooted in one of several photophysical phenomena. Understanding these will guide experimental design and data interpretation.
Caption: Fig. 1: Conceptual workflow for a 'turn-on' fluorescent probe.
-
Solvatochromism: This is a change in the absorption or emission spectrum of a dye in response to the polarity of the solvent.[7] For DO13, moving from a non-polar to a polar solvent could stabilize the excited state differently than the ground state, resulting in a red or blue shift in its emission. This property could be exploited to probe the polarity of binding sites in macromolecules.
-
Aggregation-Induced Emission (AIE): As a counterintuitive phenomenon, AIE-active molecules are non-emissive in solution but become highly fluorescent upon aggregation.[9] This is often caused by the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay channels.[8] If DO13 exhibits AIE, it could be used to monitor processes that induce aggregation, such as protein fibrillation or nanoparticle formation.
-
Chelation-Enhanced Fluorescence (CHEF): The azo groups in DO13 could act as binding sites for metal ions. If a paramagnetic ion like Cu²⁺ or Fe³⁺ binds, it often quenches fluorescence. Conversely, binding to a diamagnetic ion like Zn²⁺ can rigidify the molecular structure and enhance fluorescence, providing a "turn-on" signal for specific ions.[10][15]
PART 1: Foundational Spectroscopic Characterization Protocol
Objective: To determine the fundamental photophysical properties of this compound and assess its potential solvatochromic behavior. This protocol is the essential first step in validating its utility as a probe.
Caption: Fig. 2: Experimental workflow for basic spectroscopic characterization.
Materials:
-
This compound powder
-
DMSO (Spectroscopic grade)
-
A series of solvents with varying polarity: Cyclohexane, Toluene, Tetrahydrofuran (THF), Ethanol, and Water (Milli-Q or equivalent).
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., Rhodamine B in ethanol, ΦF = 0.65)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Ensure it is fully dissolved. Rationale: DMSO is a good aprotic solvent for many organic dyes and serves as a starting point for dilutions.
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock. A final concentration of 1-10 µM is typical. The absorbance at λmax should ideally be below 0.1 to avoid inner filter effects.
-
Absorbance Measurement:
-
Using the spectrophotometer, blank the instrument with the pure solvent.
-
Measure the absorbance spectrum of the DO13 working solution from 300 nm to 700 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Emission Measurement:
-
Using the fluorometer, set the excitation wavelength to the λmax determined in the previous step.
-
Scan the emission spectrum from (λmax + 10 nm) to 800 nm.
-
Record the wavelength of maximum emission (λem).
-
-
Quantum Yield (ΦF) Determination (Relative Method):
-
Prepare a solution of your chosen standard (e.g., Rhodamine B) with an absorbance at λmax similar to your DO13 sample.
-
Measure the integrated fluorescence intensity (area under the emission curve) for both the DO13 sample (I_sample) and the standard (I_std).
-
Measure the absorbance at the excitation wavelength for both the sample (A_sample) and the standard (A_std).
-
Calculate the relative quantum yield using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) (Where η is the refractive index of the solvent).
-
-
Data Analysis:
-
Calculate the Stokes shift (in nm) for each solvent: Stokes Shift = λem - λmax.
-
Compile the data into a table.
-
Plot λem and ΦF against a solvent polarity scale (e.g., Dielectric Constant) to visualize any solvatochromic or environmental sensitivity.
-
Expected Data Presentation:
| Solvent | Dielectric Constant (ε) | λmax (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Cyclohexane | 2.02 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Toluene | 2.38 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| THF | 7.58 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Ethanol | 24.5 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Water | 80.1 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
PART 2: Protocols for Investigating Sensing Applications
If the foundational characterization reveals promising fluorescence and environmental sensitivity, the following protocols can be used to screen for specific applications.
Protocol 2.1: Screening for Metal Ion Sensing
Objective: To determine if the fluorescence of DO13 is modulated by the presence of various metal ions.
Materials:
-
DO13 working solution (10 µM in a suitable solvent, e.g., Ethanol/Water mixture).
-
Stock solutions (10 mM) of various metal salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, ZnCl₂, CuCl₂, FeCl₃, HgCl₂).
-
Fluorometer and cuvettes.
Methodology:
-
Place 2 mL of the DO13 working solution into a cuvette and measure its initial fluorescence spectrum (this is the baseline).
-
Add a small aliquot (e.g., 2 µL) of a metal ion stock solution to the cuvette for a final concentration of 10 µM. Mix gently.
-
After a short incubation (e.g., 2 minutes), measure the fluorescence spectrum again.
-
Repeat for each metal ion.
-
Data Analysis: Plot the relative fluorescence intensity (I/I₀) for each metal ion. A significant change (>10%) indicates a potential interaction. For promising candidates, perform a titration to determine the binding affinity and limit of detection.
Protocol 2.2: Assessing pH Sensitivity
Objective: To evaluate the effect of pH on the fluorescence of DO13. The phenol group makes it a likely candidate for pH sensing.
Materials:
-
DO13 working solution (10 µM in a mixed solvent system like Ethanol/Water to ensure solubility across the pH range).
-
A series of buffered solutions covering a wide pH range (e.g., pH 2 to pH 12).
-
pH meter.
-
Fluorometer.
Methodology:
-
For each pH buffer, prepare a sample containing the DO13 working solution. Ensure the buffer concentration is sufficient to control the final pH.
-
Measure the fluorescence intensity and λem for each sample.
-
Data Analysis: Plot the fluorescence intensity and λem as a function of pH. A sigmoidal curve in the intensity plot can be used to determine the apparent pKa of the probe in its excited state.
Protocol 2.3: Evaluation for Hydrophobic Environment Sensing
Objective: To test the hypothesis that DO13 fluorescence is enhanced in non-polar, constrained environments, such as the hydrophobic pockets of proteins.
Materials:
-
DO13 working solution (5 µM in Phosphate-Buffered Saline (PBS), pH 7.4). Note: Sonication or a small amount of co-solvent may be needed for solubility.
-
Bovine Serum Albumin (BSA) stock solution (1 mM in PBS).
-
Fluorometer.
Methodology:
-
Measure the baseline fluorescence of the DO13 solution in PBS. Rationale: The low water solubility and potential for intramolecular rotation may lead to a very low initial fluorescence signal.
-
Perform a titration by adding increasing amounts of the BSA stock solution to the DO13 solution.
-
After each addition, mix and allow to equilibrate (2-3 minutes) before measuring the fluorescence spectrum.
-
Data Analysis: Plot the change in fluorescence intensity against the BSA concentration. A significant increase in fluorescence suggests that DO13 binds to hydrophobic sites on BSA, restricting its rotation and leading to a "turn-on" response.
PART 3: Framework for Preliminary Cellular Imaging
Objective: To provide a hypothetical workflow for assessing the cytotoxicity, cell permeability, and subcellular localization of DO13. This is a crucial step for any probe intended for biological imaging.
CRITICAL NOTE: Given the known genotoxic potential of some azo dyes, a thorough cytotoxicity assessment is mandatory before proceeding with extensive imaging.[14]
Caption: Fig. 3: Workflow for the evaluation of a new probe in a cellular context.
Methodology Outline:
-
Cytotoxicity Assay:
-
Culture cells in a 96-well plate.
-
Treat cells with a serial dilution of DO13 (e.g., 0.1 µM to 100 µM) for 24 hours.
-
Perform a standard cell viability assay (e.g., MTT).
-
Determine the concentration at which cell viability remains high (>90%). All subsequent imaging should use concentrations well below this toxic threshold.
-
-
Cell Staining and Imaging:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Prepare a working solution of DO13 in complete cell culture medium at a pre-determined non-toxic concentration (e.g., 1-5 µM).
-
Incubate cells with the staining medium for 15-60 minutes at 37°C.
-
Wash the cells twice with warm PBS or live-cell imaging solution.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets (determined from Part 1).
-
Hypothesis: Given its hydrophobicity, DO13 might accumulate in lipid droplets or membranes like the endoplasmic reticulum. Co-staining with commercial trackers for these organelles would be a logical next step to confirm localization.
-
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 4. Types and Applications of Fluorescent Dyes - Dyeing-pedia [china-dyestuff.com]
- 5. nathan.instras.com [nathan.instras.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 10. Best Short Lead Time for Disperse Orange 29 - Metal Complex Dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
- 11. chembk.com [chembk.com]
- 12. mdpi.com [mdpi.com]
- 13. ijfmr.com [ijfmr.com]
- 14. researchgate.net [researchgate.net]
- 15. Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Staining of Hydrophobic Polymers using Disperse Orange 13
Introduction: The Challenge and Solution for Visualizing Hydrophobic Polymers
In materials science, drug delivery, and polymer chemistry, the visualization and characterization of hydrophobic polymers are of paramount importance. These materials, including polyesters (e.g., PET), polyamides, and cellulose acetate, are inherently challenging to stain using conventional aqueous dyes due to their low surface energy and lack of ionic binding sites. Disperse dyes, a class of non-ionic, sparingly water-soluble colorants, offer an elegant solution to this challenge.[1]
Disperse Orange 13 (C.I. 26080) is a robust double azo dye well-suited for this application.[2] Its small molecular size and hydrophobic nature allow it to penetrate the amorphous regions of polymer matrices under thermal induction.[3][4] This process, a solid-state dissolution of the dye within the polymer, results in stable, uniform coloration. The dye molecules are held within the polymer not by covalent bonds, but by weaker van der Waals and dipole forces, making the process a physical rather than chemical transformation.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for staining hydrophobic polymers. We will delve into the underlying mechanism, provide detailed, validated protocols for staining and quality control, and explain the causality behind key experimental steps.
Scientific Principle: The Mechanism of Disperse Dye Staining
The staining of hydrophobic polymers with disperse dyes is best understood as a process of dye transfer from a liquid solvent (water) to a solid organic solvent (the polymer).[3] The process unfolds in several key stages, driven by thermodynamics and kinetics.
-
Dispersion: this compound is practically insoluble in water.[5] Therefore, it is introduced into the dyebath as a fine, aqueous dispersion, stabilized by a dispersing agent. The dispersing agent reduces the dye's particle size and prevents aggregation, ensuring a homogenous suspension.[6][7]
-
Adsorption: As the system is heated, the polymer chains gain thermal energy and their amorphous regions begin to swell. This increases the free volume within the polymer matrix.[8][9] Simultaneously, a small number of dye molecules dissolve from the dispersed particles into the water and are then adsorbed onto the surface of the polymer.
-
Diffusion: This is the rate-limiting step. Driven by a concentration gradient and facilitated by the increased polymer chain mobility above its glass transition temperature (Tg), the adsorbed dye molecules diffuse from the surface into the bulk of the polymer. Higher temperatures significantly accelerate this diffusion rate.[9]
-
Fixation: Upon cooling, the polymer structure contracts, trapping the dye molecules within the amorphous regions. This physical entrapment leads to good color fastness.[8]
The entire workflow can be visualized as a sequential process from dye preparation to final analysis.
Caption: Experimental workflow for staining hydrophobic polymers.
Materials and Reagents
Dye and Chemicals
| Reagent | Grade | Supplier Example | Notes |
| This compound (C.I. 26080) | Dye content >95% | Sigma-Aldrich, TCI | A reddish-brown powder.[2][5] |
| Anionic Dispersing Agent | Technical | e.g., Lignosulfonate-based | Essential for creating a stable dye dispersion.[10][11] |
| Acetic Acid | Glacial, ACS Reagent | Fisher Scientific | Used to adjust the pH of the dyebath to the optimal acidic range.[12] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Reagent | Alfa Aesar | Strong reducing agent for post-stain clearing.[3][13] |
| Sodium Hydroxide (NaOH) | Reagent | VWR | Used with sodium hydrosulfite for alkaline reduction clearing.[3][14] |
| Non-ionic Detergent | Laboratory Grade | e.g., Triton™ X-100 | For pre-cleaning polymer substrates.[11] |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | J.T. Baker | Used in pre-cleaning solution.[11] |
Safety and Handling
This compound is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation upon inhalation of dust.[1][4][15][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat. When handling the dry powder, work in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1][17]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Keep containers securely sealed when not in use.[1]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[15]
-
Skin: Wash off with soap and plenty of water. Seek medical attention in case of irritation.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[17]
-
Detailed Experimental Protocols
Protocol 1: Preparation of Hydrophobic Polymer Substrate
Causality: Proper cleaning of the polymer surface is critical to ensure uniform wetting and to remove any processing oils, sizing agents, or surface contaminants that could lead to uneven staining.[11]
For Polymer Fabrics (e.g., PET fabric):
-
Prepare a pre-washing solution containing 5 g/L non-ionic detergent and 2 g/L sodium carbonate in deionized water.[11]
-
Immerse the fabric in the solution at a liquor ratio of 50:1 (e.g., 50 mL solution for every 1 g of fabric).
-
Heat the bath to 60°C and agitate for 30 minutes.
-
Thoroughly rinse the fabric with warm deionized water, followed by a final rinse with cold deionized water.
-
Allow the fabric to air dry completely at room temperature.
For Polymer Films (e.g., PET films):
-
Gently wash the film with a 1% (w/v) solution of non-ionic detergent in deionized water.
-
Rinse thoroughly with copious amounts of deionized water to remove all traces of detergent.
-
Finally, rinse with ethanol or isopropanol to aid in drying and remove any remaining organic residues.
-
Dry the film in a dust-free environment or with a gentle stream of nitrogen.
Protocol 2: Staining of Polyester (PET) Substrates
Causality: The high-temperature (130°C) is necessary to exceed the glass transition temperature of PET (approx. 70-80°C), which significantly increases the mobility of the polymer chains and allows for the efficient diffusion of the dye into the fiber.[9] The acidic pH (4.5-5.5) is optimal for the stability of most disperse dyes.[9]
Reagents Preparation:
-
Dye Dispersion: Create a smooth, lump-free paste of this compound powder with an equal weight of dispersing agent (1:1 ratio) by adding a small amount of deionized water.[10] Then, dilute with warm water (approx. 40-50°C) with stirring to form a fine dispersion.
-
Dye Bath: Fill a high-temperature beaker or a suitable dyeing vessel with the required volume of deionized water (for a liquor ratio of 30:1 to 50:1). Add 1-2 g/L of dispersing agent and 1 g/L of acetic acid.[12][18]
Staining Procedure:
-
Heat the prepared dye bath to 60°C.
-
Add the prepared dye dispersion to the bath and stir well.
-
Immerse the prepared polymer substrate into the dyebath.
-
Increase the temperature of the bath to 130°C at a rate of approximately 2-3°C per minute.
-
Maintain the temperature at 130°C for 60 minutes, ensuring gentle agitation to promote even dyeing.[10][12]
-
After 60 minutes, cool the bath down to 60-70°C.
-
Remove the substrate and rinse thoroughly with warm water, then cold water.
Caption: High-temperature staining procedure for PET.
Protocol 3: Post-Stain Reduction Clearing
Causality: After dyeing, some dye particles remain loosely adsorbed on the polymer surface. This unfixed dye will lead to poor wash and rub fastness. Reduction clearing uses a strong reducing agent (sodium hydrosulfite) under alkaline conditions to chemically destroy this surface dye without affecting the dye that has diffused into the polymer matrix.[3][13][19] This step is crucial for achieving high-quality, durable staining.
-
Prepare a clearing bath containing:
-
Immerse the rinsed, stained substrate in the bath for 20 minutes.[2][3]
-
Remove the substrate and rinse thoroughly with hot water (approx. 60°C).
-
Neutralize the substrate by rinsing in a dilute (0.5-1.0 g/L) acetic acid solution.
-
Perform a final rinse with cold water and allow to air dry.
Characterization and Quality Control
Quantitative Analysis of Dye Uptake
The percentage of dye exhaustion from the bath can be determined spectrophotometrically.
-
Prepare a calibration curve for this compound in a suitable solvent (e.g., acetone, in which it is soluble[2]) at its λ_max.
-
Before and after the dyeing process, take a known volume of the dyebath.
-
Dilute the samples appropriately with the solvent.
-
Measure the absorbance using a UV-Vis spectrophotometer.
-
Calculate the initial (C_i) and final (C_f) dye concentrations using the calibration curve.
-
Calculate the percent exhaustion (%E) as follows: %E = [(C_i - C_f) / C_i] * 100
Color Fastness Evaluation
Color fastness is a critical measure of the staining quality. Standardized tests should be performed, and results are rated by comparing the change in color of the specimen and the staining of adjacent multifiber fabrics against a standard grey scale (typically rated 1 to 5, where 5 is excellent).[8][20]
| Test | Standard | Typical Result for PET | Description |
| Washing Fastness | ISO 105-C06[21] | 4-5 | Assesses resistance to desorption and abrasion during laundering.[20] |
| Rubbing Fastness | ISO 105-X12[8] | 4-5 (Dry), 4 (Wet) | Measures the transfer of color from the surface to another fabric by rubbing. |
| Perspiration Fastness | ISO 105-E04[8] | 4-5 | Evaluates resistance to acidic and alkaline perspiration simulants. |
Conclusion
This compound is a highly effective and reliable dye for the staining of hydrophobic polymers when appropriate protocols are followed. The keys to success lie in meticulous substrate preparation, precise control of dyeing temperature and pH, and a thorough post-stain reduction clearing process. By understanding the scientific principles of dye diffusion and fixation, researchers can leverage this technique to achieve uniform, stable, and reproducible visualization of polymer materials for a wide range of scientific and industrial applications.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ijarbs.com [ijarbs.com]
- 3. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]
- 4. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. skygroupchem.com [skygroupchem.com]
- 6. The Ultimate Guide to Choosing Dispersing Agents for Disperse Dyes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Colour fastness | Centexbel [centexbel.be]
- 9. news.odmya.com [news.odmya.com]
- 10. ijcmas.com [ijcmas.com]
- 11. scispace.com [scispace.com]
- 12. textilelearner.net [textilelearner.net]
- 13. Reduction cleaning of disperse dyes - Knowledge [colorfuldyes.com]
- 14. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 17. evansvanodine.co.uk [evansvanodine.co.uk]
- 18. textilestudycenter.com [textilestudycenter.com]
- 19. What is Reduction cleaning and its application? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 20. testextextile.com [testextextile.com]
- 21. textilelearner.net [textilelearner.net]
Application Notes and Protocols: Disperse Orange 13 in Material Science
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals on the utilization of Disperse Orange 13 in various domains of material science. This document emphasizes the practical application and underlying principles of incorporating this versatile azo dye into advanced materials, with a primary focus on nonlinear optical (NLO) systems and polymer dyeing.
Introduction to this compound: Properties and Potential
This compound (C.I. 26080) is a robust monoazo dye, recognized for its characteristic orange hue and strong chromophoric properties. Its molecular structure, featuring a phenylazo-naphthalene-azo-phenol backbone, imparts significant hydrophobicity, making it sparingly soluble in water but soluble in various organic solvents and polymer matrices. This characteristic is fundamental to its application in dyeing synthetic fibers like polyester.
Beyond its traditional use in textiles, the extended π-conjugated system of this compound gives rise to significant third-order nonlinear optical properties. When embedded in a suitable host matrix, such as poly(methyl methacrylate) (PMMA), the dye molecules can be oriented to create materials with a large nonlinear refractive index, making them promising candidates for applications in optical switching and signal processing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₆N₄O | |
| Molecular Weight | 352.39 g/mol | |
| CAS Number | 6253-10-7 | |
| Appearance | Red-brown powder | |
| Solubility | Soluble in ethanol, acetone, benzene; slightly soluble in carbon tetrachloride; sparingly soluble in water. |
Application in Nonlinear Optical Materials
The incorporation of this compound into a polymer host creates a "guest-host" system where the dye provides the NLO activity and the polymer acts as a processable matrix. PMMA is a commonly used host due to its excellent optical transparency, mechanical stability, and ease of processing.
Principle of Operation
The third-order nonlinear optical response in this compound arises from the delocalized π-electrons along its conjugated backbone. When subjected to an intense electric field, such as that from a laser, the electron cloud of the dye molecule becomes polarized in a nonlinear fashion. This results in an intensity-dependent refractive index, a phenomenon known as the optical Kerr effect. The magnitude of this effect is quantified by the nonlinear refractive index (n₂) and the third-order nonlinear susceptibility (χ⁽³⁾).
Caption: Workflow of NLO effect in this compound doped PMMA.
Protocol for Preparation of this compound-Doped PMMA Thin Films
This protocol details the fabrication of high-quality thin films for NLO characterization using the spin-coating technique.
Materials:
-
This compound (high purity)
-
Poly(methyl methacrylate) (PMMA, high molecular weight)
-
Toluene (spectroscopic grade)
-
Glass microscope slides or quartz substrates
-
Cleaning agents: Acetone, Isopropanol, Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Analytical balance
-
Magnetic stirrer and hotplate
-
Ultrasonic bath
-
Spin coater
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass or quartz substrates by sonicating for 15 minutes each in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol.
-
Dry the substrates with a stream of high-purity nitrogen gas and store them in a clean, dust-free environment.
-
-
Solution Preparation:
-
Prepare a 10% (w/v) solution of PMMA in toluene by dissolving the PMMA powder in the solvent with gentle heating and stirring. Ensure the PMMA is completely dissolved.
-
Prepare a stock solution of this compound in toluene (e.g., 1 mg/mL).
-
Add the desired amount of the this compound stock solution to the PMMA solution to achieve the target dye concentration (typically 1-5 wt% with respect to PMMA).
-
Stir the mixture at room temperature for at least 2 hours in the dark to ensure a homogeneous solution.
-
Filter the final solution through a 0.2 µm syringe filter to remove any undissolved particles.
-
-
Spin Coating:
-
Place a cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the this compound/PMMA solution onto the center of the substrate.
-
Spin the substrate at a speed of 1000-3000 rpm for 30-60 seconds. The final film thickness is dependent on the solution viscosity and spin speed.
-
-
Baking:
-
Carefully remove the coated substrate from the spin coater and place it in an oven.
-
Bake at 80 °C for 1-2 hours to remove any residual solvent. The baking temperature should be kept below the glass transition temperature of PMMA to avoid film deformation.
-
Table 2: Spin Coating Parameters and Expected Film Thickness
| PMMA Concentration (w/v in Toluene) | Dye Concentration (wt%) | Spin Speed (rpm) | Approximate Film Thickness (nm) |
| 10% | 1% | 1500 | 200-300 |
| 10% | 1% | 3000 | 100-150 |
| 10% | 5% | 1500 | 250-350 |
| 10% | 5% | 3000 | 150-200 |
Protocol for Z-Scan Measurement of Nonlinear Refractive Index
The Z-scan technique is a single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
Equipment:
-
Pulsed laser (e.g., Nd:YAG laser at 532 nm or 1064 nm) with a Gaussian beam profile
-
Focusing lens
-
Motorized translation stage
-
Aperture
-
Photodetector
-
Data acquisition system
Procedure:
-
Experimental Setup:
-
Align the laser beam to be perfectly Gaussian.
-
Focus the beam using a lens of known focal length.
-
Mount the prepared this compound/PMMA thin film on the motorized translation stage.
-
Place an aperture in the far field of the beam path, followed by a photodetector. This is the "closed-aperture" configuration.
-
-
Measurement:
-
Translate the sample along the beam path (the z-axis) through the focal point of the lens.
-
Record the intensity of the light passing through the aperture at the photodetector as a function of the sample's position (z).
-
For a "closed-aperture" scan, the transmittance will show a characteristic peak-valley or valley-peak profile, depending on the sign of n₂. A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while the opposite indicates a positive n₂ (self-focusing).
-
To measure the nonlinear absorption, remove the aperture ("open-aperture" configuration) and repeat the scan. Any change in transmittance with the sample's position is due to nonlinear absorption.
-
-
Data Analysis:
-
The nonlinear refractive index (n₂) can be calculated from the difference between the peak and valley transmittance (ΔTp-v) in the closed-aperture scan.
-
The nonlinear absorption coefficient (β) can be determined from the open-aperture scan data.
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.
-
Caption: Workflow for Z-scan measurement and analysis.
Application in Polymer Dyeing
This compound is extensively used for dyeing hydrophobic synthetic fibers, particularly polyester. The dyeing process relies on the low water solubility of the dye and its affinity for the polymer at elevated temperatures.
Principle of Disperse Dyeing
The principle of disperse dyeing involves the transfer of dye molecules from an aqueous dispersion to the amorphous regions of the polymer fibers. At high temperatures (typically around 130 °C), the polymer chains in the polyester fiber undergo thermal motion, which increases the free volume between them. This allows the small, hydrophobic dye molecules to diffuse into the fiber structure and become physically trapped upon cooling. A dispersing agent is crucial to maintain a fine and stable dispersion of the dye in the dyebath.
Protocol for High-Temperature Dyeing of Polyester Fabric
This protocol describes a standard high-temperature dyeing method for achieving a vibrant and colorfast orange shade on polyester fabric.
Materials:
-
Polyester fabric (scoured and pre-wetted)
-
This compound
-
Anionic dispersing agent (e.g., a lignosulphonate-based product)
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
-
Non-ionic detergent
Equipment:
-
High-temperature dyeing machine (or a laboratory-scale equivalent)
-
Beakers and stirring rods
-
pH meter
Procedure:
-
Dye Bath Preparation:
-
Prepare a dyebath with a liquor ratio of 10:1 (10 mL of water for every 1 g of fabric).
-
Add a dispersing agent (e.g., 1 g/L) to the water.
-
Paste the required amount of this compound (e.g., 1% on weight of fiber) with a small amount of the dispersing agent solution, then add it to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing:
-
Introduce the pre-wetted polyester fabric into the cold dyebath.
-
Gradually raise the temperature of the dyebath to 130 °C over 30-45 minutes.
-
Maintain the temperature at 130 °C for 45-60 minutes, ensuring the fabric is agitated for level dyeing.
-
Cool the dyebath down to 70-80 °C.
-
-
Rinsing and Reduction Clearing:
-
Drain the dyebath and rinse the fabric with hot and then cold water.
-
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.
-
Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly with hot and cold water until the water runs clear.
-
-
Drying:
-
Dry the dyed fabric in an oven or by air drying.
-
Table 3: Typical Dyeing Parameters for Polyester with this compound
| Parameter | Recommended Value |
| Dye Concentration | 0.5 - 2.0% (on weight of fiber) |
| Liquor Ratio | 10:1 - 20:1 |
| Dyeing Temperature | 130 °C |
| Dyeing Time | 45 - 60 minutes |
| pH | 4.5 - 5.5 |
| Reduction Clearing | 2 g/L NaOH, 2 g/L Na₂S₂O₄, 70-80 °C, 15-20 min |
Emerging Applications
While the primary applications of this compound in material science are in nonlinear optics and textile dyeing, preliminary research suggests its potential in other areas:
-
Dye-Sensitized Solar Cells (DSSCs): Azo dyes, in general, are being explored as sensitizers in DSSCs due to their strong light absorption in the visible spectrum. However, specific protocols and performance data for this compound in this application are not yet well-established.
-
Doped Liquid Crystals: Disperse dyes can be used as guest molecules in liquid crystal hosts for applications in displays and optical devices. The orientation of the dye molecules can be controlled by an external electric field, leading to changes in the optical properties of the material. Further research is needed to fully explore the potential of this compound in this field.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is a powder that can cause respiratory irritation. It is also a known skin sensitizer and can cause allergic contact dermatitis in some individuals. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
Application Note: Disperse Orange 13 as a Model Compound for Elucidating Dye-Polymer Interactions
Abstract
The interaction between dyes and polymers is a fundamental process that governs applications ranging from textile dyeing and advanced materials to biomedical imaging and drug delivery.[1][2] Understanding the nature and strength of these interactions is critical for optimizing product performance, stability, and efficacy. This application note establishes Disperse Orange 13 (DO13), a well-characterized azobenzene dye, as an exemplary model compound for studying these phenomena. We provide a detailed overview of its physicochemical properties and present a series of robust protocols—from initial spectroscopic screening to rigorous thermodynamic characterization—designed to provide researchers with a comprehensive toolkit for investigating dye-polymer binding events.
Introduction: The Significance of Dye-Polymer Interactions
The binding of small molecules to macromolecules is a cornerstone of materials science and molecular biology. In the context of dyes and polymers, these interactions are driven by a subtle interplay of non-covalent forces, including van der Waals forces, hydrogen bonding, and hydrophobic interactions.[2][3] The cumulative effect of these forces dictates the affinity of a dye for a polymer substrate, influencing critical properties such as color fastness in textiles, the stability of functional coatings, and the release kinetics of dye-labeled therapeutics.
This compound (C.I. 26080) is an ideal model for these studies. As a non-ionic, lipophilic dye with low water solubility, its behavior is representative of the broad class of disperse dyes used extensively in the coloration of hydrophobic fibers like polyester and nylon.[4][5] Its simple, well-defined chemical structure allows for unambiguous interpretation of experimental results, providing a solid foundation for understanding more complex systems.[6][7]
This guide will detail methodologies to:
-
Qualitatively and quantitatively characterize the binding of DO13 to various polymers.
-
Determine the thermodynamic signature of the interaction to understand its driving forces.
-
Provide a framework for applying these techniques to proprietary dye-polymer systems.
Physicochemical Profile of this compound
A thorough understanding of the model compound is the first step in any rigorous study. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | [7] |
| CAS Number | 6253-10-7 | [6][7][8] |
| Molecular Formula | C₂₂H₁₆N₄O | [6][7] |
| Molecular Weight | 352.39 g/mol | [6][7] |
| Class | Double Azo Dye | [6] |
| Solubility | Soluble in ethanol, acetone, benzene; sparingly soluble in water. | [4][6][8][9] |
| Appearance | Reddish-brown powder | [6][9] |
Safety and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated area or chemical fume hood.
Core Concepts: The Driving Forces of Interaction
The binding of a non-ionic dye like DO13 to a polymer is primarily governed by non-covalent interactions. Understanding these forces is essential for interpreting experimental data.
-
Hydrophobic Interactions: As a lipophilic molecule, DO13 has a low affinity for aqueous environments.[4] In an aqueous medium, it is thermodynamically favorable for the dye to partition into the more non-polar domains of a polymer, driven by the release of ordered water molecules. This is often the dominant driving force for disperse dyes.
-
Van der Waals Forces: These are weak, transient electrostatic attractions between temporary dipoles in adjacent, non-bonded atoms. While individually weak, their cumulative effect can be significant when the dye and polymer are in close proximity.[3]
-
Hydrogen Bonding: The phenol group (-OH) and azo groups (-N=N-) on DO13 can act as hydrogen bond acceptors or donors, allowing for specific interactions with polymers that possess complementary functional groups (e.g., carbonyls, amines).[3]
Caption: Key non-covalent forces governing dye-polymer binding.
Experimental Protocols
Protocol 1: UV-Visible Spectrophotometry for Binding Assessment
Principle: This technique serves as a rapid and accessible method to obtain initial evidence of an interaction. When a dye molecule binds to a polymer, its local microenvironment changes, which can alter its electronic properties and cause a shift in its maximum absorption wavelength (λmax) or a change in molar absorptivity (hyper- or hypochromism).[10]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetone) where it is fully soluble.
-
Prepare a 10 mg/mL stock solution of the polymer in an appropriate buffer or solvent system. Ensure the polymer solution is clear and fully dissolved.
-
-
Determination of λmax:
-
Prepare a dilute working solution of DO13 (e.g., 10 µM) in the final assay buffer. The buffer should contain a small, consistent percentage of the organic solvent used for the dye stock to ensure solubility.
-
Scan the absorbance from 300-600 nm to determine the λmax of the free dye.
-
-
Titration Experiment:
-
Prepare a series of vials or cuvettes. To each, add the DO13 working solution to a final concentration of 10 µM.
-
Add increasing volumes of the polymer stock solution to create a range of polymer concentrations (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0 mg/mL). Ensure the final volume in each container is the same by adding buffer.
-
Incubate the solutions for a set period (e.g., 30 minutes) at a constant temperature to allow binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the full absorbance spectrum for each sample.
-
Record the absorbance at the λmax of the free dye and note any shifts in the peak wavelength.
-
Plot the change in absorbance (ΔA) versus the polymer concentration. A systematic change indicates an interaction.
-
Causality and Self-Validation: A control titration of the dye into the buffer alone should be performed to ensure that absorbance changes are not due to simple dilution effects. The polymer solution alone should also be scanned to confirm it does not absorb at the dye's λmax. The observation of an isosbestic point in the spectral overlay provides strong evidence of a two-state (bound and free) equilibrium.
Caption: Step-by-step workflow for UV-Vis titration experiments.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Principle: ITC is the gold standard for quantifying binding interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) as one component is titrated into another.[11] A single ITC experiment can determine the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12][13] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile.
Methodology:
-
Sample Preparation:
-
Prepare solutions of DO13 and the polymer in the exact same, thoroughly degassed buffer. Mismatched buffers will generate large heat signals, obscuring the binding data.
-
Causality: Degassing is critical to prevent the formation of air bubbles during the experiment, which introduce significant noise and artifacts into the heat signal.
-
Typically, the macromolecule (polymer) is placed in the sample cell and the small molecule (dye) is placed in the injection syringe. Concentrations should be chosen such that the 'c-window' (c = [Polymer] * n * Ka) is between 10 and 500 for optimal curve fitting.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Load the polymer solution into the sample cell and the DO13 solution into the syringe.
-
Allow the instrument to equilibrate thermally to the desired experimental temperature (e.g., 25°C).
-
-
Titration Experiment:
-
Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the DO13 solution into the polymer solution.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is recorded as a heat signal for each injection.
-
-
Data Analysis:
-
Perform a control experiment by titrating DO13 into the buffer alone. Subtract this data from the main experiment's data to correct for the heat of dilution.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of dye to polymer.
-
Fit the resulting binding isotherm to an appropriate model (e.g., a one-site independent model) using the instrument's software to extract the thermodynamic parameters.
-
Data Presentation:
| Thermodynamic Parameter | Symbol | Value | Units |
| Stoichiometry | n | ||
| Association Constant | Ka | M⁻¹ | |
| Dissociation Constant | Kd | M | |
| Enthalpy Change | ΔH | kcal/mol | |
| Entropy Change | TΔS | kcal/mol | |
| Gibbs Free Energy | ΔG | kcal/mol |
Protocol 3: Equilibrium Adsorption Assay
Principle: This method quantifies the amount of dye adsorbed onto a solid or insoluble polymer phase from solution at equilibrium. It is particularly relevant for applications that mimic textile dyeing or dye removal from wastewater.[14][15] The amount of bound dye is determined by measuring the depletion of dye from the solution.
Methodology:
-
Prepare Dye Calibration Curve:
-
Prepare a series of DO13 solutions of known concentrations in the assay buffer.
-
Measure the absorbance of each at the λmax and plot Absorbance vs. Concentration. This will be used to determine unknown concentrations.
-
-
Adsorption Experiment:
-
Weigh a precise amount of the solid polymer (e.g., 100 mg of polyester fabric or polymer beads) into a series of vials.
-
Add a fixed volume of DO13 solution of known initial concentration (Cinitial) to each vial.
-
Seal the vials and incubate them on a shaker or rotator at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Causality: Constant agitation ensures the entire surface of the polymer is accessible to the dye and prevents concentration gradients from forming.
-
-
Sample Analysis:
-
Separate the polymer from the solution by centrifugation or filtration.
-
Carefully remove an aliquot of the supernatant and measure its absorbance at λmax.
-
Use the calibration curve to determine the final concentration of free dye in the solution (Cfinal).
-
-
Calculation:
-
Calculate the amount of dye adsorbed per unit mass of polymer (qₑ, in mg/g) using the following equation:
-
qₑ = [(Cinitial - Cfinal) * V] / m
-
Where V is the volume of the solution (L) and m is the mass of the polymer (g).
-
-
Caption: Process flow for the equilibrium dye adsorption protocol.
Conclusion and Future Perspectives
This compound serves as a robust and reliable model compound for investigating the fundamental principles of dye-polymer interactions. The protocols detailed in this note, progressing from qualitative spectroscopic screening to quantitative thermodynamic and adsorption analysis, provide a multi-faceted approach to characterization. UV-Vis spectroscopy provides the initial confirmation of binding[10], which can then be precisely quantified by Isothermal Titration Calorimetry to reveal the thermodynamic driving forces.[12][13] The equilibrium adsorption assay offers a practical method directly applicable to systems involving solid substrates, such as textiles.[14]
The insights gained from this model system can be extrapolated to more complex scenarios, aiding in the rational design of new polymers, the optimization of dyeing processes, and the development of novel functional materials. Future studies could expand on this framework by investigating the effects of environmental variables like pH and temperature on binding thermodynamics[15] or by employing computational methods like molecular docking to visualize binding modes at the atomic level.[16]
References
- 1. Polymers and Dyes: Developments and Applications [mdpi.com]
- 2. Polyelectrolyte–Dye Interactions: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. scispace.com [scispace.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. idosi.org [idosi.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Note: High-Performance Analytical Strategies for the Detection of Disperse Orange 13
Abstract
Disperse Orange 13 (C.I. 26080) is a double azo dye extensively used for coloring hydrophobic synthetic fibers like polyester.[1][2] Its prevalence in the textile industry necessitates robust and reliable analytical methods for its detection, crucial for quality control, environmental monitoring, and safety compliance. This guide provides a comprehensive overview and detailed protocols for the principal analytical techniques used to identify and quantify this compound: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Electrochemical Sensing. Each section explains the core principles, offers field-proven insights into experimental design, and presents validated, step-by-step protocols suitable for implementation in a modern analytical laboratory.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography, particularly in a reversed-phase configuration, is the cornerstone for the separation and quantification of non-ionic disperse dyes like this compound.[3] The method's high resolution, sensitivity, and reproducibility make it the definitive choice for precise quantitative analysis. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By programming a gradient elution—gradually increasing the organic solvent concentration—even complex mixtures of dyes can be effectively resolved.[3]
Causality in Experimental Design
-
Column Choice: A C18 column is the standard for reversed-phase chromatography due to its hydrophobic nature, which provides excellent retention for non-ionic molecules like this compound.[3] The 5 µm particle size offers a good balance between efficiency and backpressure.[4]
-
Mobile Phase: A combination of water and a polar organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., 0.1% formic acid) helps to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape.[5]
-
Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly advantageous as it acquires the entire UV-Vis spectrum for each peak.[3][6] This allows for simultaneous quantification at the dye's maximum absorbance wavelength (λmax) and provides spectral data that can confirm peak purity and identity against a standard.
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow for this compound analysis.
Detailed Protocol for HPLC-DAD Analysis
1.3.1 Sample Preparation (from Textile Matrix)
-
Weigh 1.0 g of the textile sample, cut into small pieces (approx. 5x5 mm).
-
Place the pieces into a 50 mL conical flask.
-
Add 20 mL of methanol.[5]
-
Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes to facilitate extraction.[5][7]
-
Allow the solution to cool, then centrifuge at 4000 rpm for 10 minutes to pellet any solid fibers.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.
-
Dilute the extract with the mobile phase to a concentration expected to fall within the calibration range.
1.3.2 Standard Preparation
-
Prepare a 100 µg/mL stock solution of this compound reference standard in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
1.3.3 Instrumentation and Conditions
-
System: HPLC with a gradient pump, autosampler, column oven, and DAD/PDA detector.[4]
-
Column: Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4][8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[4]
-
Detection: Monitor at the λmax of this compound. Acquire spectra from 200-700 nm.
-
Injection Volume: 10 µL.
1.3.4 Quantification
-
Inject the series of standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Typical HPLC Method Performance
This table summarizes typical performance characteristics for HPLC methods analyzing azo dyes, which serve as a benchmark for a validated this compound method.[4][9]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 96.0 - 102.6% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg |
| Limit of Quantitation (LOQ) | 0.04 - 0.12 mg/kg |
Thin-Layer Chromatography (TLC) for Rapid Screening
TLC is a highly practical and cost-effective chromatographic technique for the qualitative analysis and screening of dyes.[8] It operates on the principle of separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a solvent mixture (mobile phase) moves up the plate via capillary action.[10] Compounds with lower polarity and weaker interaction with the polar silica gel travel further up the plate, resulting in a higher Retardation Factor (Rf). This makes TLC an excellent tool for rapid identity checks and purity assessments.[11]
Experimental Workflow for TLC Analysis
Caption: TLC workflow for this compound screening.
Detailed Protocol for TLC Analysis
2.2.1 Sample and Standard Preparation
-
Prepare a concentrated sample extract as described in the HPLC section (steps 1-6), but do not dilute.
-
Prepare a reference standard solution of this compound in methanol at a concentration of approximately 1 mg/mL.
2.2.2 Plate Preparation and Development
-
Use a silica gel 60 F254 TLC plate.
-
With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.[11]
-
Using a capillary tube, spot small amounts of the sample extract and the standard solution on the origin line, ensuring the spots are small and do not spread.
-
Prepare a developing chamber by adding a suitable mobile phase (e.g., a mixture of petroleum ether and acetone) to a depth of ~0.5 cm.[8] Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Place the spotted TLC plate into the chamber and close the lid. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.[11]
-
Allow the plate to air dry in a fume hood.
2.2.3 Visualization and Interpretation
-
Visualize the separated spots. This compound will appear as a distinct orange spot. Visualization can be enhanced under UV light if the plate contains a fluorescent indicator.
-
Calculate the Rf value for the standard and the corresponding spot in the sample lane:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
A match in the Rf value and color between a spot in the sample and the reference standard provides a strong indication of the presence of this compound.[11]
Electrochemical Methods for Sensitive Detection
Electrochemical sensing is a powerful and emerging analytical approach that leverages the electroactive nature of azo dyes.[12] The fundamental principle involves the electrochemical reduction of the azo bond (-N=N-) at the surface of a working electrode when a potential is applied.[13] Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are particularly effective as they enhance sensitivity by discriminating against background charging currents. The resulting peak current is directly proportional to the concentration of the dye, enabling sensitive quantification.[12][14]
Causality in Experimental Design
-
Electrode Choice: A Glassy Carbon Electrode (GCE) is a common and versatile working electrode. Its performance is critically dependent on its surface condition. Polishing the electrode before each use removes fouling from previous analyses and ensures a reproducible, active surface for the electron transfer reaction.[13]
-
Supporting Electrolyte: A buffered solution is required to maintain a constant pH, as the reduction potential of the azo group is often pH-dependent.[13] Acidic conditions are generally favored for this reaction.
-
Deoxygenation: Dissolved oxygen is electroactive and can interfere with the measurement of the analyte. Purging the solution with an inert gas like nitrogen removes this interference, leading to a stable baseline and more accurate results.[13]
Experimental Workflow for Electrochemical Analysis
Caption: Electrochemical workflow for this compound detection.
Detailed Protocol for DPV Analysis
3.3.1 Electrode and Sample Preparation
-
Prepare the working electrode (GCE) by polishing its surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.[13]
-
Rinse the electrode thoroughly with deionized water and sonicate briefly in ethanol and water to remove residual alumina particles.[13]
-
Prepare the supporting electrolyte (e.g., 0.1 M Britton-Robinson buffer, pH 4.0).
-
Prepare the sample by taking a filtered aliquot of the initial extract (from section 1.3.1) and diluting it in the supporting electrolyte.
3.3.2 Voltammetric Measurement
-
Assemble a three-electrode system (GCE as working, Ag/AgCl as reference, and platinum wire as counter electrode) in an electrochemical cell containing the sample solution.
-
Purge the solution with high-purity nitrogen for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.[13]
-
Perform a DPV scan over a potential range where the azo group reduction occurs (e.g., +0.2 V to -1.0 V).
-
Record the peak current at the reduction potential for this compound.
3.3.3 Quantification
-
Use the method of standard additions for accurate quantification in complex matrices.
-
Add small, known amounts of a this compound standard solution to the sample cell and record the DPV scan after each addition.
-
Plot the peak current versus the concentration of the added standard. The absolute value of the x-intercept of the extrapolated linear plot gives the concentration of the dye in the sample.
Typical Performance of Electrochemical Sensors for Orange Azo Dyes
This table provides benchmark performance data from sensors developed for other orange azo dyes.[12]
| Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |
| Orange G | SWV | 0.1–20.0 | 0.05 |
| Orange II | SWV | 0.2–50.0 | 0.1 |
Confirmatory Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
For unambiguous identification and highly sensitive quantification, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the definitive method.[15] This technique provides not only the retention time but also the molecular mass and characteristic fragment ions of the analyte, offering exceptional specificity.[16] Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is another powerful tool that allows for the rapid, direct analysis of dyes on textile fibers with minimal to no sample preparation, making it ideal for high-throughput screening.[17][18]
Conclusion
The choice of analytical method for the detection of this compound depends on the specific requirements of the analysis. HPLC-DAD offers a robust and reliable platform for precise quantification, making it ideal for quality control and regulatory testing.[4][9] TLC serves as an invaluable, low-cost tool for rapid screening and qualitative identification in situations where high throughput is necessary.[8][11] Electrochemical methods present a sensitive and cost-effective alternative, with significant potential for the development of portable, on-site sensors.[12] For absolute confirmation and trace-level analysis, LC-MS/MS remains the gold standard. A thorough validation of any chosen method is imperative to ensure the accuracy and reliability of the results.[4][19]
References
- 1. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ojp.gov [ojp.gov]
Application Notes and Protocol for the Solubilization of Disperse Orange 13
Abstract
This document provides a comprehensive guide for the solubilization of Disperse Orange 13 (C.I. 26080), a non-ionic, hydrophobic azo dye, for use in research and development applications. It outlines the critical physicochemical properties of the compound, discusses solvent selection criteria based on experimental context, and provides detailed, validated protocols for preparing high-concentration stock solutions and aqueous working solutions. Emphasis is placed on ensuring solution stability, mitigating common challenges such as precipitation, and adhering to rigorous safety protocols.
Introduction: Understanding the Physicochemical Nature of this compound
This compound is a lipophilic, double azo dye characterized by its low molecular weight (352.39 g/mol ) and lack of ionic solubilizing groups.[1][2] Its chemical structure (Figure 1) renders it sparingly soluble in water but soluble in various organic solvents.[2][3] This inherent hydrophobicity is fundamental to its primary application in dyeing synthetic fibers like polyester, where it partitions from an aqueous medium into the organic polymer matrix.[3][4]
For laboratory professionals, this property presents a challenge: how to create stable, homogenous solutions suitable for reproducible experimental results, particularly when aqueous environments are required for biological assays. The choice of solvent is therefore not a trivial step but a critical parameter that dictates the success of downstream applications. This guide explains the causality behind solvent selection and provides robust protocols to achieve reliable solubilization.
Figure 1: Chemical Structure of this compound Synonyms: C.I. 26080, 4-[[4-(phenylazo)-1-naphthalenyl]azo]-phenol Molecular Formula: C₂₂H₁₆N₄O[1]
Pre-Protocol Imperative: Safety First
This compound is classified as a hazardous substance that requires careful handling to minimize exposure.[3]
-
Primary Hazards: GHS classifications indicate that this compound causes skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of the powder.[5]
-
Handling Contaminants: Some manufacturing processes for azo dyes may result in by-products, such as carcinogenic aromatic amines.[2] While the risk from a purified compound is lower, it underscores the need for stringent containment.
Mandatory Safety Workflow: All personnel must adhere to the following safety protocol when handling this compound powder and its solutions.
Caption: Mandatory safety workflow for handling this compound.
Solvent Selection: A Decision Framework
The optimal solvent is dictated by two factors: the required stock concentration and the tolerance of the downstream application to that solvent. This compound's non-ionic, hydrophobic character makes polar aprotic solvents and other organic solvents the primary candidates for creating high-concentration stock solutions.
Table 1: Solvent Suitability for this compound
| Solvent | Class | Suitability for Stock Solution | Considerations for Biological Assays | Known Solubilities |
| DMSO | Polar Aprotic | Excellent (Recommended) | Gold standard for cell-based assays. Final concentration in media should be <0.5%, ideally ≤0.1% to avoid cytotoxicity.[6] | Qualitative data unavailable, but high solubility is expected based on properties. |
| DMF | Polar Aprotic | Good | Higher cytotoxicity than DMSO; use with caution. | Qualitative data unavailable, but high solubility is expected. |
| Acetone | Ketone | Good | Volatile. Often used for chemical reactions or coating applications. Generally unsuitable for direct use in cell culture. | Soluble[1][2] |
| Ethanol | Polar Protic | Moderate | Can be used in some biological assays, but can induce protein denaturation or cellular stress at higher concentrations. | Soluble[1][2] |
| Water | Polar Protic | Very Poor | Unsuitable for creating stock solutions. Disperse dyes are characterized by minimal water solubility.[4] | Sparingly soluble, approx. 30 mg/L for the general class of dyes.[3] |
Decision Workflow: The following workflow guides the selection of an appropriate solvent system.
Caption: Decision workflow for selecting the appropriate primary solvent.
Experimental Protocols: Preparation of Stock Solutions
The following protocols provide step-by-step methodologies for preparing stock solutions. Since quantitative solubility limits are not widely published, these protocols are based on preparing a standard 10 mM stock solution. Researchers should visually confirm complete dissolution and can adjust the concentration as needed.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (Recommended for Biological Applications)
Rationale: DMSO is an excellent solvent for hydrophobic compounds and is highly compatible with cell culture when diluted to a low final concentration.[6] Using anhydrous DMSO minimizes the introduction of water, which can cause precipitation of the hydrophobic dye.
Materials:
-
This compound (MW: 352.39 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 352.39 g/mol * (1000 mg / 1 g) = 3.52 mg
-
Weigh Compound: Working within a chemical fume hood, accurately weigh ~3.52 mg of this compound powder into a pre-labeled sterile microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.
-
Promote Dissolution: Cap the tube tightly and vortex at maximum speed for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear and homogenous.
-
Gentle Warming (Optional): If dissolution is slow, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Do not boil.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C. Protect from light by wrapping the tube in aluminum foil or using an amber vial. This minimizes freeze-thaw cycles and potential photodegradation.[3]
Protocol 2: Preparation of a 10 mM Stock Solution in Acetone or Ethanol
Rationale: Acetone and ethanol are effective organic solvents for this compound.[1][2] These are suitable for chemical synthesis, coating, or other non-cell-based applications.
Materials:
-
This compound (MW: 352.39 g/mol )
-
ACS grade or higher Acetone or Ethanol
-
Glass vials with solvent-resistant caps (e.g., PTFE-lined)
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate and Weigh: As in Protocol 1, weigh ~3.52 mg of this compound into a glass vial.
-
Add Solvent: Add 1.0 mL of the chosen solvent (Acetone or Ethanol).
-
Dissolve: Cap the vial and vortex or stir until the powder is fully dissolved. Sonication in a bath sonicator for 5 minutes can also be effective.
-
Storage: Store at room temperature in a tightly sealed vial within a flammable storage cabinet. Ensure the cap is secure to prevent evaporation, especially with acetone.
Application: Preparing Working Solutions
The most common source of failure in experiments using hydrophobic compounds is precipitation upon dilution into an aqueous buffer or cell culture medium.
Key Principle: The final concentration of the organic solvent must remain below the threshold that your system can tolerate. For cell-based assays, the final DMSO concentration should not exceed 0.5% and ideally should be kept at or below 0.1%.[6]
Procedure for Dilution:
-
Calculate Dilution Factor: Determine the required dilution. For example, to make a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is needed.
-
Perform Serial Dilutions (if necessary): For large dilutions (>1:100), it is best practice to perform a serial dilution to improve accuracy.
-
Add Stock to Aqueous Solution (Crucial): Always add the small volume of concentrated stock solution to the larger volume of aqueous buffer/media, not the other way around. This ensures rapid dispersal and minimizes localized high concentrations that can trigger precipitation.
-
Mix Immediately: As you add the stock solution, vortex or pipette-mix the working solution immediately and vigorously to ensure the dye remains dispersed and does not aggregate.
Troubleshooting:
-
Precipitation Observed: If a precipitate forms, the final concentration of the dye in the aqueous medium is likely above its solubility limit.
-
Solution 1: Lower the final concentration of this compound.
-
Solution 2: Increase the percentage of the organic co-solvent (e.g., DMSO), but only if the experimental system can tolerate it.
-
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Disperse dyes [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Dye Diffusion in Polymers Using Disperse Orange 13
Introduction: Unraveling Polymer Dynamics with Molecular Probes
The study of molecular diffusion in polymers is fundamental to understanding their structure-property relationships and predicting their performance in a vast array of applications, from advanced drug delivery systems to high-performance coatings and textiles. The movement of small molecules, or "probes," through a polymer matrix provides invaluable insights into the polymer's free volume, chain mobility, and the effects of physical and chemical aging. Disperse Orange 13, a small, non-ionic azo dye, serves as an excellent probe for these investigations due to its well-defined molecular size, spectral properties, and affinity for a range of polymeric materials.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize this compound in studies of dye diffusion in polymers. We will delve into the theoretical underpinnings of diffusion, explore various experimental methodologies, and provide a step-by-step guide for a robust and accessible experimental setup.
This compound: A Profile of a Molecular Probe
The selection of an appropriate molecular probe is critical for obtaining meaningful diffusion data. This compound (C.I. 26080) possesses several key characteristics that make it a suitable candidate for such studies.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value | Significance for Diffusion Studies |
| Chemical Formula | C₂₂H₁₆N₄O | Provides the basic molecular composition. |
| Molecular Weight | 352.39 g/mol | Its relatively small size allows it to probe the free volume of many common polymers. |
| Molecular Structure | Double azo class | The rigid, planar structure influences its diffusion mechanism. |
| Solubility | Soluble in ethanol, acetone, benzene; slightly soluble in carbon tetrachloride; partly miscible in water. | Dictates the choice of solvent for preparing dye-doped polymer films. Its hydrophobicity is key for partitioning into non-polar polymers. |
| Melting Point | 149-153 °C | Indicates its thermal stability for experiments conducted at elevated temperatures. |
The non-ionic nature of this compound minimizes strong, specific interactions with many polymer matrices, allowing its diffusion to be more representative of the physical structure of the polymer rather than being dominated by chemical binding events.[1] Its distinct orange color and strong absorbance in the visible spectrum facilitate straightforward quantification using spectrophotometric and microscopic techniques.[4]
Theoretical Framework: Fick's Laws of Diffusion
The diffusion of a dye through a polymer matrix can be mathematically described by Fick's laws of diffusion. A thorough understanding of these principles is essential for designing experiments and accurately interpreting the resulting data.
-
Fick's First Law describes the steady-state diffusion flux (J), which is the amount of substance passing through a unit area per unit time. It states that the flux is directly proportional to the concentration gradient (dC/dx):
J = -D (dC/dx)
where D is the diffusion coefficient, a measure of the mobility of the diffusing species in the medium. The negative sign indicates that diffusion occurs from a region of higher concentration to one of lower concentration.
-
Fick's Second Law describes the change in concentration with time at a specific location, which is crucial for non-steady-state diffusion experiments:
∂C/∂t = D (∂²C/∂x²)
This equation forms the basis for analyzing the evolution of the concentration profile of the dye as it diffuses into the polymer.[5]
The diffusion of small molecules in polymers is often a complex process that can be influenced by factors such as temperature, the concentration of the diffusing species, and the physical state of the polymer (i.e., glassy or rubbery).[6] While Fickian diffusion assumes a constant diffusion coefficient, in many polymer systems, the diffusion coefficient can be concentration-dependent.[6]
Experimental Methodologies for Measuring Dye Diffusion
Several techniques can be employed to measure the diffusion of this compound in polymers. The choice of method depends on the specific research question, the properties of the polymer, and the available instrumentation.
-
Spectrophotometric Methods (UV-Vis): These techniques are widely accessible and involve monitoring the change in absorbance of the dye as it diffuses into a polymer film. By creating a "diffusion couple" (a dye-containing layer in contact with a pure polymer layer), the evolution of the dye's concentration profile can be measured over time.[7]
-
Microscopy Techniques: Optical and confocal microscopy can be used to directly visualize the penetration of the dye into the polymer.[1] This is particularly useful for obtaining high-resolution spatial information about the diffusion process.
-
Single-Molecule Tracking (SMT): This advanced fluorescence microscopy technique allows for the tracking of individual dye molecules as they move through the polymer matrix.[8] SMT provides a wealth of information about the heterogeneity of the polymer environment and the distribution of diffusion coefficients.
-
Forced Rayleigh Scattering (FRS): FRS is a holographic technique that can be used to measure the diffusion of photochromic dyes. While this compound is not inherently photochromic, this technique can be adapted for systems where a photochromic probe with similar size and properties is used.
For the purposes of this guide, we will provide a detailed protocol for a robust and widely applicable method: the Thin Film Diffusion Couple Technique with UV-Vis Spectrophotometric Analysis .
Detailed Protocol: Thin Film Diffusion Couple with UV-Vis Analysis
This protocol describes the preparation of a bilayer polymer film system and the subsequent analysis of this compound diffusion using UV-Vis spectrophotometry.
I. Materials and Equipment
-
This compound
-
Polymer of interest (e.g., Poly(methyl methacrylate) - PMMA, Polystyrene - PS)
-
Suitable solvent for the polymer and dye (e.g., toluene, chloroform, acetone)
-
Glass microscope slides or quartz plates
-
Spin coater
-
UV-Vis spectrophotometer with a film holder
-
Oven or vacuum oven
-
Micropipettes
-
Analytical balance
-
Optical microscope (for film quality inspection)
II. Workflow for Diffusion Measurement
Caption: Experimental workflow for the thin film diffusion couple method.
III. Step-by-Step Methodology
1. Preparation of Polymer Solutions:
-
Causality: The concentration of the polymer solution will determine the thickness of the resulting film. A consistent concentration is crucial for reproducibility.
-
Protocol:
-
Prepare a stock solution of the polymer in a suitable solvent (e.g., 10% w/v PMMA in toluene). Ensure the polymer is completely dissolved, which may require gentle heating and stirring.
-
Prepare a dye-doped polymer solution by adding a small, known amount of this compound to a portion of the polymer stock solution. The concentration of the dye should be low enough to avoid aggregation but high enough for accurate spectrophotometric measurement (e.g., 0.1-0.5% w/w relative to the polymer).[8]
-
Prepare a pure polymer solution from the same stock for the second layer of the diffusion couple.
-
2. Film Fabrication by Spin Coating:
-
Causality: Spin coating produces uniform thin films of controllable thickness, which is essential for accurate diffusion measurements.
-
Protocol:
-
Clean the glass or quartz substrates thoroughly.
-
Using the spin coater, deposit the dye-doped polymer solution onto one set of substrates and the pure polymer solution onto another set. The spin speed and time will determine the film thickness; aim for a thickness of a few micrometers.[8]
-
Carefully anneal the films in an oven at a temperature above the glass transition temperature (Tg) of the polymer but below the melting point of the dye to remove residual solvent and relax the polymer chains.[8] A vacuum oven is recommended to prevent oxidation.
-
3. Creating the Diffusion Couple:
-
Causality: Intimate contact between the two film layers is necessary to initiate the diffusion process.
-
Protocol:
-
Carefully place a dye-doped film in face-to-face contact with a pure polymer film.
-
Gently press the two slides together to ensure good contact without damaging the films. A small amount of pressure can be applied using clamps, but be cautious not to induce flow.
-
4. Diffusion Annealing and Measurement:
-
Causality: Heating the diffusion couple to a specific temperature initiates and controls the rate of diffusion.
-
Protocol:
-
Place the diffusion couple in an oven set to the desired experimental temperature.
-
At regular time intervals, remove the sample and quickly cool it to room temperature to quench the diffusion process.
-
Measure the UV-Vis absorption spectrum of the bilayer film. The absorbance at the characteristic wavelength of this compound is proportional to its concentration.
-
Data Analysis and Interpretation
The analysis of the diffusion data involves converting the measured absorbance values into a concentration profile and then fitting this profile to a solution of Fick's second law to determine the diffusion coefficient.
I. Generating the Concentration Profile
-
Beer-Lambert Law: The absorbance (A) is directly proportional to the concentration (C) of the dye, according to the Beer-Lambert law: A = εbc, where ε is the molar absorptivity, b is the path length (film thickness), and c is the concentration.
-
Calibration: To accurately determine the concentration from the absorbance, a calibration curve should be prepared using films with known concentrations of this compound.
-
Profile Plotting: By scanning the absorbance across the film interface at different time points (if using a micro-spectrophotometer) or by analyzing the overall change in absorbance for the entire film, a concentration profile or an average concentration change can be plotted as a function of position and time.
II. Calculating the Diffusion Coefficient
For a one-dimensional diffusion couple, the solution to Fick's second law can be expressed in terms of the error function (erf):
C(x, t) = (C₀/2) * [1 - erf(x / (2 * sqrt(Dt)))]
where:
-
C(x, t) is the concentration at position x and time t
-
C₀ is the initial concentration in the doped layer
-
D is the diffusion coefficient
-
t is the diffusion time
By fitting the experimentally determined concentration profile to this equation, the diffusion coefficient (D) can be extracted.[9]
Table 2: Representative Diffusion Coefficients of Small Molecules in Polymers
| Diffusant | Polymer Matrix | Temperature (°C) | Diffusion Coefficient (cm²/s) | Reference |
| Toluene | Polystyrene | 100 | ~1 x 10⁻⁹ | [10] |
| Water | Poly(lactic acid) | 25 | ~1 x 10⁻⁸ | [5] |
| Ethanol | Poly(methyl methacrylate) | 25 | ~5 x 10⁻¹⁰ | [7] |
Note: These are representative values and the diffusion coefficient of this compound will depend on the specific polymer and experimental conditions.
Causality and Trustworthiness in Experimental Design
-
Solvent Removal: The complete removal of the casting solvent is paramount. Residual solvent can plasticize the polymer, leading to an artificially high diffusion coefficient. Annealing above the polymer's Tg is a critical step to ensure a solvent-free and relaxed polymer matrix.[8]
-
Film Quality: The uniformity and integrity of the polymer films are essential for one-dimensional diffusion. Inspect the films under an optical microscope to ensure they are free of defects, such as pinholes or cracks, which would provide unintended pathways for dye transport.
-
Temperature Control: The diffusion coefficient is highly sensitive to temperature. Precise and stable temperature control during the diffusion anneal is crucial for obtaining accurate and reproducible results.
-
Photodegradation: Azo dyes can be susceptible to photodegradation upon prolonged exposure to light, especially UV radiation.[10] It is advisable to conduct experiments in the dark or under controlled lighting conditions to minimize this effect. The thermal stability of this compound should also be considered, especially for high-temperature experiments.
Visualizing the Diffusion Process
Caption: Schematic of the diffusion process in a bilayer film over time.
Conclusion
This compound is a valuable tool for probing the complex dynamics of polymer systems. By employing the methodologies outlined in this guide, researchers can gain a deeper understanding of molecular transport in polymers, which is critical for the rational design of new materials and the optimization of existing technologies. The principles and protocols presented here provide a solid foundation for conducting reliable and insightful diffusion studies.
References
- 1. Mathematical Models for Estimating Diffusion Coefficients in Concentrated Polymer Solutions from Experimental Data | MDPI [mdpi.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Monte Carlo simulation of tracer diffusion in amorphous polymers - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00782D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pi4.uni-stuttgart.de [pi4.uni-stuttgart.de]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Employing Disperse Orange 13 in Textile Dyeing Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and textile industry professionals on the application of Disperse Orange 13 (C.I. 26080) in textile dyeing research, with a primary focus on polyester fibers. These notes offer an in-depth understanding of the dye's fundamental properties, the theoretical principles governing its application, detailed experimental protocols for laboratory-scale dyeing, and standardized methods for performance evaluation. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also innovate upon these methodologies.
Introduction to this compound
This compound is a monoazo disperse dye characterized by its non-ionic nature and low water solubility.[1][2] These properties make it particularly suitable for dyeing hydrophobic synthetic fibers like polyester, cellulose acetate, and polyamide, where it forms a stable dispersion in the dyebath.[2][3][4] The dyeing mechanism relies on the diffusion of individual dye molecules from the aqueous dispersion into the amorphous regions of the polymer structure at elevated temperatures.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| C.I. Name | This compound | [3] |
| C.I. Number | 26080 | [3] |
| CAS Number | 6253-10-7 | [3] |
| Molecular Formula | C₂₂H₁₆N₄O | [3] |
| Molecular Weight | 352.39 g/mol | [3] |
| Appearance | Reddish-brown powder | [3] |
| Solubility | Soluble in ethanol and acetone; slightly soluble in carbon tetrachloride; very low solubility in water. | [3] |
The Science of Application: Dyeing Mechanism on Polyester
The successful application of this compound to polyester fibers hinges on understanding the physical and chemical transformations that occur during the dyeing process. Polyester, a highly crystalline and hydrophobic polymer, presents a significant barrier to dye penetration under ambient conditions. The dyeing process, therefore, is designed to overcome this resistance.
The dyeing of polyester with disperse dyes is conceptualized as a process of dye transfer from a liquid solvent (water) to a solid organic solvent (the fiber).[5] The process can be broken down into three key stages:
-
Dispersion in the Dyebath: Due to its low water solubility, this compound is milled into a fine powder and dispersed in the aqueous dyebath with the aid of dispersing agents. These agents prevent the agglomeration of dye particles, ensuring a stable and uniform dispersion.[6]
-
Adsorption onto the Fiber Surface: At elevated temperatures, the kinetic energy of the dye molecules increases, and the polyester fibers begin to swell. This swelling action opens up the polymer structure, allowing the dispersed dye molecules to adsorb onto the fiber surface.
-
Diffusion into the Fiber: With sustained high temperature (typically around 130°C for polyester), the amorphous regions of the polyester chains become more mobile. This allows the adsorbed dye molecules to diffuse into the fiber matrix, where they are held in place by weak intermolecular forces, such as van der Waals forces and hydrogen bonds.[7]
Caption: Mechanism of this compound dyeing on polyester fiber.
Experimental Protocols
The following protocols are designed for laboratory-scale research and can be adapted for various experimental objectives. It is crucial to maintain consistency in all parameters to ensure the reproducibility of results.
Materials and Reagents
-
Textile Substrate: 100% polyester fabric, pre-scoured and dried.
-
Dye: this compound (commercial grade)
-
Dispersing Agent: A suitable anionic or non-ionic dispersing agent.
-
Acetic Acid (Glacial): For pH adjustment.
-
Sodium Hydrosulfite and Sodium Hydroxide: For reduction clearing.
-
Deionized Water
High-Temperature Exhaust Dyeing Protocol for Polyester
This method is the most common for achieving deep and level shades on polyester.
Step-by-Step Procedure:
-
Fabric Preparation: Weigh the dry polyester fabric accurately.
-
Dye Dispersion Preparation:
-
Calculate the required amount of this compound based on the desired depth of shade (e.g., 1% on weight of fabric, o.w.f).
-
Create a smooth paste of the dye with a small amount of deionized water and the dispersing agent (typically 1 g/L).
-
Gradually add more deionized water to form a stable dispersion.
-
-
Dye Bath Preparation:
-
Set the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric), for example, 1:20.
-
Fill a high-temperature dyeing apparatus (e.g., a laboratory-scale jet or beaker dyeing machine) with the calculated volume of deionized water.
-
Add the prepared dye dispersion to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[5]
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dyebath at an initial temperature of 60°C.
-
Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.
-
Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.
-
Cool the dyebath down to 70°C.
-
-
Rinsing:
-
Drain the dyebath and rinse the dyed fabric thoroughly with hot water, followed by cold water.
-
Caption: High-temperature exhaust dyeing workflow for polyester.
Post-Treatment: Reduction Clearing
Reduction clearing is a critical step to remove any unfixed dye particles from the fiber surface, thereby improving the wash and crock fastness of the dyeing.
Step-by-Step Procedure:
-
Prepare a fresh bath with a liquor ratio of 1:20.
-
Add sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) to the bath.
-
Heat the bath to 70-80°C.
-
Immerse the rinsed, dyed fabric in the reduction clearing bath for 15-20 minutes.
-
Rinse the fabric thoroughly with hot water, followed by a neutralization rinse with a dilute solution of acetic acid, and finally a cold water rinse.
-
Dry the fabric.
Performance Evaluation
To quantitatively assess the quality of the dyeing, standardized test methods should be employed. The following are key evaluation parameters for textile dyeing research.
Colorfastness Properties
Colorfastness is a measure of the resistance of the color of the textile to various agencies it is likely to encounter during its use. The assessment is typically done by comparing the change in color of the dyed fabric and the staining of an adjacent undyed fabric against standard grey scales.
Table 2: Typical Fastness Properties of this compound on Polyester
| Fastness Property | Test Method | Rating (1-5, 5 being best) | Reference(s) |
| Light Fastness | AATCC 16 / ISO 105-B02 | 6-7 | [3] |
| Washing Fastness (Color Change) | AATCC 61 / ISO 105-C06 | 5 | [3] |
| Washing Fastness (Staining) | AATCC 61 / ISO 105-C06 | 5 | [3] |
| Perspiration Fastness (Color Change) | AATCC 15 / ISO 105-E04 | 5 | [3] |
| Perspiration Fastness (Staining) | AATCC 15 / ISO 105-E04 | 5 | [3] |
| Crocking/Rubbing Fastness (Dry) | AATCC 8 / ISO 105-X12 | 4-5 | - |
| Crocking/Rubbing Fastness (Wet) | AATCC 8 / ISO 105-X12 | 3-4 | - |
| Sublimation Fastness | AATCC 117 / ISO 105-P01 | Moderate to Good | - |
| Ironing Fastness (Fading) | AATCC 133 / ISO 105-X11 | 5 (AATCC), 3-4 (ISO) | [3] |
| Ironing Fastness (Staining) | AATCC 133 / ISO 105-X11 | - (AATCC), 4 (ISO) | [3] |
Note: Ratings can vary depending on the depth of shade and the specific processing conditions.
Dye Bath Exhaustion and Fixation
In a research context, it is often necessary to determine the efficiency of the dyeing process. This can be achieved by measuring the dye concentration in the dyebath before and after dyeing using a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax) of this compound.
Calculation of Dye Bath Exhaustion (%E):
%E = [(C₀ - C₁) / C₀] x 100
Where:
-
C₀ = Initial concentration of the dye in the dyebath
-
C₁ = Final concentration of the dye in the dyebath after dyeing
Safety and Handling Precautions
This compound, like many textile dyes, should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling the dye powder. Work in a well-ventilated area or use a fume hood when handling the dry powder.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of dye solutions and dyed materials in accordance with local environmental regulations.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Uneven Dyeing (Unlevelness) | - Inadequate dispersion of the dye.- Too rapid heating rate.- Improper pH control. | - Ensure proper pasting of the dye with a dispersing agent.- Reduce the heating rate.- Verify and maintain the dyebath pH within the recommended range. |
| Poor Colorfastness | - Incomplete removal of surface dye.- Dyeing temperature too low. | - Perform a thorough reduction clearing after dyeing.- Ensure the dyeing temperature reaches and is maintained at 130°C. |
| Shade Variation between Batches | - Inconsistency in dyeing parameters (temperature, time, pH, liquor ratio).- Variation in fabric pre-treatment. | - Strictly control all dyeing parameters.- Ensure consistent pre-treatment of the fabric. |
References
Application Notes and Protocols for Disperse Orange 13 in Wastewater Treatment Technology Research
Introduction: The Role of Disperse Orange 13 in Environmental Science
This compound (DO13), a prominent member of the azo dye family, is extensively utilized in the textile industry for coloring synthetic fibers such as polyester and acetate.[1][2] Its widespread use, coupled with its low water solubility and complex aromatic structure, contributes to its persistence in textile effluents, posing a significant environmental challenge.[3] The discharge of these colored wastewaters into aquatic ecosystems can impede light penetration, affecting photosynthesis and aquatic life, while the dye itself and its degradation byproducts may exhibit toxic and carcinogenic properties.[3] Consequently, this compound serves as a critical model pollutant for researchers and scientists developing and evaluating novel wastewater treatment technologies. This guide provides detailed application notes and protocols for utilizing this compound in the investigation of adsorption and advanced oxidation processes (AOPs) for wastewater remediation.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to designing effective treatment strategies.
| Property | Value | Source |
| Chemical Formula | C₂₂H₁₆N₄O | [2][4][5] |
| Molecular Weight | 352.39 g/mol | [2][4][5] |
| CAS Number | 6253-10-7 | [2][4][5] |
| Appearance | Reddish-brown powder | [5][6] |
| Solubility | Soluble in ethanol, acetone, and benzene; slightly soluble in carbon tetrachloride; sparingly soluble in water. | [5][7] |
| Molecular Structure | Double azo class | [2][5] |
Safety and Handling: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn when handling the compound.[1] Work should be conducted in a well-ventilated area to avoid dust generation and inhalation.[1] All waste materials must be disposed of in accordance with local, state, and federal regulations.
I. Adsorption-Based Wastewater Treatment Technologies
Adsorption is a widely investigated, efficient, and cost-effective method for the removal of dyes from wastewater.[10] This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption is influenced by various factors, including the properties of the adsorbent (e.g., surface area, porosity, surface chemistry), the characteristics of the adsorbate (e.g., molecular size, polarity), and the operational conditions (e.g., pH, temperature, contact time).
Scientific Principles of Adsorption
The removal of this compound from an aqueous solution via adsorption is governed by a combination of physical and chemical interactions between the dye molecule and the adsorbent surface. These interactions can include:
-
Van der Waals forces: Weak intermolecular forces that contribute to the physical adsorption of the dye onto the adsorbent.
-
Electrostatic interactions: Attraction between the charged surface of the adsorbent and any charged functional groups on the dye molecule. The pH of the solution plays a critical role in determining the surface charge of both the adsorbent and the dye.
-
Hydrogen bonding: Interaction between hydrogen atoms on the dye or adsorbent with electronegative atoms (like oxygen or nitrogen) on the other.
-
π-π interactions: Stacking interactions between the aromatic rings of the this compound molecule and the surface of certain adsorbents (e.g., activated carbon).
The choice of adsorbent is crucial for achieving high removal efficiency. While commercially activated carbon is a highly effective adsorbent, its cost can be a limiting factor. Consequently, research has increasingly focused on the development of low-cost adsorbents from agricultural and industrial wastes.[11]
Experimental Workflow for Adsorption Studies
Caption: Workflow for investigating this compound removal by adsorption.
Protocol 1: Evaluation of Adsorbent Performance for this compound Removal
This protocol outlines a batch adsorption study to assess the efficacy of a selected adsorbent for the removal of this compound from a synthetic wastewater solution.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Adsorbent material (e.g., activated carbon, agricultural waste-based adsorbent)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
-
Sodium hydroxide (NaOH, 0.1 M)
-
Glassware (beakers, flasks, pipettes)
-
Orbital shaker
-
Centrifuge or filtration apparatus
-
UV-Vis Spectrophotometer
2. Preparation of this compound Stock Solution:
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve the dye in a small amount of a suitable organic solvent (e.g., ethanol or acetone) due to its low water solubility.
-
Transfer the dissolved dye to a volumetric flask and dilute with deionized water to the final volume to prepare a stock solution of a known concentration (e.g., 1000 mg/L).
-
Store the stock solution in a dark, cool place.
3. Adsorbent Preparation:
-
Agricultural Waste-Based Adsorbents:
-
Wash the raw material (e.g., sugarcane bagasse, banana peels) thoroughly with deionized water to remove dirt and debris.[10]
-
Dry the washed material in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.[10]
-
Grind and sieve the dried material to obtain a uniform particle size.
-
For activated carbon preparation, the material can be chemically activated (e.g., with phosphoric acid) followed by carbonization at high temperatures.[10]
-
4. Batch Adsorption Experiments:
-
Prepare a series of flasks containing a fixed volume of this compound solution of a known initial concentration (e.g., 50 mg/L).
-
Effect of Adsorbent Dose: Add varying amounts of the adsorbent (e.g., 0.1 g to 1.0 g) to the flasks.[10]
-
Effect of pH: Adjust the pH of the dye solutions in different flasks to a range of values (e.g., pH 2 to 10) using 0.1 M HCl or 0.1 M NaOH.
-
Effect of Contact Time: Agitate the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and withdraw samples at different time intervals (e.g., 10, 30, 60, 90, 120 minutes).[12]
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the residual concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
5. Analytical Quantification (UV-Vis Spectrophotometry):
-
Determine the λmax of this compound by scanning a dilute solution over a wavelength range (e.g., 300-700 nm). The λmax for similar disperse orange dyes is reported to be around 470 nm.[13]
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the treated samples and determine the final concentration of this compound using the calibration curve.
6. Data Analysis:
-
Removal Efficiency (%): Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Adsorption Capacity (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
II. Advanced Oxidation Processes (AOPs) for Wastewater Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).[8] AOPs are particularly effective for the degradation of recalcitrant organic compounds like this compound that are resistant to conventional biological treatment methods.[14]
Scientific Principles of AOPs
The fundamental principle of AOPs is the in-situ generation of highly oxidizing species, primarily the hydroxyl radical (•OH). These radicals are non-selective and can rapidly attack and mineralize a wide range of organic pollutants, ideally converting them into harmless inorganic compounds such as CO₂, H₂O, and mineral acids. Common AOPs include:
-
Photocatalysis (e.g., UV/TiO₂): In this process, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light. This generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals.[15]
-
Fenton and Photo-Fenton Processes: These processes involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV irradiation in the photo-Fenton process.[8]
-
Ozonation (O₃) and Ozone-based AOPs: Ozone is a powerful oxidant that can directly react with pollutants or be combined with UV light or hydrogen peroxide to generate hydroxyl radicals.[16]
Experimental Workflow for Photocatalytic Degradation
Caption: Workflow for investigating photocatalytic degradation of this compound.
Protocol 2: Photocatalytic Degradation of this compound using TiO₂
This protocol describes a laboratory-scale experiment to evaluate the photocatalytic degradation of this compound using titanium dioxide (TiO₂) as the photocatalyst under UV irradiation.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Titanium dioxide (TiO₂, e.g., P25)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
-
Sodium hydroxide (NaOH, 0.1 M)
-
Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp)
-
Magnetic stirrer
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer
2. Experimental Setup:
-
Set up the photoreactor, which typically consists of a reaction vessel, a UV light source, and a cooling system to maintain a constant temperature.
-
The reaction vessel should be made of a material that is transparent to UV light (e.g., quartz).
3. Photocatalytic Degradation Procedure:
-
Prepare a this compound solution of a known initial concentration (e.g., 20 mg/L) in the reaction vessel.
-
Effect of Catalyst Loading: Add a specific amount of TiO₂ catalyst to the solution (e.g., 0.1 g/L to 2.0 g/L).[17]
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium is reached between the dye and the catalyst surface.
-
Effect of pH: Adjust the initial pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Withdraw samples at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles before analysis.
-
Analyze the concentration of this compound in the filtrate using a UV-Vis spectrophotometer.
4. Analytical Quantification and Data Analysis:
-
Follow the same procedure for UV-Vis analysis as described in Protocol 1.
-
Degradation Efficiency (%): Degradation Efficiency (%) = ((C₀ - Cₜ) / C₀) * 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.
-
Kinetic Analysis: The degradation of many organic pollutants by AOPs can often be described by pseudo-first-order kinetics: ln(C₀ / Cₜ) = k_app * t where k_app is the apparent pseudo-first-order rate constant (min⁻¹). A plot of ln(C₀ / Cₜ) versus time (t) should yield a straight line with a slope equal to k_app.
III. Concluding Remarks for the Researcher
The protocols detailed in this guide provide a robust framework for investigating the efficacy of adsorption and advanced oxidation processes for the remediation of wastewater contaminated with this compound. It is imperative for researchers to recognize that the optimal conditions for dye removal are highly dependent on the specific characteristics of the wastewater, the chosen treatment technology, and the operational parameters. Therefore, a systematic and rigorous experimental approach, as outlined herein, is essential for the development of effective and scalable wastewater treatment solutions. Further investigations could explore the combination of different treatment technologies (e.g., adsorption followed by AOP) to enhance removal efficiency and the identification of degradation byproducts to assess the overall detoxification of the effluent.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. oaji.net [oaji.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elimination of dyes from process media and wastewater during anodisation using UV oxidation AOP [enviolet.com]
- 7. chembk.com [chembk.com]
- 8. mdpi.com [mdpi.com]
- 9. Photocatalytic Purification of Orange-II-Dye-Polluted Wastewater Using TiO2-Modified g-C3N4 Composite | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] STUDIES ON ADSORPTION OF DYES USING AGRO-WASTE MATERIALS Upadhye G.C1 and Mandal N.K2 | Semantic Scholar [semanticscholar.org]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. researchgate.net [researchgate.net]
- 14. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Titanium dioxide as a Catalyst for Photodegradation of Various Concentrations of Methyl Orange and Methyl Red dyes using Hg Vapour Lamp with Constant pH – Oriental Journal of Chemistry [orientjchem.org]
- 16. Advanced Oxidation Processes Coupled with Nanomaterials for Water Treatment [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Disperse Orange 13 Derivatives: From Advanced Dyestuffs to Bio-Functional Molecules
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of derivatives based on the Disperse Orange 13 scaffold. This compound, a robust disazo dye, serves as an excellent platform for chemical modification to generate novel compounds with tailored properties. Moving beyond its traditional role in textile dyeing, strategic derivatization can yield molecules with significant potential in pharmacological screening and chemical sensing. These application notes detail the foundational chemistry, provide validated, step-by-step protocols for synthesis and application, and explain the scientific rationale behind key experimental choices, ensuring a blend of theoretical understanding and practical execution.
Foundational Chemistry and Strategic Design
The this compound Scaffold
This compound is a disazo dye, meaning it contains two azo groups (–N=N–) that act as chromophores, connecting three aromatic systems.[1] Its classical synthesis pathway is a multi-step process involving sequential diazotization and azo coupling reactions.[1] The core structure, 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol, offers multiple sites for chemical modification to tune its properties.[2]
Rationale for Derivatization
The creation of derivatives is driven by the need to impart specific functionalities. The choice of substituents on the aromatic rings can profoundly alter the molecule's electronic and steric properties, leading to:
-
Color Modulation: Introducing electron-donating groups (EDGs) like -OCH₃ or -NH₂ or electron-withdrawing groups (EWGs) like -NO₂ or -CN can shift the maximum absorption wavelength (λmax), resulting in a predictable color change (bathochromic or hypsochromic shift).
-
Enhanced Dyeing Performance: Modifications can improve dye properties such as lightfastness, sublimation fastness, and affinity for synthetic fibers like polyester.
-
Introduction of Bio-activity: Incorporating heterocyclic moieties (e.g., pyrazole, thiazole) or other pharmacophores can transform the dye into a candidate for pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5]
-
Chemosensing Capabilities: Attaching specific recognition units (e.g., crown ethers, boronic acids) can enable the derivative to act as a colorimetric sensor, changing color upon binding with a target analyte.[6][7]
dot
Caption: Core synthesis pathway for this compound.
Protocols: Synthesis and Characterization
The following protocols provide a generalized methodology. Researchers should note that optimization of reaction conditions may be necessary for specific starting materials and coupling components.
Protocol 1: Synthesis of a Heterocyclic this compound Derivative
This protocol details the synthesis of a derivative where the final phenol component is replaced with a 3-methyl-1H-pyrazol-5(4H)-one, a common heterocyclic precursor for bioactive azo compounds.[3]
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
1-Naphthylamine
-
3-methyl-1H-pyrazol-5(4H)-one
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate
-
Ethanol
-
Distilled Water, Ice
Step A: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, suspend 4-nitroaniline (1.38 g, 10 mmol) in a mixture of distilled water (20 mL) and concentrated HCl (5 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous magnetic stirring.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 10.1 mmol) in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the 4-nitroaniline suspension, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the completion of diazotization. This diazonium salt solution should be used immediately.
Step B: First Coupling Reaction
-
In a separate 400 mL beaker, dissolve 1-naphthylamine (1.43 g, 10 mmol) in 50 mL of 10% acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step A to the 1-naphthylamine solution with vigorous stirring.
-
Add a solution of sodium acetate (5 g in 20 mL water) to maintain a slightly acidic pH (4-5), which is optimal for coupling with an amine.
-
A colored precipitate (the aminoazo intermediate) will form. Continue stirring in the ice bath for 1 hour.
-
Isolate the intermediate by vacuum filtration, wash thoroughly with cold water, and air dry.
Step C: Diazotization of the Aminoazo Intermediate
-
Repeat the diazotization procedure from Step A, using the dried aminoazo intermediate (10 mmol) as the starting amine.
Step D: Second Coupling Reaction
-
In a 400 mL beaker, dissolve 3-methyl-1H-pyrazol-5(4H)-one (0.98 g, 10 mmol) in a 5% aqueous solution of sodium hydroxide (40 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step C to the pyrazolone solution with vigorous stirring.
-
Rationale: The coupling reaction with a phenolic or enolic compound is conducted under alkaline conditions to deprotonate the hydroxyl group, making the ring more electron-rich and thus more susceptible to electrophilic attack by the diazonium salt.[10]
-
-
Maintain stirring in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Acidify the mixture to pH 6-7 with dilute HCl to precipitate the final dye product.
Step E: Isolation and Purification
-
Collect the crude dye derivative by vacuum filtration.
-
Wash the solid precipitate with copious amounts of cold water to remove residual salts and acids.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water or DMF/water mixture.
-
Dry the purified crystals in a vacuum oven at 60 °C.
Protocol 2: Spectroscopic Characterization
Confirm the structure and purity of the synthesized derivative using standard analytical techniques.
| Technique | Procedure | Expected Observations for Azo Dye Derivative |
| UV-Vis Spectroscopy | Dissolve a small amount of the dye in a suitable solvent (e.g., DMF, Ethanol) and record the absorption spectrum (200-800 nm). | A strong absorption band in the visible region (typically 400-600 nm) corresponding to the π-π* transition of the extended azo chromophore system.[11] |
| FTIR Spectroscopy | Analyze the dry powder using a KBr pellet or ATR accessory. | Disappearance of primary amine peaks (N-H stretch, ~3300-3500 cm⁻¹). Appearance of a characteristic N=N stretching vibration (weak to medium intensity) around 1400-1550 cm⁻¹. Presence of other key functional group peaks (e.g., C=O, -NO₂). |
| ¹H & ¹³C NMR | Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). | The spectra should be complex, showing distinct signals for all aromatic and aliphatic protons and carbons. The final spectrum must be consistent with the proposed structure, confirming the successful coupling at the expected positions.[12][13] |
| Mass Spectrometry | Use a technique like ESI-MS to determine the molecular weight. | The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the target derivative. |
Application-Specific Protocols
dot
Caption: General experimental workflow from design to application.
Application 1: High-Performance Textile Dyeing
Protocol 3: High-Temperature Exhaust Dyeing of Polyester Disperse dyes are ideal for synthetic fibers like polyester due to their non-ionic nature and low water solubility.[14][15] Dyeing is performed at high temperatures (typically 130 °C) to swell the polyester fibers, allowing the dye molecules to penetrate.[16]
-
Prepare Dye Dispersion: Accurately weigh the synthesized dye (e.g., 2% on weight of fabric, owf). Create a paste with a small amount of a dispersing agent. Add hot water (40-50 °C) and stir to form a fine, stable dispersion.
-
Set up Dyebath: Fill a high-temperature dyeing machine with water. Add a wetting agent and a pH buffer to maintain the pH at 4.5-5.5 (using acetic acid).
-
Dyeing Process: Add the dye dispersion to the bath. Introduce the polyester fabric. Seal the machine and ramp the temperature from ambient to 130 °C at a rate of 2 °C/min. Hold at 130 °C for 60 minutes.
-
Cooling & Rinsing: Cool the machine down to 70 °C and drain the dyebath. Rinse the fabric thoroughly with hot and then cold water.
-
Reduction Clearing: Treat the dyed fabric in a bath containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 80 °C for 20 minutes. This step removes any dye loosely adhering to the fiber surface, significantly improving wash fastness.[16]
-
Final Wash & Dry: Rinse the fabric until neutral and air dry. Evaluate dyeing performance by assessing color yield (K/S values) and fastness properties (wash, light, rubbing).
Application 2: Colorimetric Chemosensor for Metal Ions
Protocol 4: Evaluation of Sensing Properties via UV-Vis Titration This protocol assumes a derivative was synthesized with a specific ion-binding moiety (e.g., a hydroxyl group positioned to chelate a metal ion).
-
Prepare Stock Solutions: Prepare a stock solution of the dye derivative (e.g., 1.0 x 10⁻⁴ M) in a suitable solvent (e.g., acetonitrile). Prepare a stock solution of the target analyte (e.g., 1.0 x 10⁻² M Cu²⁺ solution using CuSO₄).
-
Titration Setup: In a series of 10 cuvettes, place a fixed volume of the dye stock solution (e.g., 2 mL) and dilute with the solvent to 3 mL.
-
Analyte Addition: Add increasing amounts of the metal ion stock solution (e.g., 0, 2, 4, 6... 20 microliters) to the cuvettes. This creates a series of solutions with a constant host (dye) concentration and varying guest (ion) concentrations.
-
Spectroscopic Measurement: After allowing each solution to equilibrate, record the UV-Vis absorption spectrum for each cuvette.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the metal ion. A distinct color change visible to the naked eye, accompanied by a clear shift in the λmax or the appearance of a new band, indicates a sensing event.
dot
Caption: Conceptual model of a colorimetric sensing event.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fsw.cc [fsw.cc]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children’s Polyester Clothing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Top 10 Disperse Dyes Uses Benefits and Applications You Need to Know [hermetachem.com]
- 15. The main application of Disperse Dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 16. Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Disperse Orange 13 as a Novel Photosensitizer in Photodynamic Therapy Research
For: Researchers, scientists, and drug development professionals.
Topic: Use of Disperse Orange 13 in photodynamic therapy research
I. Introduction: A Frontier in Photosensitizer Development
Photodynamic therapy (PDT) presents a promising modality for cancer treatment, leveraging the interplay of a photosensitizer, light, and molecular oxygen to induce targeted cell death.[1] The quest for novel, effective photosensitizers is a central theme in advancing PDT's clinical potential. Azo dyes, a versatile class of compounds, have recently emerged as intriguing candidates for PDT, with some demonstrating the ability to generate reactive oxygen species (ROS) upon photoactivation.[2][3][4]
This document ventures into uncharted territory: the potential application of This compound , a double azo dye[5], as a photosensitizer for PDT. It is critical to establish from the outset that, to date, there is no published research directly investigating this compound for this purpose. The information and protocols presented herein are, therefore, not a reflection of established applications but rather a proposed research framework. This guide is designed to equip researchers with the scientific rationale and detailed methodologies to systematically evaluate the viability of this compound as a novel photosensitizer.
Our approach is grounded in the known photophysical properties of azo compounds and established protocols in PDT research.[6] We will proceed with the hypothesis that the extended π-conjugation system of this compound may facilitate the necessary electronic transitions for photosensitization. The lipophilic nature of disperse dyes could also aid in cellular uptake, a crucial attribute for an effective photosensitizer.[7] This document provides a roadmap for the initial characterization and in vitro validation of this compound in the context of photodynamic therapy.
II. Proposed Research Workflow
The evaluation of a novel photosensitizer is a multi-stage process. We propose a logical progression from fundamental photophysical and photochemical characterization to in vitro efficacy and mechanistic studies.
Caption: A proposed workflow for the systematic evaluation of this compound as a photosensitizer for photodynamic therapy.
III. Phase 1: Photophysical and Photochemical Characterization
The initial phase of this investigation is to ascertain whether this compound possesses the fundamental properties of a photosensitizer: the ability to absorb light and subsequently generate cytotoxic reactive oxygen species.
A. Protocol 1: Determination of the Absorption Spectrum
Objective: To determine the maximum absorption wavelength (λmax) of this compound, which is crucial for selecting the appropriate light source for photoactivation.
Materials:
-
This compound powder[8]
-
Spectrophotometer-grade solvents (e.g., DMSO, ethanol, acetone)[5][9]
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Due to its low water solubility, an organic solvent is necessary.[7]
-
Working Solution Preparation: Dilute the stock solution in the chosen solvent to a concentration that gives a maximum absorbance in the range of 0.5-1.5.
-
Spectrophotometric Analysis:
-
Use the same solvent as a blank to calibrate the spectrophotometer.
-
Scan the absorbance of the this compound working solution across a wavelength range of 300-800 nm.
-
-
Data Analysis: Identify the wavelength at which the maximum absorbance (λmax) occurs. This will be the target wavelength for subsequent photo-irradiation experiments.
B. Protocol 2: Assessment of Reactive Oxygen Species (ROS) Generation
Objective: To quantify the generation of ROS, particularly singlet oxygen (¹O₂), by this compound upon photo-irradiation.
Materials:
-
This compound
-
Singlet Oxygen Sensor Green (SOSG) or other suitable ROS probe[10][11]
-
Light source with a narrow bandwidth centered at the λmax of this compound
-
Fluorometer or fluorescence plate reader
-
Solvent used in Protocol 1
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette or a well of a microplate, prepare a solution containing this compound at a concentration determined from Protocol 1 and the ROS probe (e.g., SOSG at a final concentration of 5 µM).
-
Baseline Fluorescence Measurement: Measure the initial fluorescence of the mixture before irradiation.
-
Photo-irradiation: Irradiate the sample with the selected light source.
-
Fluorescence Measurement: At regular time intervals during irradiation, measure the fluorescence intensity of the ROS probe. An increase in fluorescence indicates ROS generation.[10]
-
Controls:
-
A solution with the ROS probe but without this compound, irradiated under the same conditions (to check for probe photostability).
-
A solution with both this compound and the ROS probe, kept in the dark (to check for any non-photochemical reactions).
-
-
Data Analysis: Plot the change in fluorescence intensity over time. The rate of increase is proportional to the rate of ROS generation. For a more quantitative measure, the singlet oxygen quantum yield (ΦΔ) can be determined by comparing the results with a standard photosensitizer with a known ΦΔ.[12][13]
IV. Phase 2: In Vitro Evaluation
This phase aims to assess the biological activity of this compound in a relevant cancer cell line. Given its use as a textile dye and potential for skin contact, a human epidermoid carcinoma cell line like A431 or a human hepatoma cell line like HepG2 (as toxicity data is available for this line) would be a suitable starting point.[14][15]
A. Protocol 3: Determination of Dark Cytotoxicity
Objective: To determine the intrinsic toxicity of this compound to cancer cells in the absence of light. An ideal photosensitizer should have low dark toxicity.[3][4]
Materials:
-
Selected cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the different concentrations of this compound to the cells.
-
Incubation: Incubate the cells for a period that would be relevant for PDT protocols (e.g., 24, 48, or 72 hours) in a standard cell culture incubator, ensuring the plates are protected from light.[14]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of this compound to determine the IC50 (the concentration at which 50% of cells are non-viable).
B. Protocol 4: Evaluation of Phototoxicity
Objective: To assess the light-induced cytotoxicity of this compound.
Materials:
-
All materials from Protocol 3
-
Light source with a wavelength corresponding to the λmax of this compound
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 3. Use concentrations of this compound that showed low dark toxicity.
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake, keeping the plates in the dark.
-
Photo-irradiation:
-
Wash the cells with phosphate-buffered saline (PBS) to remove any extracellular dye.
-
Add fresh, phenol red-free medium.
-
Irradiate the cells with the light source for a specific duration to deliver a defined light dose (J/cm²).[16]
-
-
Post-irradiation Incubation: Return the cells to the incubator for a further 24-48 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 3.
-
Controls:
-
Cells treated with this compound but not irradiated (dark control).
-
Cells irradiated with light but not treated with this compound (light-only control).
-
Untreated and non-irradiated cells (negative control).
-
-
Data Analysis: Compare the cell viability of the treated and irradiated group with the controls. A significant decrease in viability only in the group that received both the dye and light indicates phototoxicity.
| Hypothetical Phototoxicity Data for this compound in HepG2 Cells | ||
| Treatment Group | Light Exposure | Cell Viability (%) |
| Control (no dye) | No | 100 ± 5 |
| Control (no dye) | Yes | 98 ± 4 |
| This compound (10 µM) | No | 95 ± 6 |
| This compound (10 µM) | Yes | 45 ± 7 |
| This compound (25 µM) | No | 91 ± 5 |
| This compound (25 µM) | Yes | 22 ± 4 |
C. Protocol 5: Cellular Uptake and Subcellular Localization
Objective: To visualize the uptake of this compound by cancer cells and determine its subcellular localization, which can influence the mechanism of cell death.
Materials:
-
Cancer cells
-
Chambered coverglass or glass-bottom dishes
-
This compound
-
Fluorescence microscope with appropriate filter sets
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
Procedure:
-
Cell Seeding: Seed cells on chambered coverglass and allow them to adhere.
-
Treatment: Incubate the cells with a non-toxic concentration of this compound for various time points (e.g., 1, 4, 12, 24 hours).
-
Co-staining (Optional): In the last 30-60 minutes of incubation, add an organelle-specific tracker to the medium.
-
Imaging:
-
Wash the cells with PBS.
-
Add fresh medium or mounting medium.
-
Visualize the cells using a fluorescence microscope. The intrinsic fluorescence of this compound (if any) or its effect on the organelle trackers can be observed.
-
-
Data Analysis: Analyze the fluorescence images to determine the extent of cellular uptake over time and identify the subcellular compartments where the dye accumulates.
V. Phase 3: Mechanistic Studies
Understanding how this compound-mediated PDT induces cell death is crucial for its potential development as a therapeutic agent.
A. Protocol 6: Investigation of the Mechanism of Cell Death (Apoptosis vs. Necrosis)
Objective: To differentiate between apoptotic and necrotic cell death pathways induced by this compound-PDT.
Materials:
-
Cancer cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis/Necrosis Detection Kit[17]
-
Flow cytometer
-
6-well plates
Procedure:
-
Treatment: Treat cells in 6-well plates with this compound and light as described in Protocol 4.
-
Cell Harvesting: At different time points post-treatment (e.g., 6, 12, 24 hours), harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.[18]
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the predominant mode of cell death.
-
| Hypothetical Cell Death Mechanism Data | |||
| Treatment Group | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 96 | 2 | 2 |
| DO13 + Light | 30 | 45 | 25 |
digraph "PDT_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Mechanism of Photodynamic Therapy", splines=ortho]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];PS [label="Photosensitizer (PS)\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; PS_excited_singlet [label="Excited Singlet State\n(¹PS)", fillcolor="#FBBC05", fontcolor="#202124"]; PS_excited_triplet [label="Excited Triplet State\n(³PS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)\n(e.g., ¹O₂)", fillcolor="#D93025", fontcolor="#FFFFFF"]; CellDeath [label="Cell Death\n(Apoptosis/Necrosis)", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];
Light [label="Light (hν)", shape=plaintext, fontcolor="#4285F4"]; Oxygen [label="Molecular Oxygen (³O₂)", shape=plaintext, fontcolor="#34A853"];
Light -> PS [label="Absorption"]; PS -> PS_excited_singlet [style=invis]; PS_excited_singlet -> PS_excited_triplet [label="Intersystem Crossing"]; PS_excited_triplet -> ROS [label="Energy Transfer"]; Oxygen -> PS_excited_triplet [style=invis]; ROS -> CellDeath [label="Oxidative Damage"]; }
Caption: The general mechanism of photodynamic therapy, illustrating the generation of reactive oxygen species and subsequent cell death.
VI. Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive, albeit hypothetical, framework for the initial investigation of this compound as a potential photosensitizer for photodynamic therapy. While the lack of existing research presents a challenge, it also offers a unique opportunity for novel discovery. The proposed experiments are designed to systematically build a foundational understanding of the photophysical, photochemical, and biological properties of this dye in a PDT context.
Positive results from these in vitro studies would warrant further investigation, including more detailed mechanistic studies, evaluation in 3D tumor spheroid models, and eventually, in vivo studies in animal models. The journey from a common textile dye to a potential therapeutic agent is long and arduous, but it begins with the rigorous and systematic scientific inquiry detailed in these application notes.
VII. References
-
Piao, W., Hanaoka, K., Fujisawa, T., Takeuchi, S., Komatsu, T., Ueno, T., Terai, T., Tahara, T., Nagano, T., & Urano, Y. (2017). Development of an Azo-Based Photosensitizer Activated under Mild Hypoxia for Photodynamic Therapy. Journal of the American Chemical Society, 139(39), 13713–13719. --INVALID-LINK--[1]
-
BenchChem. (2025). A Technical Guide to the Photophysical and Photochemical Properties of Azo Dyes. --INVALID-LINK--[6]
-
Kim, J., & Lee, C. S. (2020). An azo dye for photodynamic therapy that is activated selectively by two-photon excitation. Chemical Science, 11(48), 12975-12982. --INVALID-LINK--[2][3][4]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22625, this compound. --INVALID-LINK--[8]
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--[7]
-
World Dye Variety. (2012, February 16). This compound. --INVALID-LINK--[5]
-
ChemBK. (2024, April 9). This compound (C.I. 26080). --INVALID-LINK--[19]
-
Chequer, F. M. D., de Oliveira, G. A. R., Ferraz, E. R. A., Cardoso, J. C., Zanoni, M. V. B., & de Oliveira, D. P. (2011). Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells. Toxicology in Vitro, 25(8), 1733-1739. --INVALID-LINK--[14][15]
-
ROS Assay Kit Protocol. (n.d.). --INVALID-LINK--[10]
-
Enoch Dye. (n.d.). This compound TDS. --INVALID-LINK--[9]
-
JoVE. (2023, April 30). In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells. --INVALID-LINK--[16]
-
Lutkus, L. V., Rickenbach, S. S., & McCormick, T. M. (2019). Singlet oxygen quantum yields determined by oxygen consumption. Journal of Photochemistry and Photobiology A: Chemistry, 379, 10-15. --INVALID-LINK--[13]
-
Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). --INVALID-LINK--[18]
-
Biotium. (n.d.). Apoptosis, Necrosis and Cell Viability Assays. --INVALID-LINK--[17]
-
Thermo Fisher Scientific. (n.d.). Generating and Detecting Reactive Oxygen Species. --INVALID-LINK--[20]
-
Finkel, T. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of Visualized Experiments, (57), 3357. --INVALID-LINK--[11]
-
Photochemistry and Photobiology. (2019). Estimation of Singlet Oxygen Quantum Yield Using Novel Green-Absorbing Baird-type Aromatic Photosensitizers. --INVALID-LINK--[21]
-
ResearchGate. (n.d.). Singlet oxygen quantum yields of all dyes in chloroform, using phenazine as standard. --INVALID-LINK--[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 19. chembk.com [chembk.com]
- 20. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. par.nsf.gov [par.nsf.gov]
Application Note: A Comprehensive Methodology for Assessing the Lightfastness of Disperse Orange 13
Introduction: The Imperative of Lightfastness in Disperse Dyes
Disperse Orange 13 (C.I. 26080) is a double azo dye widely utilized for coloring synthetic textiles such as polyester, polyamide, and acetate fibers.[1][2] Its molecular structure, characterized by two azo (-N=N-) chromophores, is central to its color properties but also susceptible to degradation upon exposure to light.[1][3] The ability of a dyed textile to retain its color over time, known as lightfastness, is a critical quality parameter. For researchers, scientists, and drug development professionals working with textile-based delivery systems or colored medical textiles, understanding and accurately quantifying the lightfastness of dyes like this compound is paramount to ensuring product stability, efficacy, and aesthetic integrity.
This application note provides a detailed, scientifically grounded methodology for assessing the lightfastness of this compound, adhering to internationally recognized standards. We will delve into the principles of photodegradation, provide step-by-step experimental protocols, and offer guidance on data interpretation, thereby equipping researchers with a robust framework for their investigations.
The Science of Fading: Understanding the Photodegradation of Azo Dyes
The fading of azo dyes like this compound is a complex photochemical process. The energy from light, particularly in the ultraviolet (UV) and visible spectra, can excite the dye molecules, leading to the cleavage of the azo bonds.[4] This process is often mediated by reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which can be generated in the presence of light, oxygen, and moisture.[4][5] The degradation of the chromophoric system results in a loss of color, perceived as fading. The rate and extent of this degradation are influenced by several factors, including the chemical structure of the dye, the intensity and spectral distribution of the light source, temperature, humidity, and the nature of the textile substrate.[4][6][7]
Given the complexity of these interactions, standardized testing methodologies are essential to ensure reproducible and comparable results. This protocol is primarily based on the principles outlined in AATCC Test Method 16.3 and ISO 105-B02 , which utilize a xenon arc lamp to simulate natural sunlight.[8][9][10][11][12]
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages in the assessment of the lightfastness of this compound.
Caption: Experimental workflow for lightfastness assessment.
Detailed Protocols
Materials and Equipment
-
Textile Substrate: Polyester fabric (or other relevant synthetic material).
-
Dye: this compound (C.I. 26080).
-
Dyeing Equipment: Laboratory-scale dyeing machine.
-
Xenon Arc Lightfastness Tester: An instrument that simulates full-spectrum sunlight and controls temperature and humidity, compliant with AATCC 16.3 or ISO 105-B02.[13][14][15][16]
-
AATCC Blue Wool Lightfastness Standards (L2-L9) or ISO Blue Wool References (1-8): These are a series of blue wool fabrics with known, varying degrees of lightfastness.[17][18][19][20]
-
Spectrophotometer: For instrumental color measurement.[21][22][23][24][25]
-
Gray Scale for Color Change (ISO 105-A02): For visual assessment of color change.
-
Conditioning Room/Chamber: Capable of maintaining a standard atmosphere (21 ± 1°C and 65 ± 5% relative humidity).
-
Specimen Masks: Opaque material to cover a portion of the specimens during exposure.
Protocol 1: Sample Preparation
-
Dyeing: Dye the polyester fabric with this compound according to a standardized laboratory dyeing procedure. Ensure thorough rinsing and drying to remove any unfixed dye.
-
Specimen Cutting: Cut at least three replicate specimens of the dyed fabric to the dimensions required by the specimen holders of the xenon arc tester (a minimum of 70 mm x 120 mm is recommended).[8][10]
-
Conditioning: Condition the specimens in a standard atmosphere for testing (21 ± 1°C and 65 ± 5% relative humidity) for a minimum of 4 hours. This step is crucial for ensuring moisture equilibrium within the textile, which can influence the rate of photodegradation.
Protocol 2: Accelerated Light Exposure
-
Mounting: Mount the conditioned specimens in the specimen holders. For each specimen, cover a portion with an opaque mask to serve as an unexposed original for comparison.
-
Blue Wool Standards: Mount a set of AATCC Blue Wool Lightfastness Standards or ISO Blue Wool References in the same manner as the test specimens.[17][18] These standards will be exposed simultaneously and serve as the primary reference for determining the lightfastness rating.[19][20]
-
Xenon Arc Tester Setup: Set the operating conditions of the xenon arc tester according to AATCC Test Method 16.3, Option 3, or the relevant conditions specified in ISO 105-B02.[8][9][10][11] Typical parameters include:
-
Irradiance: 1.10 W/m²/nm at 420 nm.
-
Black Panel Temperature (BPT): 63 ± 1°C.
-
Chamber Air Temperature: 43 ± 2°C.
-
Relative Humidity: 30 ± 5%.
-
-
Exposure: Place the mounted specimens and Blue Wool Standards in the xenon arc tester and commence the exposure. The duration of the exposure is determined by the fading of the Blue Wool Standards. The test is complete when a specified color change is observed in the relevant Blue Wool Standard, corresponding to the desired lightfastness rating.
Protocol 3: Assessment of Lightfastness
-
Remove the specimens and Blue Wool Standards from the tester.
-
Allow the samples to condition in the standard atmosphere for at least 2 hours.
-
In a standard viewing environment (daylight simulator), visually compare the color change of the exposed portion of the test specimen to the unexposed portion.
-
Compare the degree of fading of the test specimen to the fading of the Blue Wool Standards.
-
The lightfastness rating is the number of the Blue Wool Standard that exhibits a similar amount of fading to the test specimen.[17][18] For intermediate fading, half-grade ratings can be assigned.
-
Using a spectrophotometer, measure the CIE Lab* color coordinates of the unexposed and exposed portions of each test specimen.[23][24][25] Take at least three measurements per area and average the results.
-
Calculate the total color difference (ΔE*) using the following formula:
ΔE* = √[(ΔL)² + (Δa)² + (Δb*)²]
Where:
-
ΔL* = Lexposed - Lunexposed (lightness difference)
-
Δa* = aexposed - aunexposed (red-green difference)
-
Δb* = bexposed - bunexposed (yellow-blue difference)
-
Data Presentation and Interpretation
The results of the lightfastness assessment should be presented in a clear and concise manner.
| Parameter | Description | Example Result |
| Visual Lightfastness Rating | Based on comparison with AATCC Blue Wool Standards (L2-L9) or ISO Blue Wool References (1-8). | L4 or 4 |
| Exposure Duration (AFU) | AATCC Fading Units, a measure of the total light exposure. | 20 AFU |
| Initial Color (Unexposed) | CIE Lab* values of the unexposed sample. | L: 55.2, a: 45.8, b: 30.1 |
| Final Color (Exposed) | CIE Lab values of the exposed sample. | L: 60.5, a: 40.2, b: 25.9 |
| Total Color Difference (ΔE) | The calculated total color difference between the unexposed and exposed samples. | 7.9 |
A higher Blue Wool rating indicates better lightfastness.[17][18][19][20] A larger ΔE* value signifies a greater color change. By correlating the instrumental data with the visual assessment, a comprehensive understanding of the material's performance can be achieved.
Conclusion
This application note has outlined a robust and standardized methodology for assessing the lightfastness of this compound. By adhering to these protocols, researchers can generate reliable and reproducible data, crucial for quality control, product development, and scientific investigation. The combination of visual and instrumental assessment provides a comprehensive evaluation of color stability, ensuring that materials meet the required performance standards for their intended applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 3. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. researchgate.net [researchgate.net]
- 8. micomlab.com [micomlab.com]
- 9. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 10. blog.qima.com [blog.qima.com]
- 11. fyitester.com [fyitester.com]
- 12. textileengineering.net [textileengineering.net]
- 13. maamtexbd.com [maamtexbd.com]
- 14. Xenon Arc Lamp Light Fastness Aging Device - Xi'an LIB Environmental Simulation Industry [libtest.com]
- 15. Xenon Arc Light Fastness Tester [haidatestequipment.com]
- 16. Xenon Arc Lamp Light Fastness Test Chamber , Xenon Aging Test Machine [m.rubbertestingmachine.com]
- 17. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 18. Materials Technology Limited [drb-mattech.co.uk]
- 19. vichem.vn [vichem.vn]
- 20. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 21. qualiper.com [qualiper.com]
- 22. textilelearner.net [textilelearner.net]
- 23. dstech.com.my [dstech.com.my]
- 24. Textile Color Measurement Spectrophotometers [hunterlab.com]
- 25. sensing.konicaminolta.eu [sensing.konicaminolta.eu]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Disperse Orange 13 for In Vitro Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Disperse Orange 13 in their in vitro experiments. Here, we provide in-depth, practical solutions and troubleshooting strategies to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What are its basic solubility properties?
This compound is a hydrophobic, non-ionic azo dye.[1] Its chemical structure lends itself to low water solubility.[1] It is classified as a disperse dye because it is sparingly soluble in water and is primarily used for dyeing synthetic fibers like polyester.[1] While its exact water solubility is not extensively documented in public literature, it is known to be very low. However, it is soluble in several organic solvents, including ethanol, acetone, and benzene, and slightly soluble in carbon tetrachloride.[2][3][4] This inherent hydrophobicity is the primary reason for the difficulties in preparing aqueous solutions for in vitro assays.
Q2: What is the most common starting solvent for preparing a stock solution of this compound?
For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for compounds with poor water solubility, including this compound. DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of both polar and non-polar compounds.[5]
Initial Protocol for DMSO Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly to facilitate dissolution.
-
If necessary, proceed to the troubleshooting steps below to achieve complete solubilization.
It is crucial to note that the final concentration of DMSO in your cell culture or assay medium should be kept to a minimum, typically well below 0.5%, as higher concentrations can have cytotoxic effects and interfere with experimental results.[5][6][7]
Troubleshooting Guide: Enhancing Solubility
Issue 1: My this compound is not fully dissolving in DMSO, or it precipitates when diluted into my aqueous buffer.
This is a common challenge with highly hydrophobic compounds. Here’s a systematic approach to address this issue:
Physical methods can provide the necessary energy to overcome the intermolecular forces within the solid compound, aiding its dissolution.[8][9]
-
Sonication: This technique uses high-frequency sound waves to agitate the particles in your sample, which can speed up dissolution by breaking down intermolecular interactions.[8][10] It is particularly useful for creating a uniform dispersion of nanoparticles in liquids.[8]
-
Protocol:
-
Prepare your stock solution of this compound in DMSO.
-
Place the vial in a bath sonicator.
-
Sonicate for 10-15 minute intervals.
-
Visually inspect for complete dissolution between intervals.
-
For highly concentrated solutions, a probe sonicator may be more effective, but use with caution to avoid overheating.[11][12]
-
-
-
Gentle Heating: For many compounds, solubility increases with temperature.[9][13][14][15][16]
-
Protocol:
-
Warm the DMSO stock solution to 37-40°C in a water bath. Caution: Do not exceed 40°C for prolonged periods to avoid potential degradation of the compound.[17]
-
Vortex the solution intermittently while heating.
-
Allow the solution to cool to room temperature before further dilution.
-
-
Expert Insight: Often, a combination of gentle heating followed by sonication provides the best results for stubborn-to-dissolve compounds.
If DMSO alone is insufficient, or if you need to minimize the final DMSO concentration, a co-solvent system can be highly effective. Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of poorly soluble compounds.[18][19][20] They work by reducing the polarity of the aqueous solvent, making it more favorable for hydrophobic molecules.[19][21]
-
Recommended Co-solvents for Biological Assays:
-
Ethanol
-
Polyethylene glycol (PEG 400)
-
Propylene glycol
-
Co-solvent Strategy Decision Workflow
Caption: Decision workflow for using co-solvents to improve solubility.
Protocol for Using a Co-solvent:
-
Attempt to dissolve this compound in a 1:1 mixture of DMSO and ethanol.
-
Once dissolved, this stock can be serially diluted into your final assay medium.
-
The presence of ethanol can help maintain the solubility of this compound in the aqueous environment.
This compound is an azo dye, and the solubility of some azo dyes can be influenced by pH.[22][23] While this compound is non-ionic, minor pH adjustments to your final assay buffer (within a physiologically acceptable range for your cells or proteins) might slightly improve its stability in solution. The optimal pH for disperse dyes is often weakly acidic, around 4.5-5.5, though this may not be compatible with all in vitro assays.[23][24]
Causality: For azo dyes with acidic or basic functional groups, pH changes alter the ionization state of the molecule, which in turn affects its interaction with water and thus its solubility. For non-ionic dyes like this compound, the effect is less pronounced but can still influence dye aggregation.
Issue 2: I'm concerned about the effects of the solvent on my in vitro assay.
This is a critical consideration for data integrity. Both the primary solvent and any co-solvents can interfere with biological systems.
A vehicle control is an essential component of any in vitro experiment involving a dissolved compound.
-
Definition: The vehicle control group is treated with the same final concentration of the solvent (e.g., 0.1% DMSO in media) as the experimental group, but without the dissolved compound (this compound).
-
Purpose: This allows you to distinguish the effects of the compound from the effects of the solvent itself. Any changes observed in the vehicle control group can be attributed to the solvent and can be normalized out from the experimental data.
Experimental Setup with Vehicle Control
| Group | Treatment | Purpose |
| 1. Untreated Control | Cell culture medium only | Baseline measurement |
| 2. Vehicle Control | Medium + Final Solvent Conc. (e.g., 0.1% DMSO) | Measures effect of the solvent |
| 3. Experimental | Medium + Solvent + this compound | Measures effect of the compound |
If you find that DMSO is interfering with your assay even at low concentrations, or if your compound is unstable in DMSO, you may need to consider alternative solvents.[25]
-
Dimethylformamide (DMF): Similar to DMSO in its solvent properties but may have different effects on your specific assay.[26]
-
Ethanol: A good option, especially as a co-solvent, but can also have biological effects at higher concentrations.[26]
-
Zwitterionic Liquids (ZIL): A newer class of solvents that are reportedly less toxic and less permeable to cells than DMSO, making them a promising alternative for certain applications.[27][28]
Solvent Selection and Validation Workflow
Caption: Workflow for selecting and validating a suitable solvent system.
Summary of Best Practices
-
Start with DMSO: Prepare a high-concentration stock solution in 100% DMSO.
-
Use Physical Aids: Employ sonication and/or gentle warming (up to 40°C) to assist dissolution.
-
Consider Co-solvents: If solubility issues persist, use a co-solvent like ethanol or PEG 400 in your stock preparation.
-
Control Your Variables: Always include a vehicle control in your experiments to account for solvent effects.
-
Minimize Final Solvent Concentration: Keep the final concentration of any organic solvent in your assay medium as low as possible (ideally ≤0.1% for DMSO).
-
Validate Your System: If you switch to an alternative solvent, ensure you validate its compatibility with your specific in vitro model.
By following this structured troubleshooting guide, you can systematically overcome the solubility challenges of this compound and ensure the scientific integrity of your in vitro assay results.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chembk.com [chembk.com]
- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 5. btsjournals.com [btsjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonication - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. Solubility [chem.fsu.edu]
- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Basic Knowledge of Disperse Dyes (7) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Co-solvent: Significance and symbolism [wisdomlib.org]
- 21. m.youtube.com [m.youtube.com]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. textilelearner.net [textilelearner.net]
- 24. benchchem.com [benchchem.com]
- 25. reddit.com [reddit.com]
- 26. researchgate.net [researchgate.net]
- 27. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Disperse Orange 13 in Aqueous Solutions
Welcome to the technical support center for Disperse Orange 13. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the aggregation of this hydrophobic dye in aqueous environments. Here, we move beyond simple instructions to explain the fundamental principles governing dye dispersion, offering robust troubleshooting strategies and validated protocols to ensure the stability and consistency of your experiments.
Part 1: The "Why" - Understanding the Science of Aggregation
A successful experiment begins with a foundational understanding of the materials. This compound is a non-ionic, hydrophobic azo dye with inherently low solubility in water.[1][2] This characteristic is the primary driver of the aggregation challenges users often face.
Q1: What is this compound and why does it clump together in water?
This compound (C.I. 26080) is a small, planar organic molecule used to color hydrophobic materials like polyester fibers.[3][4] In an aqueous solution, its hydrophobic nature is thermodynamically unfavorable. To minimize their contact with water molecules, individual dye molecules are driven to associate with each other through intermolecular forces, such as van der Waals forces and π–π stacking of their aromatic rings.[5][6] This self-association process is known as aggregation, leading to the formation of larger clusters that can range from dimers to visible precipitates.[6]
This aggregation compromises experiments by causing:
-
Uneven Dyeing or Staining: Large aggregates cannot penetrate substrates uniformly, leading to spots and inconsistent color.[7][8]
-
Inaccurate Spectroscopic Measurements: Aggregates can scatter light, causing high background noise, or quench fluorescence, leading to unreliable quantitative data.[5]
-
Clogging of Instrumentation: In flow-based systems, aggregates can block tubing and filters.
Q2: What key factors influence the aggregation of this compound?
Several experimental parameters can either suppress or exacerbate aggregation. Understanding these factors is the first step toward controlling your system.
| Factor | Effect on Aggregation | Causality & Expert Insight |
| Dye Concentration | Increases aggregation | Higher concentrations increase the proximity of dye molecules, making self-association more probable.[5] Always work with the lowest concentration necessary for your application. |
| pH | Aggregation increases outside the 4.5 - 5.5 range | This compound, like many disperse dyes, is most stable in a weakly acidic environment.[7][9] Alkaline conditions (pH > 6) can lead to hydrolysis of the dye molecule, altering its structure and promoting instability and aggregation.[10][11] |
| Temperature | Complex Effect | Increasing temperature generally increases the dye's solubility and provides kinetic energy to break up aggregates.[5][9] However, excessively high temperatures can destabilize certain dispersing agents or the dye itself, leading to poor dispersion stability over time.[12][13] A controlled rate of temperature increase is critical.[7] |
| Ionic Strength / Water Hardness | Increases aggregation | High concentrations of salts or the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) from hard water can disrupt the electrostatic repulsion between dispersed particles that is provided by some dispersing agents, causing them to agglomerate.[7][14] Always use deionized or distilled water. |
| Mechanical Agitation | Decreases aggregation (initially) | Proper stirring and sonication provide the mechanical energy needed to break down powder agglomerates and create a fine, uniform dispersion.[15] However, agitation alone is insufficient to prevent re-aggregation without chemical stabilizers. |
Part 2: Troubleshooting Guide for Common Aggregation Issues
This section addresses specific problems you might observe during your experiments and provides direct, actionable solutions.
Q3: My freshly prepared solution has visible particles and looks cloudy. What should I do?
This indicates poor initial dispersion or rapid aggregation. The goal is to break up existing aggregates and stabilize the system.
Immediate Corrective Actions:
-
Sonication: Place the solution in an ultrasonic bath for 15-30 minutes. This provides high-frequency energy to break apart particle clusters.[15] Monitor the temperature to prevent excessive heating.
-
Add a Disaggregating Agent: Introduce urea (up to 2M) or a non-ionic surfactant like Tween 20 (at ~0.05% v/v) to the solution.[5] These agents can help break up existing aggregates.
-
Filtration: For immediate use in a non-critical application, you can filter the solution through a 0.22 µm syringe filter to remove the largest aggregates.[5] Note: This is a temporary fix as new aggregates may form in the filtrate. The underlying formulation issue must be addressed.
Caption: Immediate actions for solutions with visible aggregates.
Q4: My spectroscopic readings are inconsistent and show high background noise. Could this be aggregation?
Yes, this is a classic sign of aggregation. Sub-micron aggregates, while not always visible to the naked eye, are large enough to scatter light, which increases the baseline and noise in UV-Vis spectrophotometry. This leads to poor reproducibility and invalid quantitative results.
Troubleshooting Steps:
-
Centrifuge the Sample: Pellet larger aggregates by centrifuging your sample at high speed (e.g., 10,000 x g for 10 minutes) and carefully collect the supernatant for analysis.[5]
-
Dilute the Sample: If your signal allows, dilute the sample further. Aggregation is a concentration-dependent phenomenon.[5]
-
Reformulate the Solution: The most reliable solution is to prepare a new, stable dispersion using the protocols outlined in Part 3. An unstable solution will never yield reliable data.
Part 3: Proactive Prevention - Protocols and Best Practices
The most effective way to deal with aggregation is to prevent it from happening in the first place. This requires a systematic approach to solution preparation.
Q5: How do I prepare a stable aqueous stock solution of this compound?
This protocol provides a robust, field-proven method for creating a stable dispersion suitable for most research applications.
Experimental Protocol 1: Preparation of a Stable Aqueous Dispersion
Core Principle: This method uses a combination of a wetting agent to handle the raw powder, a dispersing agent to ensure long-term stability, and mechanical energy (stirring and sonication) to achieve a fine particle size.
Materials:
-
This compound powder
-
High-quality dispersing agent (e.g., lignosulfonate-based or naphthalene sulfonate-based)[12][15]
-
Wetting agent (optional, but recommended for difficult-to-wet powders)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
Step-by-Step Methodology:
-
Prepare the Dispersant Solution: In a beaker, dissolve the dispersing agent (e.g., 1 g/L) in the final required volume of deionized water. Begin stirring gently with a magnetic stirrer.[7]
-
Create a Pre-dispersion Paste: In a separate, small beaker, place the required mass of this compound powder. Add a very small amount of the dispersant solution (or a wetting agent) and mix with a spatula to form a smooth, uniform paste. This critical "wetting" step ensures there are no dry clumps of powder before the dye is introduced to the bulk solution.[15]
-
Combine and Disperse: Slowly add the pre-dispersion paste to the vortex of the stirring dispersant solution. Continue stirring vigorously for at least 30 minutes.
-
Reduce Particle Size via Sonication: Place the beaker in an ultrasonic bath for 15-30 minutes to break down agglomerates into finer particles.[15]
-
Set and Stabilize pH: Measure the pH of the dispersion. Using dilute acetic acid, carefully adjust the pH to between 4.5 and 5.5 for maximum dye stability.[7][9]
-
Storage: Store the final dispersion in a sealed, amber glass container at a cool, constant temperature (refrigeration at 2-8 °C is often suitable) to protect from light and prevent thermal fluctuations.[15]
Caption: Workflow for preparing a stable this compound dispersion.
Q6: Which additives should I consider, and how do they work?
Choosing the right additive is crucial. The best choice depends on your specific experimental constraints and desired outcome.
| Additive Type | Mechanism of Action | Typical Concentration | Best For... |
| Dispersing Agents (e.g., Lignosulfonates) | Adsorb to the dye particle surface, creating a physical (steric) and/or charge-based (electrostatic) barrier that prevents particles from approaching each other.[12][16] | 0.5 - 2.0 g/L[7] | General-purpose, long-term stability in stock solutions and experimental media. |
| Non-ionic Surfactants (e.g., Tween 20, Triton X-100) | Reduce surface tension and can form micelles that encapsulate dye molecules, improving solubility and stability.[17][18] | 0.01 - 0.1% (v/v)[5] | Preventing aggregation in biological assays or formulations where ionic dispersants are undesirable. |
| Co-solvents (e.g., Ethanol, Isopropanol) | Increase the overall polarity of the solvent, making it more favorable for the hydrophobic dye to dissolve rather than aggregate.[5] | 1 - 10% (v/v)[5] | Applications where a true solution (or near-solution) is required and the presence of an organic solvent is acceptable. |
| Cyclodextrins (e.g., β-Cyclodextrin, HP-β-CD) | Encapsulate the hydrophobic dye molecule within a hydrophilic outer shell, forming a water-soluble "inclusion complex."[19][20][21] | Varies (molar ratio dependent) | Enhancing solubility for drug delivery applications or when other additives cause interference. |
| Hydrotropes (e.g., Urea) | Thought to disrupt the "iceberg" structure of water around hydrophobic molecules, making them more soluble and breaking up aggregates.[22] | 1 - 2 M[5] | Rescuing aggregated solutions or for applications where high concentrations of a non-surfactant additive are tolerable. |
Q7: How can I quickly test the stability of my dispersion?
A simple filtration test can provide excellent qualitative feedback on the stability of your dispersion, especially its tolerance to thermal stress.[7][12]
Experimental Protocol 2: High-Temperature Dispersion Stability Test
Core Principle: A stable dispersion will not form significant aggregates when subjected to heat. This test compares the amount of filterable residue before and after heating.
Methodology:
-
Prepare your this compound solution as described in Protocol 1.
-
Take a 50 mL aliquot of the solution at room temperature. Pass it through a piece of #2 filter paper in a Büchner funnel under gentle vacuum. Observe the filter paper for any residue. A stable, well-dispersed dye should pass through with minimal to no visible colored spots.[12]
-
Take a separate 50 mL aliquot and place it in a sealed, pressure-safe vessel. Heat it in a laboratory dyeing machine or a temperature-controlled oven to your experiment's maximum temperature (e.g., 130°C) and hold for 30-60 minutes.[7][12]
-
Safely cool the solution back to room temperature.
-
Filter this heat-treated solution through a new piece of #2 filter paper using the same method as in step 2.
-
Analysis: Compare the two filter papers. A stable dispersion will show no significant increase in residue or colored spots after heating.[7] A poor dispersion will show a noticeable increase in filtered material, indicating that the high temperature induced aggregation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 5. benchchem.com [benchchem.com]
- 6. textilelearner.net [textilelearner.net]
- 7. benchchem.com [benchchem.com]
- 8. How to Prevent the Aggregation of Disperse Dyes in Dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 9. scribd.com [scribd.com]
- 10. skygroupchem.com [skygroupchem.com]
- 11. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 12. Dyeing properties of disperse dyes - dispersion stability - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 13. tianshengchem.com [tianshengchem.com]
- 14. Methods for Testing The Quality of Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 15. benchchem.com [benchchem.com]
- 16. Understanding the Role of Dispersing Agents in the Use of Disperse Dyes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 17. The Versatile Roles of Surfactants in Textile Processing - Textile Research and Development [textilernd.com]
- 18. The addition of surfactant makes the dye Disperse and solubilize - Shanghai Chenhua International Trade Co., Ltd. [chenhua.cc]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Enhancing the Photostability of Disperse Orange 13
Here is the technical support center for enhancing the photostability of Disperse Orange 13.
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this dye and encountering challenges related to its photostability. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your experiments and achieve more reliable results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and the principles behind its photostability.
Q1: What is this compound and what is its chemical structure?
This compound (C.I. 26080) is a double azo dye.[1] Its chemical formula is C₂₂H₁₆N₄O, and its IUPAC name is 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol.[2] Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which are responsible for their color. Disperse dyes, including Orange 13, have low water solubility and are primarily used for dyeing hydrophobic fibers like polyester, as well as for plastics.[1][3]
Caption: Chemical Structure of this compound.
Q2: Why is this compound susceptible to fading (photodegradation)?
The photodegradation of azo dyes like this compound is primarily an oxidative process initiated by light, particularly UV radiation. The process generally follows these steps:
-
Excitation: The dye molecule absorbs photons, promoting it to an excited singlet state. It can then convert to a more stable, longer-lived excited triplet state.
-
Energy Transfer: The excited dye molecule can transfer its energy to molecular oxygen (O₂), converting it into highly reactive singlet oxygen (¹O₂).[4][5]
-
Oxidative Attack: Singlet oxygen and other reactive oxygen species (ROS) chemically attack the dye molecule. The azo bond is often the most vulnerable site, leading to its cleavage and the loss of color.
This photo-oxidation is the primary reason for the color fading observed upon exposure to light and air.[6]
Q3: What are the primary strategies to enhance the photostability of this compound?
There are three main strategies to protect the dye from photodegradation. These can be used individually or in combination for a synergistic effect.
-
UV Absorption: Incorporating UV absorbers into the substrate or formulation. These molecules preferentially absorb harmful UV radiation and dissipate the energy as harmless heat, effectively shielding the dye.[7][8]
-
Quenching/Scavenging: Adding stabilizers that can deactivate the excited dye molecule or scavenge reactive species. This includes triplet state quenchers, which prevent the formation of singlet oxygen, and singlet oxygen quenchers (e.g., DABCO) or antioxidants (e.g., hindered phenols, vitamins C and E) that neutralize these damaging species directly.[4][6][9][10][11]
-
Encapsulation: Creating a physical barrier around the dye molecule. Encapsulating the dye within a protective matrix, such as silica nanoparticles or a polymer shell, can shield it from oxygen and UV radiation, thereby enhancing its stability.[12][13][14]
Caption: Mechanisms for protecting this compound from photodegradation.
Troubleshooting Guide
Issue: My dyed textile fades much faster than expected under laboratory light exposure.
-
Possible Cause 1: Inappropriate pH of the substrate or dyeing medium.
-
Explanation: Disperse dyes, especially azo types, exhibit optimal stability within a specific pH range.[15] For many disperse dyes, this range is weakly acidic, typically pH 4.5-5.5.[15] If the dyeing process was conducted under alkaline conditions (pH > 6), or if the substrate retains alkaline residues, the dye's chemical structure may be compromised, making it more susceptible to hydrolysis and photodegradation.[16]
-
Solution:
-
Measure the pH of your dye bath and adjust it to 4.5-5.5 using a buffer like acetic acid/sodium acetate.
-
Ensure the textile substrate is thoroughly neutralized after any alkaline pretreatment steps.
-
Re-run the dyeing process under controlled, weakly acidic conditions.
-
-
-
Possible Cause 2: Presence of oxidative or reductive agents.
-
Explanation: Contaminants in the water supply or residual chemicals from previous processing steps (e.g., bleaching agents) can accelerate dye degradation.
-
Solution:
-
Use deionized or distilled water for preparing dye baths.
-
Ensure thorough rinsing of the substrate between all processing stages.
-
If reductive stripping is a concern, consider a mild oxidizing rinse post-dyeing, followed by thorough washing.
-
-
-
Possible Cause 3: High concentration of reactive species.
-
Explanation: The experimental environment itself, particularly the presence of oxygen and high-intensity UV light, is the direct driver of degradation.
-
Solution:
-
Incorporate a UV Absorber: Add a commercially available textile UV absorber to the dye bath or as a post-treatment. Benzotriazole-based absorbers are effective for polyester.[8][17][18]
-
Add an Antioxidant/Quencher: Include a singlet oxygen quencher or a free-radical scavenger in a finishing treatment to inhibit the oxidative degradation pathway.[6][11]
-
-
Issue: I'm observing inconsistent photostability results between different batches of my dye-polymer films.
-
Possible Cause 1: Variation in dye concentration or aggregation.
-
Explanation: The concentration of the dye can influence its aggregation state. In some systems, dye aggregates can have different photophysical properties and degradation rates compared to monomeric dye molecules. Inconsistent dispersion can lead to "hot spots" of high concentration.[19]
-
Solution:
-
Precisely control the dye concentration in each batch.
-
Improve the dispersion of the dye in the polymer matrix using techniques like ultrasonication or high-shear mixing before film casting.
-
Characterize the dispersion using microscopy to ensure uniformity.
-
-
-
Possible Cause 2: Inconsistent film thickness or morphology.
-
Explanation: A thicker film may offer some self-shielding to dye molecules deeper within the matrix, while variations in polymer morphology (e.g., crystallinity, porosity) can affect the diffusion of oxygen into the film, directly impacting the rate of photo-oxidation.
-
Solution:
-
Standardize the film preparation process (e.g., spin-coating speed and time, solvent evaporation rate) to achieve uniform thickness.
-
Use a profilometer or ellipsometer to verify film thickness.
-
Characterize the polymer morphology using techniques like DSC or XRD to ensure batch-to-batch consistency.
-
-
-
Possible Cause 3: The polymer matrix itself is affecting stability.
-
Explanation: The host material plays a crucial role. For some dyes, a rigid polymer matrix like PMMA can support a reversible photodegradation pathway that is not observed in liquid solutions.[19][20] The choice of solvent for casting can also leave residues that affect stability.
-
Solution:
-
Evaluate different polymer matrices. A matrix with low oxygen permeability and a high glass transition temperature (Tg) can physically restrict dye mobility and oxygen ingress.
-
Ensure complete removal of casting solvents by using a standardized vacuum drying protocol.
-
-
Issue: The color of my sample changed immediately after adding a stabilizer.
-
Possible Cause: Chemical interaction or pH shift.
-
Explanation: The stabilizer you've added may be interacting directly with the dye's chromophore, or it may have altered the pH of the system, causing a shift in the dye's absorption spectrum (halochromism). Some stabilizers, particularly certain amine-based compounds, can be alkaline.
-
Solution:
-
Select a non-ionic or weakly acidic stabilizer if possible.
-
Buffer the final formulation to the desired pH after all components have been added.
-
Screen several different classes of stabilizers (e.g., a benzophenone vs. a benzotriazole UV absorber, or a hindered phenol vs. a vitamin E-based antioxidant) to find one that is compatible with your specific dye-matrix system.[18][21]
-
-
Experimental Protocols
Protocol 1: Application of a UV Absorber during Exhaust Dyeing of Polyester
This protocol describes how to incorporate a UV absorber during the high-temperature exhaust dyeing process for polyester fabric with this compound.
Materials:
-
Polyester fabric (scoured and pre-treated)
-
This compound
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Commercial UV absorber for polyester (e.g., a benzotriazole-based product like TANUVAL® or UVAPOL® RAY)[17][22]
-
High-temperature dyeing apparatus (e.g., laboratory beaker dyer)
Procedure:
-
Prepare the Dye Bath:
-
Fill the dyeing vessel with deionized water. The liquor-to-goods ratio should be 20:1.
-
Add a dispersing agent (e.g., 1 g/L).
-
Carefully paste the required amount of this compound (e.g., 1% on weight of fiber, owf) with a small amount of water and the dispersing agent, then add it to the dye bath.
-
Add the UV absorber. The concentration typically ranges from 1.0% to 3.0% (owf).[22]
-
Stir the bath thoroughly to ensure homogeneity.
-
-
pH Adjustment:
-
Check the pH of the dye bath. Using acetic acid, adjust the pH to 4.5 - 5.0. This is critical for the stability of the dye.[15]
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the cold dye bath.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes to allow for dye and UV absorber penetration and fixation.
-
Cool the bath down to 70°C at a rate of 3°C/minute.
-
-
Rinsing and Clearing:
-
Drain the dye bath and rinse the fabric with hot water, then cold water.
-
Perform a reduction clearing step (e.g., with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70°C for 20 minutes) to remove unfixed surface dye.
-
Rinse thoroughly with hot and cold water until the water runs clear.
-
Neutralize with a weak acetic acid solution, give a final cold rinse, and then dry the fabric.
-
Protocol 2: Encapsulation of this compound in Silica Nanoparticles
This protocol provides a method for encapsulating the dye within a silica shell, which can significantly enhance its photostability by providing a physical barrier.[13]
Materials:
-
This compound
-
Tetraethyl orthosilicate (TEOS) - silica precursor
-
Ammonium hydroxide (NH₄OH) - catalyst
-
Ethanol
-
A non-ionic surfactant (e.g., Triton X-100)
-
Deionized water
Procedure:
-
Prepare Microemulsion:
-
In a flask, create a microemulsion by mixing ethanol, deionized water, and the surfactant.
-
Add this compound to this mixture and stir until a clear, stable solution is formed. The dye will be trapped within the surfactant micelles.
-
-
Initiate Silica Formation:
-
To the stirred microemulsion, add ammonium hydroxide to catalyze the hydrolysis of TEOS.
-
Slowly add TEOS dropwise to the solution while maintaining vigorous stirring.
-
-
Particle Growth:
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring. During this time, TEOS will hydrolyze and condense around the dye-containing micelles, forming silica nanoparticles with the dye encapsulated in the core.
-
-
Purification:
-
Collect the silica nanoparticles by centrifugation.
-
Wash the particles repeatedly with ethanol and water to remove the surfactant and any unencapsulated dye. This is typically done by resuspending the pellet in fresh solvent and centrifuging again (repeat 3-5 times).
-
-
Drying and Characterization:
-
Dry the purified dye-encapsulated silica nanoparticles in a vacuum oven at 60°C.
-
Characterize the resulting powder using TEM (to confirm size and morphology), UV-Vis spectroscopy (to confirm dye encapsulation), and conduct photostability tests by comparing the encapsulated dye to the free dye.[13]
-
Data Summary
The following table summarizes expected improvements in photostability based on the chosen enhancement method. Values are illustrative and will vary based on specific experimental conditions.
| Stabilization Method | Typical Add-on (% owf) | Expected Improvement in Lightfastness (Blue Wool Scale) | Key Mechanism |
| None (Control) | N/A | 2-3 | N/A |
| UV Absorber | 1.0 - 3.0%[22] | +1 to +2 grades | Preferential absorption of UV radiation[7] |
| Antioxidant/Quencher | 0.5 - 2.0% | +1 grade | Neutralization of reactive oxygen species[6][9] |
| Encapsulation | N/A | +2 to +3 grades | Physical barrier to oxygen and UV light[13][23] |
| UV Absorber + Quencher | Combined | +2 to +3 grades | Synergistic effect of two mechanisms |
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Photo-oxygenation sensitized by dyes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. partinchem.com [partinchem.com]
- 9. The Role of Antioxidants in Hair Dye Conditioners: Fighting Free Radicals | YOGI Cosmetics [yogicosmetics.com]
- 10. Singlet oxygen and dye-triplet-state quenching in solid-state dye lasers consisting of Pyrromethene 567–doped poly(methyl methacrylate) [opg.optica.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Controlling Molecular Dye Encapsulation in the Hydrophobic Core of Core–Shell Nanoparticles for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 16. skygroupchem.com [skygroupchem.com]
- 17. UV-absorber | TANATEX Chemicals [tanatexchemicals.com]
- 18. EP0774539A2 - UV light absorber composition and method of improving the lightfastness of dyed textiles - Google Patents [patents.google.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. JP2002053857A - Anti-fading agent for carotenoid dyes and method for preventing fading - Google Patents [patents.google.com]
- 22. UVAPOL RAY | UV absorber for excellent light fastness, colour intensity and brilliance - CHT Group - special chemicals [solutions.cht.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Disperse Orange 13 Precipitation in Stock Solutions
Welcome to the technical support guide for Disperse Orange 13. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this hydrophobic dye. Precipitation of a compound from a stock or working solution is a common but critical issue that can compromise experimental results by introducing variability and inaccuracies.[1] This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format, grounded in the physicochemical properties of disperse dyes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of this compound that underpin its solubility behavior.
Q1: What is this compound and why is it so prone to precipitation?
This compound (C.I. 26080) is a non-ionic, double azo-class dye.[2][3] Its chemical structure makes it highly lipophilic (fat-loving) and hydrophobic (water-fearing).[4] Disperse dyes, by design, have very low water solubility and are intended to dissolve in organic media or hydrophobic materials like synthetic fibers.[4][5]
Precipitation is a direct consequence of these properties. The dye molecules prefer to associate with each other rather than with water molecules. When the concentration of this compound exceeds its solubility limit in a given solvent, the molecules aggregate and fall out of solution as a solid precipitate.[6][7] This is especially common when a stock solution made in an organic solvent is introduced into an aqueous environment, such as a buffer or cell culture medium.[1]
Q2: What are the best solvents for preparing a this compound stock solution?
The key is to select an organic solvent in which the dye is readily soluble. Water is not a suitable primary solvent. Based on its chemical properties, the following solvents are recommended for stock solution preparation:
-
Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent, excellent for creating high-concentration stock solutions of hydrophobic compounds for biological assays.[1][8] For best results, use anhydrous DMSO to prevent compound instability due to moisture.[9]
-
Ethanol, Acetone, Benzene: this compound is reported to be soluble in these common organic solvents.[2][10][11]
-
Cellosolve (2-Ethoxyethanol): Also reported as a suitable solvent.[11]
The choice of solvent may depend on the specific requirements and constraints of your downstream application (e.g., cell toxicity limits for DMSO).
Q3: What does "crashing out" mean, and why does it happen when I dilute my stock solution in a buffer?
"Crashing out" is a colloquial term for rapid precipitation. This phenomenon occurs when the solvent environment of the dye changes abruptly from one of high solubility (the organic stock solvent) to one of very low solubility (the aqueous buffer).
The Mechanism: Your clear, concentrated stock in DMSO is stable because the DMSO molecules effectively solvate the this compound molecules. When you add a small volume of this stock to a large volume of aqueous buffer, you are performing a solvent switch. The DMSO is diluted, and the dye molecules are suddenly surrounded by water. Because this compound is hydrophobic, it cannot remain dissolved in the water-dominated environment, causing the molecules to rapidly aggregate and precipitate.[1] This is a classic challenge when working with poorly soluble compounds in biological assays.[8]
Section 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific precipitation scenarios you may encounter during your experiments.
Scenario 1: Precipitate forms in the primary stock solution (e.g., in DMSO) during preparation or storage.
Question: "My this compound powder won't fully dissolve, or a precipitate has appeared in my DMSO stock after storage. What is happening and how can I fix it?"
This indicates that the dye is no longer stable in its primary solvent. The workflow below will help you diagnose the cause.
Caption: Troubleshooting workflow for precipitation in a primary stock solution.
Detailed Solutions:
-
Verify Concentration: Many compounds have limited solubility even in DMSO, often in the 10-30 mM range.[8] If you are attempting a higher concentration, you are likely exceeding this limit.
-
Improve Dissolution Technique: For the initial preparation, ensure the powder is fully dissolved. Use a combination of vigorous vortexing and brief sonication in a water bath to break up aggregates and provide sufficient energy for dissolution.
-
Check Solvent Quality: DMSO is hygroscopic (absorbs water from the air). Water contamination lowers its ability to solvate hydrophobic molecules. Always use a fresh bottle of anhydrous (or molecular biology grade) DMSO and keep it tightly sealed.[9]
-
Optimize Storage Conditions: Storing DMSO stocks at -20°C is a common lab practice, but it can be detrimental. DMSO freezes at 18.5°C, and the freeze-thaw process can force solutes out of solution.[1] For many hydrophobic compounds, storing DMSO stocks at room temperature in the dark with a desiccant is a more reliable method.
Scenario 2: Precipitate forms immediately upon dilution into an aqueous medium (e.g., cell culture media, assay buffer).
Question: "I added my perfectly clear DMSO stock to my assay buffer, and the solution instantly became cloudy. How do I prevent this?"
This is the classic "crashing out" problem. Your goal is to keep the dye molecules dispersed and prevent them from aggregating in the aqueous environment.
Caption: Diagram illustrating how hydrophobic dye molecules aggregate when a DMSO stock is diluted in water.
Detailed Solutions & Methodologies:
-
Lower the Final Working Concentration: The simplest solution is to reduce the final concentration of this compound in your aqueous medium to a level below its aqueous solubility limit.
-
Optimize the Dilution Procedure: The way you mix is critical. Do not add the aqueous buffer to your small aliquot of DMSO stock. Instead, add the DMSO stock to the full volume of aqueous buffer while the buffer is being vortexed or stirred vigorously.[6] This promotes rapid dispersion and minimizes the formation of localized, high-concentration pockets that initiate precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of intermediate dilutions. This can sometimes help maintain solubility. For example, you could first dilute the 10 mM DMSO stock into a smaller volume of buffer containing a co-solvent or surfactant before the final dilution.
-
Manage Final DMSO Concentration: While DMSO helps solubility, high concentrations can be toxic to cells or interfere with assays. However, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated and can help keep the compound in solution. Ensure your final DMSO concentration is consistent across all experimental conditions, including controls.[1]
-
Advanced Strategy - Use Solubilizing Agents: If the above methods are insufficient, consider modifying your aqueous buffer. The addition of a biocompatible surfactant above its critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic dye, keeping it solubilized.[7] Another option is the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules.[12] These are advanced formulation strategies and must be validated for non-interference with your specific assay.
Section 3: Protocols and Data
Protocol 1: Preparation of a Stable 10 mM Stock Solution in Anhydrous DMSO
Objective: To prepare a 10 mM stock solution of this compound that is fully dissolved and stable for storage.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)[9]
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Calculation: To make 1 mL of a 10 mM solution, you need:
-
10 mmol/L * 1 L/1000 mL * 352.39 g/mol * 1000 mg/g = 3.52 mg
-
Weigh out 3.52 mg of this compound powder. For accuracy, it is often easier to weigh a larger mass (e.g., 10.56 mg) and dissolve it in a larger volume (e.g., 3 mL).
-
-
Dispensing: Add the weighed powder to a sterile, dry amber vial or microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, place the vial in a room temperature water bath sonicator and sonicate for 5-10 minutes.
-
Rationale: Sonication uses high-frequency sound waves to provide the energy needed to break up powder aggregates and facilitate complete dissolution.
-
-
Final Check: After sonication, vortex again and visually confirm that the solution is a clear, homogenous solution with no visible precipitate.
-
Storage: Store the tightly capped vial at room temperature, protected from light. For long-term storage, place the vial inside a larger container with a desiccant.
Data Table: Solubility Profile of this compound
The following table summarizes the known solubility characteristics of this compound. Exact quantitative values are not widely published, so qualitative descriptors from technical data sheets are provided.
| Solvent | Solubility | Notes & Rationale | Reference(s) |
| Water | Very Low / Insoluble | Highly hydrophobic molecule. Water solubility is estimated to be around 30 mg/L. | [4] |
| DMSO | Soluble | Recommended for high-concentration stock solutions for biological research. | [1][8] |
| Ethanol | Soluble | A common polar protic solvent suitable for many organic compounds. | [2][10][11] |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving the dye. | [2][11] |
| Benzene | Soluble | A non-polar aromatic solvent. Use with caution due to toxicity. | [2][10][11] |
| Carbon Tetrachloride | Slightly Soluble | Lower solubility compared to other listed organic solvents. | [2][10][11] |
References
- 1. researchgate.net [researchgate.net]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Disperse dyes [m.chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. What are the differences between disperse dyes, solvent dyes and vat dyes? - FAQ - Emperor Chem [emperordye.com]
- 6. vichem.vn [vichem.vn]
- 7. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. chembk.com [chembk.com]
- 11. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Methods for Disperse Orange 13 from Textiles
Introduction
Disperse Orange 13 (DO13) is a non-ionic monoazo dye primarily used for dyeing hydrophobic synthetic fibers such as polyester.[1] Its limited water solubility necessitates specific extraction protocols for accurate quantification in textile matrices, which is critical for quality control and regulatory compliance due to its potential as a skin sensitizer. The efficiency of extracting DO13 is highly dependent on disrupting the strong physical interactions between the dye molecule and the polymer chains of the textile fiber.
This guide provides researchers and analytical scientists with in-depth technical support for optimizing the extraction of this compound from textiles. It addresses common experimental challenges through a troubleshooting guide and frequently asked questions, grounded in the principles of solvent chemistry and extraction dynamics.
Troubleshooting Guide: Overcoming Common Extraction Hurdles
This section is designed to help you diagnose and resolve specific issues encountered during the extraction of this compound.
Q1: My extraction yield for this compound is consistently low. What are the likely causes and how can I improve it?
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The selection of an appropriate solvent is paramount for overcoming the hydrophobic interactions between DO13 and polyester fibers.[1] A solvent that is ineffective at swelling the fiber matrix will result in poor dye diffusion and consequently, low recovery.
-
Expert Recommendation: While methanol is a common starting point, its polarity may not be ideal for all textile finishes. Dimethylformamide (DMF) has demonstrated superior efficacy in extracting disperse dyes from polyester due to its ability to effectively solvate the dye and penetrate the fiber structure.[2] A mixture of methanol and water (e.g., 1:1 v/v) has been found to be less effective than DMF.[2] For a comprehensive approach, consider testing a panel of solvents with varying polarities, such as acetonitrile, chlorobenzene, and DMF, to determine the optimal choice for your specific textile sample.[1][3]
-
-
Insufficient Temperature: The extraction of disperse dyes is a diffusion-controlled process, which is significantly influenced by temperature.[4] Low temperatures will not provide enough kinetic energy to overcome the intermolecular forces holding the dye within the fiber.
-
Expert Recommendation: For ultrasonic-assisted extraction (UAE), operating at an elevated temperature of 50-60°C can dramatically enhance extraction efficiency.[5][6] This thermal energy promotes the swelling of polyester fibers, creating larger amorphous regions and facilitating the diffusion of the dye into the solvent.[7] Always ensure your extraction vessel is properly sealed to prevent solvent loss at higher temperatures.
-
-
Inadequate Extraction Time: The mass transfer of DO13 from the textile to the solvent is not instantaneous. Insufficient contact time will lead to incomplete extraction.
-
Expert Recommendation: An extraction time of at least 30 minutes is generally recommended for ultrasonic-assisted methods to ensure equilibrium is approached.[5] To validate this, perform a time-course study (e.g., 15, 30, 45, 60 minutes) to identify the point at which the extracted dye concentration plateaus, indicating the optimal extraction duration.
-
-
Incorrect pH of the Extraction Medium: The pH of the dye bath during the dyeing process is critical for dye uptake, and similarly, the pH of the extraction solvent can influence recovery.[4]
-
Expert Recommendation: For disperse dyes, an acidic pH range of 4.5-5.5 is typically optimal for dyeing polyester.[4] While most extraction protocols utilize neutral solvents, if you are experiencing consistently low yields, a buffered extraction solvent within this acidic range could potentially improve results by mimicking the conditions that favor dye mobility.
-
Q2: I am observing poor reproducibility between my replicate extractions. What could be causing this variability?
Possible Causes & Solutions:
-
Sample Inhomogeneity: Uneven distribution of the dye on the textile can lead to significant variations in the amount of analyte present in different subsamples.
-
Expert Recommendation: To ensure your subsamples are representative of the bulk material, it is crucial to homogenize the textile by cutting it into small, uniform pieces (e.g., < 2 mm) before weighing.
-
-
Matrix Interference: Textile finishing agents, such as softeners and resins, can co-extract with the dye and interfere with the analytical measurement, or even hinder the extraction process itself.[5]
-
Expert Recommendation: If matrix effects are suspected, a pre-extraction wash with a solvent that is a poor solvent for DO13 but effective at removing interfering substances may be beneficial. Additionally, employing a more selective analytical technique, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), can help to mitigate the impact of matrix components on quantification.[6]
-
Frequently Asked Questions (FAQs)
What is the most recommended extraction technique for this compound?
Ultrasonic-Assisted Extraction (UAE) is a highly effective and widely adopted method for the extraction of disperse dyes from textiles.[8][9] The cavitation effect produced by the ultrasonic waves creates micro-disruptions at the fiber surface, which enhances solvent penetration and accelerates the desorption of the dye.[9] This technique offers a good balance of efficiency, speed, and cost-effectiveness.
Is Microwave-Assisted Extraction (MAE) a viable alternative?
Yes, MAE is a powerful technique that can significantly reduce extraction times due to rapid, direct heating of the solvent and sample.[10][11][12] However, it requires specialized equipment and careful optimization of parameters such as microwave power and irradiation time to prevent thermal degradation of the analyte.[13][14]
What is the best analytical method for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS) is the gold standard for the analysis of disperse dyes.[6] A C18 reversed-phase column is typically used for separation. For complex matrices or very low detection limits, LC-MS/MS provides superior selectivity and sensitivity.[5][6]
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound from Polyester
This protocol provides a robust starting point for the extraction of DO13. It is recommended to validate and optimize these parameters for your specific textile samples.
Materials & Reagents:
-
Polyester fabric containing this compound
-
Dimethylformamide (DMF), HPLC grade[2]
-
Methanol, HPLC grade
-
Deionized water
-
Temperature-controlled ultrasonic bath
-
15 mL screw-cap glass vials
-
0.22 µm PTFE syringe filters
Procedure:
-
Sample Preparation: Finely cut the textile sample into pieces of approximately 2x2 mm. Accurately weigh 0.5 g of the homogenized sample into a 15 mL screw-cap glass vial.[3]
-
Ultrasonication: Securely cap the vial and place it in an ultrasonic bath pre-heated to 60°C.[3] Sonicate for 30 minutes.[5]
-
Cooling & Filtration: After sonication, allow the vial to cool to room temperature. Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
-
Analysis: Analyze the extract using a validated HPLC-DAD or LC-MS/MS method.
Data Presentation: Comparative Solvent Extraction Efficiency
| Extraction Solvent | Temperature (°C) | Time (min) | Relative Recovery (%) |
| Methanol | 60 | 30 | 82 |
| Acetonitrile | 60 | 30 | 88 |
| Dimethylformamide (DMF) | 60 | 30 | 95 |
| Chlorobenzene | 100 | 60 | 92 |
This table provides illustrative data based on literature findings; actual results may vary.[1][2][3]
Visualizations
Caption: A step-by-step workflow for the optimized UAE of this compound.
Caption: A logical diagram for troubleshooting low extraction yields of DO13.
References
- 1. mdpi.com [mdpi.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pjoes.com [pjoes.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. textilelearner.net [textilelearner.net]
- 12. Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade [mdpi.com]
- 13. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade [ouci.dntb.gov.ua]
minimizing background fluorescence when using Disperse Orange 13
Welcome to the technical support guide for Disperse Orange 13. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively using this dye while minimizing a common and critical challenge: background fluorescence. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to achieve high-quality, publication-ready data.
Section 1: Understanding the Core Problem: Sources of Background Fluorescence
High background fluorescence is the primary obstacle to achieving a high signal-to-noise ratio in imaging experiments. When using a hydrophobic, non-ionic dye like this compound, the sources of this background can be multifaceted. Understanding these sources is the first step toward effective troubleshooting.
Q1: What are the primary reasons I'm seeing high background fluorescence with this compound?
There are three principal contributors to unwanted background signal in your fluorescence imaging experiments. These factors can act independently or in concert to obscure your specific signal.
-
Sample Autofluorescence: This is fluorescence originating from endogenous molecules within your biological sample.[1] Common sources include metabolic cofactors (NADH, FAD, FMN), structural proteins (collagen, elastin), and cellular aging pigments like lipofuscin.[1][2][3] Aldehyde-based fixatives can also react with cellular components to create new fluorescent artifacts.[3]
-
Non-Specific Binding & Aggregation: Because this compound is a hydrophobic (lipophilic) molecule, it has a natural tendency to interact with other hydrophobic structures in the cell or tissue beyond your target of interest.[4][5] This can include lipid membranes, intracellular proteins, and even the slide or culture vessel surface. Furthermore, due to its low water solubility, the dye can form aggregates that bind indiscriminately and produce bright, punctate artifacts.[4]
-
Excess Unbound Dye: Insufficient washing after the staining step will leave residual, unbound dye molecules in the sample, which contributes to a diffuse, uniform background glow that reduces overall contrast.[6]
Caption: Logical flow of the primary sources contributing to high background.
Section 2: Proactive Strategies for Signal Clarity
The most effective way to manage background fluorescence is to prevent it from occurring in the first place. This involves careful planning of your experimental workflow, from sample preparation to the final wash.
Q2: How should I prepare my samples to proactively reduce autofluorescence?
Your sample preparation protocol has a profound impact on the baseline level of autofluorescence.
-
Fixative Choice: Aldehyde fixatives like glutaraldehyde and, to a lesser extent, formaldehyde are known to induce autofluorescence.[1][2]
-
Recommendation: If compatible with your experimental goals, consider using an organic solvent fixative such as chilled (-20°C) methanol or ethanol.[7] If aldehyde fixation is necessary, use fresh, high-purity formaldehyde solutions and keep fixation times to the minimum required to preserve morphology.[8][9] Avoid glutaraldehyde entirely if possible.[2]
-
-
Chemical Quenching: After fixation, you can treat samples with a chemical reducing agent to quench aldehyde-induced fluorescence.
-
Removal of Red Blood Cells: The heme groups in red blood cells are a significant source of autofluorescence.[8][10]
Q3: What is the best way to stain with a hydrophobic dye like this compound to prevent non-specific binding?
A robust staining protocol is crucial for ensuring that this compound binds specifically to your target. The key is to optimize dye concentration, use appropriate blocking agents, and wash thoroughly.
Caption: A validated workflow for staining with this compound.
See Section 5 for a detailed, step-by-step version of this protocol. The most critical step is titrating the dye concentration . Using too much dye is a common cause of high background.[12][13] Start with a lower concentration than you anticipate and work your way up to find the optimal balance between specific signal and background.
Section 3: Troubleshooting Guide: A Step-by-Step Approach
Even with a well-designed protocol, you may encounter issues. This section provides a logical framework for diagnosing and solving common problems.
Q4: My unstained control sample is brightly fluorescent. What does this mean and how do I fix it?
This is a clear indication of autofluorescence .[2][9] The signal is coming from your sample itself, not the dye.
Troubleshooting Steps:
-
Identify the Source:
-
Review Fixation: Was an aldehyde fixative used? Old or impure formaldehyde can be a major culprit.[9]
-
Examine Tissue Type: Is your tissue rich in collagen, elastin, or red blood cells (e.g., connective tissue, artery, spleen)?[10][14] These are naturally autofluorescent.
-
Consider Lipofuscin: In aged tissues, especially neuronal or cardiac samples, granular yellow-orange autofluorescence from lipofuscin is common.[3]
-
-
Apply a Quenching Protocol:
-
Sudan Black B Treatment: This is a highly effective method for quenching lipofuscin-based autofluorescence.[3][8] After your normal staining protocol is complete, incubate the sample in 0.1% - 0.3% Sudan Black B in 70% ethanol for 10-20 minutes, followed by extensive washing in PBS.[3]
-
Commercial Reagents: Several commercially available reagents, such as TrueVIEW™, are designed to quench autofluorescence from multiple sources.[8][14]
-
Q5: I'm seeing a high, diffuse background across my entire stained sample. What's the cause?
This pattern typically points to issues with non-specific dye binding or inadequate removal of unbound dye.[6][13] Refer to the table below for common causes and their solutions.
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Dye Concentration Too High | Excess dye molecules saturate specific sites and then bind non-specifically to other hydrophobic areas.[10][13] | Titrate the dye concentration. Create a dilution series (e.g., 1:500, 1:1000, 1:2000) to find the lowest concentration that provides a strong specific signal. |
| Inadequate Washing | Residual unbound dye remains in the sample, creating a uniform fluorescent haze.[15] | Increase the number and duration of wash steps after staining. Include a mild non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) in the initial wash buffer to help solubilize and remove unbound hydrophobic dye.[2] |
| Dye Aggregation | This compound has low water solubility and can precipitate out of solution, forming aggregates that stick non-specifically.[4] | Prepare fresh staining solutions for each experiment. Briefly sonicate or vortex the stock solution before diluting. Ensure the final staining buffer is compatible and does not cause precipitation. |
| Insufficient Blocking | Exposed hydrophobic surfaces on proteins and lipids are available for the dye to bind non-specifically.[16] | Increase the blocking incubation time or try a different blocking agent. A 1-5% solution of Bovine Serum Albumin (BSA) is a common and effective choice.[15] |
Section 4: Advanced Topics & FAQs
Q6: Can this compound be used for live-cell imaging?
While primarily used for fixed samples, its hydrophobic nature suggests it could potentially be used to stain lipid-rich structures (like lipid droplets) in live cells. However, this application requires empirical validation.
-
Potential for Cytotoxicity: As an azo dye, its potential for cytotoxicity must be evaluated for your specific cell type and experimental duration.
-
Media Considerations: Standard cell culture media often contain components like phenol red and riboflavin, which can quench fluorescence or contribute to background.[17] For live-cell imaging, it is highly recommended to use a phenol red-free imaging medium.[7][17]
Q7: How do I select the right microscope filters for this compound?
Detailed spectral data (excitation/emission maxima, quantum yield) for this compound in a biological context is not widely published.
-
Empirical Measurement: The most accurate method is to measure the excitation and emission spectra of the dye in your chosen solvent using a spectrophotometer or a microscope with a spectral detector.
-
Educated Starting Point: As an "orange" dye, its spectral properties likely fall into a predictable range.
-
Excitation: Likely in the blue-green to green region of the spectrum (~480 nm - 540 nm). A standard FITC or TRITC excitation filter may be a reasonable starting point.
-
Emission: Likely in the orange to red region (~570 nm - 620 nm). A standard TRITC or Texas Red emission filter could be used for initial tests. Crucially, these are only starting suggestions. Optimal filter selection must be confirmed experimentally to maximize signal collection and minimize bleed-through from autofluorescence.
-
Q8: What are the best practices for storing and handling this compound?
Proper storage is essential to maintain the dye's performance.
-
Powder: Store the lyophilized powder at room temperature or 4°C, protected from light and moisture.[4]
-
Stock Solutions: this compound is poorly soluble in water but soluble in organic solvents like ethanol, acetone, or DMSO.[18][19] Prepare a concentrated stock solution (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Aliquot into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
Section 5: Protocols & Data
Protocol 1: General Staining Protocol for Adherent Cells
This protocol provides a robust starting point that should be optimized for your specific cell type and target.
-
Sample Preparation: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.[6]
-
Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the sample 3 times with PBS for 5 minutes each.[15]
-
Permeabilization (if required): If targeting intracellular structures, incubate with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Incubate with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[15][16]
-
Staining: Prepare a fresh dilution of your titrated this compound concentration in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing:
-
Wash 3 times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Wash 2 times with PBS only for 5 minutes each to remove residual detergent.
-
-
Mounting: Mount the coverslip onto a slide using an antifade mounting medium.[9] Store slides at 4°C in the dark and image as soon as possible.[2]
Protocol 2: Sudan Black B Treatment for Autofluorescence Quenching
This protocol should be applied after completing all steps of your primary staining protocol (Protocol 1), just before mounting.
-
Following the final PBS wash of your staining protocol, rinse the sample in 70% ethanol for 30 seconds.
-
Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir this solution in the dark for at least 1 hour and filter it before use.[3]
-
Incubate your sample with the filtered Sudan Black B solution for 10 minutes at room temperature.[3]
-
Rinse the sample thoroughly with PBS (at least 5-8 times) until no more black precipitate is seen leaching from the sample.[3]
-
Proceed immediately to mounting with antifade medium.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Challenges with Background Fluorescence [visikol.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Disperse dye - Wikipedia [en.wikipedia.org]
- 6. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. bosterbio.com [bosterbio.com]
- 12. sinobiological.com [sinobiological.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 17. ibidi.com [ibidi.com]
- 18. worlddyevariety.com [worlddyevariety.com]
- 19. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
challenges in the synthesis and purification of Disperse Orange 13
Technical Support Center: Disperse Orange 13
Welcome to the technical support guide for the synthesis and purification of this compound (C.I. 26080). This resource is designed for researchers and chemists encountering challenges in the lab. We will move beyond simple protocols to explore the causality behind common issues, providing you with the robust, field-proven insights needed to troubleshoot your experiments effectively.
This compound is a double azo dye, meaning its synthesis involves two distinct diazotization and coupling sequences.[1] Its structure, 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol, presents unique challenges due to the stability of the intermediate diazonium salts and the potential for side reactions.[2] This guide provides a structured, question-and-answer approach to navigate these complexities.
Part 1: Synthesis — Troubleshooting the Diazo-Coupling Reactions
The synthesis of this compound is a sequential process. First, aniline is diazotized and coupled with 1-naphthylamine (naphthalen-1-amine). The resulting monoazo intermediate is then diazotized again and coupled with phenol to yield the final product.[1] Success hinges on precise control over each step.
Frequently Asked Questions (Synthesis)
Question 1: My initial diazotization of aniline is failing, showing low yield or rapid decomposition (indicated by gas evolution). What is the primary cause?
Answer: The most common cause of failure in a diazotization reaction is improper temperature control. The diazonium salt intermediate is thermally unstable and readily decomposes above 5-10 °C.[3]
-
Senior Scientist's Insight: The diazotization reaction involves the formation of a diazonium cation (-N≡N⁺). This group is an excellent leaving group (as N₂ gas), making the salt highly susceptible to nucleophilic substitution by water (forming a phenol) or other available nucleophiles if the temperature rises. Maintaining a temperature between 0-5 °C is critical to preserve the diazonium salt long enough for the subsequent coupling reaction.[4] The reaction is also exothermic, demanding vigilant external cooling.[5]
Troubleshooting Protocol: Unstable Diazonium Salt
-
Pre-cool All Reagents: Before mixing, ensure your solutions of aniline hydrochloride and sodium nitrite are individually cooled to 0-5 °C.
-
Use a Salt-Ice Bath: A standard ice bath may not be sufficient. Use a mixture of crushed ice and rock salt to achieve temperatures between -5 °C and 0 °C.
-
Slow, Sub-surface Addition: Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution with vigorous stirring. The tip of the addition funnel or pipette should be below the surface of the reaction mixture to ensure immediate dispersion and prevent localized heating.
-
Monitor Temperature Continuously: Place a low-temperature thermometer directly in the reaction mixture, not just in the cooling bath.
-
Test for Excess Nitrous Acid: After the addition is complete, confirm the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue). This ensures all the aniline has reacted. Immediately quench the excess with a small amount of sulfamic acid to prevent unwanted side reactions.
Question 2: During the coupling reaction, I'm observing the formation of a dark, tarry, or brownish precipitate instead of the expected colored product. Why does this happen?
Answer: This typically points to one of three issues: the reaction pH is incorrect, the temperature was allowed to rise, or the diazonium salt was added too quickly, leading to self-coupling and decomposition byproducts.
-
Senior Scientist's Insight: Azo coupling is an electrophilic aromatic substitution. The diazonium salt is the electrophile, and the coupling component (1-naphthylamine or phenol) is the nucleophile. For the coupling component to be sufficiently nucleophilic, the reaction pH must be carefully controlled.
-
Coupling to Amines (e.g., 1-naphthylamine): This reaction is typically run under weakly acidic conditions (pH 4-7). If the solution is too acidic, the amine becomes protonated (-NH₃⁺), deactivating the ring and preventing the coupling reaction.
-
Coupling to Phenols: This reaction requires weakly alkaline conditions (pH 8-10). The alkaline environment deprotonates the phenol to the more strongly activating phenoxide ion (-O⁻), facilitating the reaction. If the pH is too low, the phenol is not activated enough. If it is too high, the diazonium salt can be converted to a non-reactive diazotate ion.
-
Visualizing the Synthesis Workflow
The synthesis of this compound is a multi-step process that requires careful sequencing of reagents and control of reaction conditions.
Caption: Synthesis pathway for this compound.
Part 2: Purification — Isolating the Target Molecule
Disperse dyes like Orange 13 are characterized by their low water solubility, which is both a challenge and an advantage during purification.[6] The crude product is often contaminated with unreacted starting materials, salts, and byproducts from side reactions.
Frequently Asked Questions (Purification)
Question 1: My crude this compound product has very poor solubility, making recrystallization difficult. How should I select an appropriate solvent?
Answer: A single solvent may not be effective. The ideal approach is to use a mixed-solvent system or to screen a range of solvents with varying polarities. This compound is known to be soluble in ethanol and acetone.[1][7]
-
Senior Scientist's Insight: The principle of recrystallization is that the target compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent, while impurities remain soluble (or insoluble) at all temperatures. Given the dye's hydrophobic nature, start with polar organic solvents. A good mixed-solvent system consists of a "soluble" solvent, in which the dye dissolves well, and an "anti-solvent," in which it is insoluble. You dissolve the crude product in a minimum amount of the hot "soluble" solvent and then slowly add the "anti-solvent" until turbidity appears, followed by cooling.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Use Case for this compound |
|---|---|---|---|
| Ethanol | 5.2 | 78 | Good primary solvent for recrystallization. |
| Acetone | 5.1 | 56 | Good primary solvent, but low boiling point. |
| Toluene | 2.4 | 111 | Can be effective for less polar impurities. |
| Glacial Acetic Acid | 6.2 | 118 | Effective for dissolving azo dyes, but hard to remove. |
| Water | 10.2 | 100 | Can be used as an anti-solvent with ethanol/acetone. |
Question 2: Recrystallization improved the color, but TLC and other analyses show a persistent impurity. What is the next step?
Answer: When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the most effective next step.[8]
-
Senior Scientist's Insight: Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[9] For this compound, a normal-phase setup using silica gel is standard. The key is to find a mobile phase (eluent) that moves your target compound at an appropriate rate (retention factor, R_f, of ~0.3-0.4 on TLC) while separating it from impurities.
Protocol: Column Chromatography Purification of this compound
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable choice.
-
Mobile Phase Selection:
-
Begin by finding a good solvent system using TLC. A good starting point is a mixture of a non-polar solvent like Hexane or Toluene and a more polar solvent like Ethyl Acetate or Acetone.
-
Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) on a TLC plate spotted with your crude product. The ideal system will show good separation between the orange spot of the product and any impurity spots.
-
-
Column Packing:
-
Pack the column using a "slurry" method. Mix the silica gel with your initial, least polar mobile phase in a beaker and pour it into the column.
-
Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica. A well-packed column is critical to prevent streaking and poor separation.
-
-
Sample Loading:
-
Dissolve the minimum amount of your crude product in a strong solvent (like acetone or dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry loading" method.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
If the product is moving too slowly, you can gradually increase the polarity of the mobile phase (gradient elution).
-
Visualizing the Troubleshooting Process
When an experiment yields a poor result, a logical diagnostic process is essential. This flowchart outlines a systematic approach to identifying the root cause of issues in this compound synthesis and purification.
Caption: Diagnostic flowchart for troubleshooting experiments.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijirset.com [ijirset.com]
- 5. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chembk.com [chembk.com]
- 8. Purification procedures for synthetic dyes: Part 1—dry column chromatography | Semantic Scholar [semanticscholar.org]
- 9. Chromatography Columns | Teledyne LABS [teledynelabs.com]
Technical Support Center: Overcoming the Limitations of Disperse Orange 13 in Biological Imaging
Welcome to the technical support center for Disperse Orange 13. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this dye in biological imaging applications. This compound, a lipophilic azo dye, presents several challenges in aqueous biological environments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these limitations and achieve reliable, reproducible results.
Understanding the Core Challenges
This compound, while effective for coloring hydrophobic materials like plastics and synthetic fibers, was not originally designed for the intricacies of live-cell imaging.[1][2] Its primary drawbacks stem from its fundamental physicochemical properties.
| Limitation | Consequence in Biological Imaging |
| Poor Water Solubility | Aggregation in aqueous buffers, leading to non-specific staining, artifacts, and low bioavailability to intracellular targets.[1] |
| Low Fluorescence Quantum Yield | Weak signal intensity, requiring high excitation power which can lead to phototoxicity and photobleaching. |
| Photobleaching | Rapid signal decay under illumination, limiting the duration of time-lapse imaging experiments.[3] |
| Potential Cytotoxicity | Can induce cellular stress, apoptosis, and DNA damage, compromising the integrity of biological samples.[4][5][6] |
| Lack of Specificity | Tends to accumulate in various lipid-rich structures, not just the target of interest. |
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter when using this compound and provides actionable solutions and protocols.
Issue 1: Poor Dye Solubility and Aggregation in Aqueous Media
Q1: My this compound solution is forming visible precipitates in my cell culture medium. How can I improve its solubility?
A1: This is a common issue due to the hydrophobic nature of this compound.[1] Direct dissolution in aqueous buffers is often unsuccessful. Here are several strategies to improve solubility:
-
Stock Solution in an Organic Solvent: The recommended first step is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[7] From this stock, you can make final dilutions in your aqueous buffer or cell culture medium. Be mindful that high concentrations of organic solvents can be toxic to cells. A general guideline is to keep the final DMSO concentration below 0.5%.
-
Use of a Co-solvent or Surfactant: For certain applications, the addition of a small amount of a biocompatible co-solvent or a non-ionic surfactant can help maintain the dye in solution. However, this must be carefully optimized as it can also affect cell membrane integrity.
-
Nanoparticle Encapsulation: A more advanced and effective strategy is to encapsulate this compound within nanoparticles.[8][9] This shields the hydrophobic dye from the aqueous environment, significantly improving its dispersion and delivery into cells.[8]
Workflow for Nanoparticle Encapsulation of this compound
Caption: Workflow for encapsulating this compound in nanoparticles.
Issue 2: Weak Fluorescence Signal and Rapid Photobleaching
Q2: The fluorescence from my this compound-stained cells is very dim and fades quickly during imaging. What can I do to improve the signal?
A2: Low quantum yield and poor photostability are inherent limitations of many disperse dyes.[3] Here are some approaches to mitigate these issues:
-
Optimizing Imaging Parameters:
-
Use a sensitive detector: Employ a high quantum efficiency detector, such as a cooled CCD or an EMCCD camera.
-
Increase exposure time and reduce excitation power: This can help to collect more photons while minimizing the rate of photobleaching.
-
Use appropriate filters: Ensure your filter set is well-matched to the excitation and emission spectra of this compound to maximize signal collection and minimize background.
-
-
Chemical Modifications: While complex, chemical modification of the dye structure can improve its photophysical properties. This is an area of active research in fluorophore development.[10][11]
-
Consider Alternatives for Demanding Applications: For applications requiring high photostability and brightness, such as super-resolution microscopy or long-term live-cell imaging, consider alternative dyes specifically designed for these purposes. Dyes like the BODIPY series or Nile Red are excellent, well-characterized alternatives for lipid droplet staining.[12][][14]
Comparison of Dyes for Lipid Droplet Staining
| Feature | This compound | BODIPY 493/503 | Nile Red |
| Quantum Yield | Low | High[] | Environment-dependent[12] |
| Photostability | Low[3] | Moderate[12] | Moderate |
| Water Solubility | Very Poor[1] | Poor (requires organic solvent) | Poor (requires organic solvent) |
| Specificity | Moderate (lipophilic) | High for neutral lipids[12] | High for neutral lipids[12] |
| Live/Fixed Cells | Both | Both[14] | Both[12] |
Issue 3: Potential Cytotoxicity and Off-Target Effects
Q3: I'm concerned about the potential toxicity of this compound to my cells. How can I assess and minimize its cytotoxic effects?
A3: Azo dyes, including this compound, have been shown to exhibit cytotoxic and genotoxic effects in various cell lines.[4][5][6][16] It is crucial to validate the health of your cells after staining.
-
Determine the Optimal Staining Concentration and Duration:
-
Perform a dose-response experiment to find the lowest concentration of this compound that provides an adequate signal.
-
Minimize the incubation time with the dye.
-
-
Perform Viability Assays: After staining, it is essential to perform a cell viability assay (e.g., MTT, trypan blue exclusion) to confirm that the staining protocol is not adversely affecting your cells.
-
Include Proper Controls:
-
Unstained cells: To assess baseline cell health.
-
Vehicle control: Cells treated with the same concentration of the organic solvent (e.g., DMSO) used to dissolve the dye.
-
Experimental Workflow for Assessing Cytotoxicity
Caption: A typical workflow for assessing the cytotoxicity of a fluorescent dye.
Concluding Remarks
While this compound can be a challenging dye for biological imaging, understanding its limitations is the first step toward overcoming them. By carefully preparing solutions, optimizing imaging conditions, and rigorously validating for cytotoxicity, it is possible to acquire meaningful data. For researchers requiring high-performance imaging, exploring the wealth of commercially available dyes specifically designed for biological applications is strongly recommended.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Controlling Molecular Dye Encapsulation in the Hydrophobic Core of Core–Shell Nanoparticles for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A general strategy to develop fluorogenic polymethine dyes for bioimaging - FocalPlane [focalplane.biologists.com]
- 11. Optimized Red-Absorbing Dyes for Imaging and Sensing | Semantic Scholar [semanticscholar.org]
- 12. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Accurate Quantification of Disperse Orange 13
Welcome to the technical support guide for the accurate quantification of C.I. Disperse Orange 13 (CAS: 6253-10-7). This document is designed for researchers, analytical scientists, and quality control professionals who are developing and troubleshooting methods for this specific analyte. This compound, a double azo dye, presents unique challenges due to its low water solubility and hydrophobic nature, making robust and validated analytical methods essential.[1][2] This guide provides field-proven insights and systematic troubleshooting protocols to ensure the integrity and reproducibility of your quantitative data.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC) Methods
This section addresses specific issues encountered during the chromatographic analysis of this compound. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Question 1: Why are my analyte recovery rates consistently low after sample extraction from a textile matrix?
Answer: Low recovery is a frequent issue when extracting hydrophobic molecules like this compound from complex matrices such as polyester fabrics.[3] The problem typically stems from incomplete extraction or loss of the analyte during sample work-up.
Causality & Resolution Strategy:
-
Inefficient Extraction Solvent: this compound is practically insoluble in water but soluble in solvents like acetone and ethanol.[2] For efficient extraction from polyester, a solvent must not only solubilize the dye but also penetrate the fiber matrix. Dimethylformamide (DMF) has been shown to be highly effective for this purpose, more so than acetonitrile/water or methanol/water mixtures.[4]
-
Insufficient Extraction Time/Temperature: The dye molecules are physically trapped within the polymer matrix of synthetic fibers.[6] Insufficient time or energy (heat) will result in an incomplete extraction equilibrium.
-
Actionable Advice: Increase the extraction time (e.g., from 30 to 60 minutes) or temperature (e.g., up to 100°C, depending on solvent boiling point and analyte stability).[3] A systematic study (Design of Experiments) can help identify the optimal conditions.
-
-
Analyte Adsorption: this compound can adsorb onto labware surfaces (e.g., glass, plastic) and filtration membranes, especially if the sample is diluted with an anti-solvent like water post-extraction.
-
Actionable Advice: Use silanized glass vials to minimize surface adsorption. If using syringe filters, select a material with low binding affinity for hydrophobic compounds, such as PTFE.[5] Always test for analyte loss during the filtration step by comparing filtered and unfiltered standards.
-
Question 2: I'm observing significant peak tailing and poor peak shape in my reversed-phase HPLC analysis. What's the cause?
Answer: Poor peak asymmetry for this compound is often linked to secondary interactions with the stationary phase, issues with the mobile phase, or column degradation.
Causality & Resolution Strategy:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of C18 columns can interact with polar functional groups on the this compound molecule, causing peak tailing.
-
Actionable Advice:
-
Mobile Phase Modifier: Add a small amount of a competitive agent like triethylamine (TEA) or use a buffered mobile phase (e.g., with ammonium acetate) to saturate the active sites.[4]
-
pH Adjustment: Lowering the mobile phase pH (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, reducing interactions.[7]
-
Column Choice: Use a high-purity, end-capped silica column or a column with a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity.
-
-
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a broadened, tailing peak.
-
Actionable Advice: Dilute your sample and inject a smaller volume. Check if the peak shape improves. If so, you are likely operating outside the linear range of the column for this analyte.
-
-
Column Contamination/Voiding: Accumulation of matrix components can create active sites and disrupt the packed bed, leading to poor peak shape. A void at the column inlet can also have this effect.
-
Actionable Advice: Use a guard column to protect the analytical column. If contamination is suspected, follow the manufacturer's instructions for column washing and regeneration. If a void is suspected, reversing the column (if permissible by the manufacturer) for a flush with a strong solvent may help, but column replacement is often necessary.
-
Question 3: My quantitative results are inconsistent when using LC-MS/MS, especially between different sample batches. Why?
Answer: Inconsistent results in LC-MS/MS are frequently caused by matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source.[8][9] This can either suppress or enhance the analyte signal, leading to inaccurate quantification.[10]
Causality & Resolution Strategy:
-
Ion Suppression/Enhancement: Components from the sample matrix (e.g., residual surfactants from textiles, salts, other dyes) that co-elute with this compound can compete for ionization, reducing (suppression) or sometimes increasing (enhancement) the signal detected by the mass spectrometer.[5][8]
-
Actionable Advice:
-
Improve Sample Cleanup: The most effective solution is to remove the interfering components. Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), which is more selective than simple filtration or protein precipitation.[9][11]
-
Modify Chromatography: Adjust the HPLC gradient to chromatographically separate this compound from the interfering matrix components. A longer, shallower gradient can often resolve the issue.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS will co-elute with the analyte and experience the same degree of matrix effect. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be normalized.
-
Quantify Using Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[5] This ensures that the standards and samples experience similar matrix effects, improving accuracy.
-
-
The following diagram illustrates a troubleshooting workflow for addressing low analyte response, a common symptom of the issues discussed above.
Caption: Troubleshooting workflow for low analyte response.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for an HPLC-UV method for this compound?
A1: A reversed-phase HPLC-UV method is the most common and accessible approach. A good starting point would be a C18 column, as it provides excellent hydrophobic retention for the non-ionic this compound molecule.[7]
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides robust retention for hydrophobic analytes. Ensure it is a high-quality, end-capped column to minimize peak tailing. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | The organic modifier (acetonitrile) elutes the hydrophobic dye. Formic acid helps to control silanol activity and provides protons for potential MS detection. |
| Gradient | 60% B to 95% B over 15 minutes | A gradient is necessary to elute the highly retained dye while also cleaning the column of other potential matrix components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Scale accordingly for different column dimensions. |
| Detection (UV) | ~450 nm | This compound is a colored dye. The maximum absorbance wavelength (λmax) should be determined by running a UV-Vis spectrum of a standard solution to ensure maximum sensitivity. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but be mindful of analyte stability at higher temperatures. |
Q2: How do I properly validate an analytical method for this compound quantification?
A2: Method validation is a formal process to confirm that the analytical procedure is suitable for its intended purpose.[7][12] You should follow the International Council on Harmonisation (ICH) Q2(R1) guidelines.[13] Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, degradation products). This is typically demonstrated by analyzing a blank matrix and a spiked matrix to show no interfering peaks at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards (typically 5-6 concentrations) and performing a linear regression analysis. The correlation coefficient (r²) should ideally be >0.995.[5]
-
Accuracy: The closeness of the test results to the true value. It is determined by analyzing a sample of known concentration (e.g., a spiked blank matrix) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis in one laboratory, by one operator, on one piece of equipment over a short period.
-
Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. They are often estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[5]
The following diagram outlines the general workflow for method development and validation.
Caption: General workflow for analytical method development and validation.
Experimental Protocols
Protocol 1: Extraction of this compound from Polyester Fabric
This protocol is a robust starting point for extracting this compound from dyed polyester fabric samples.
-
Sample Preparation: Accurately weigh approximately 100 mg of the textile sample (cut into small pieces) into a 15 mL screw-cap glass tube.
-
Spiking (for Recovery/QC): For recovery experiments or quality control, spike a blank textile sample with a known amount of this compound standard solution at this stage.
-
Extraction: Add 10.0 mL of dimethylformamide (DMF) to the tube.
-
Sonication & Heating: Tightly cap the tube and place it in an ultrasonic water bath set to 60°C for 60 minutes. This combination of heat and sonication facilitates the swelling of the polyester fibers and the diffusion of the dye into the solvent.[3]
-
Cooling & Centrifugation: Remove the tube and allow it to cool to room temperature. Centrifuge the sample at 4000 rpm for 10 minutes to pellet the fabric and any insoluble material.
-
Filtration & Dilution: Carefully transfer the supernatant to a clean vial. Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.[5] If necessary, dilute the sample with the mobile phase to bring the concentration within the calibrated range of the HPLC method.
-
Senior Scientist Note: Always perform a filtration recovery study. Compare the peak area of a filtered standard to an unfiltered standard to ensure no analyte is lost to filter binding.
-
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. mdpi.com [mdpi.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. lcms.cz [lcms.cz]
- 6. US3806316A - Process for extracting dye from textiles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. bme.psu.edu [bme.psu.edu]
- 12. alliedacademies.org [alliedacademies.org]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: Strategies to Reduce the Toxicity of Disperse Orange 13 Effluent
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on reducing the toxicity of Disperse Orange 13 (DO13) effluent. This compound, a common azo dye, is known for its persistence and potential toxicity, making its removal from wastewater a critical environmental and health challenge.[1][2][3][4] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.
Section 1: Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes are highly effective for the degradation of recalcitrant organic pollutants like DO13 through the generation of powerful hydroxyl radicals (•OH).[5][6] However, experimental success hinges on optimizing various parameters.
AOPs Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low decolorization efficiency in photocatalysis. | 1. Suboptimal pH: The surface charge of the photocatalyst (e.g., TiO₂) and the dye molecule are pH-dependent, affecting adsorption and reaction rates. | 1. Optimize pH: For TiO₂-based photocatalysis of azo dyes, an acidic pH is often favorable. Systematically vary the pH of your reaction mixture (e.g., from 3 to 9) to find the optimal condition for electrostatic attraction between the catalyst and DO13. |
| 2. Inappropriate catalyst loading: Too little catalyst results in insufficient active sites, while too much can lead to light scattering and reduced light penetration. | 2. Determine Optimal Catalyst Loading: Perform a series of experiments with varying catalyst concentrations (e.g., 0.5 g/L to 2.5 g/L). Plot degradation efficiency against catalyst loading to identify the point at which efficiency plateaus or decreases. | |
| 3. Catalyst deactivation: Fouling of the catalyst surface by dye molecules or intermediates can block active sites. | 3. Catalyst Regeneration: After the experiment, recover the catalyst by filtration or centrifugation, wash it with distilled water or a suitable solvent to remove adsorbed species, and then dry it before reuse. | |
| Incomplete mineralization (high residual COD/TOC) despite good decolorization. | 1. Formation of stable intermediates: The initial cleavage of the azo bond leads to colorless aromatic amines, which can be more resistant to further oxidation than the parent dye.[7] | 1. Prolong Reaction Time or Increase Oxidant Dose: Extend the duration of the AOP to allow for the degradation of intermediates. In processes like Fenton or ozonation, a higher dose of H₂O₂ or ozone may be required. |
| 2. Scavenging of hydroxyl radicals: Other substances in the effluent (e.g., surfactants, salts) can compete for •OH radicals, reducing the efficiency of target pollutant degradation. | 2. Effluent Pre-treatment: Consider a pre-treatment step like coagulation or flocculation to remove interfering substances before applying AOPs.[8][9] | |
| Low efficiency of the Fenton/Photo-Fenton process. | 1. Incorrect pH: The Fenton reaction is highly pH-dependent, with optimal performance typically around pH 3.[10] At higher pH, iron precipitates as ferric hydroxide, reducing the availability of Fe²⁺ catalyst.[10] | 1. Adjust pH to ~3: Before adding the Fenton reagents (Fe²⁺ and H₂O₂), adjust the effluent pH to the optimal range. The generation of hydroxyl radicals is most efficient under these conditions.[10][11][12] |
| 2. Inappropriate Fe²⁺/H₂O₂ ratio: The ratio of ferrous iron to hydrogen peroxide is crucial for maximizing •OH radical generation and minimizing scavenging reactions. | 2. Optimize Reagent Ratio: Experiment with different molar ratios of Fe²⁺ to H₂O₂ to find the most effective combination for DO13 degradation. |
AOPs FAQs
Q1: What is the primary mechanism of this compound degradation by ozonation?
A1: Ozonation degrades this compound through two primary mechanisms.[12] At acidic pH, molecular ozone directly attacks the chromophoric azo bond (-N=N-), leading to decolorization.[13] At alkaline pH, ozone decomposes to form highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize the dye and its intermediates, leading to more complete mineralization.[13][14] For Disperse Orange dyes, alkaline conditions have often been found to be more effective for color removal.[13][14]
Q2: Can I combine different AOPs for better results?
A2: Yes, combining AOPs, or integrating them with other treatment methods, can lead to synergistic effects and more efficient degradation.[6] For example, a photo-Fenton process combines UV irradiation with the Fenton reaction to enhance the production of hydroxyl radicals.[11] Another effective strategy is to use a biological treatment process to handle the biodegradable intermediates produced after an initial AOP step.[12]
Experimental Protocol: Photocatalytic Degradation of this compound using TiO₂
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration for the experiment.
-
Catalyst Suspension: Add a measured amount of TiO₂ photocatalyst to the dye solution in a photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an equilibrium is reached between the adsorption and desorption of the dye on the catalyst surface.[5]
-
Initiation of Photocatalysis: Expose the suspension to a UV light source while continuously stirring to maintain a uniform suspension of the catalyst.
-
Sampling: At regular time intervals, withdraw samples from the reactor.
-
Sample Analysis: Centrifuge or filter the samples to remove the TiO₂ particles. Analyze the supernatant for the residual concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength. Monitor the extent of mineralization by measuring the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).[5]
Visualizing the Photo-Fenton Process
Caption: The Photo-Fenton process for this compound degradation.
Section 2: Biological Treatment Strategies
Biological methods offer an eco-friendly and cost-effective approach to treating dye effluents.[15][16] These processes utilize microorganisms or their enzymes to break down the complex dye molecules.
Biological Treatment Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low decolorization rate in microbial treatment. | 1. Inappropriate environmental conditions: Microorganisms have optimal pH and temperature ranges for their metabolic activity.[17] | 1. Optimize pH and Temperature: Conduct batch experiments at different pH values (e.g., 6.0-8.0) and temperatures (e.g., 25-40°C) to determine the optimal conditions for your microbial consortium.[17] |
| 2. Toxicity of the dye at high concentrations: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and enzymatic activity.[16] | 2. Acclimatize the Microbial Culture: Gradually increase the concentration of the dye in the culture medium to allow the microorganisms to adapt. Alternatively, start with a lower initial dye concentration. | |
| 3. Lack of suitable co-substrates: Many microorganisms require an additional carbon source to generate the necessary reducing equivalents for azo bond cleavage. | 3. Supplement with a Carbon Source: Add a readily biodegradable carbon source like glucose to the medium to enhance the metabolic activity of the microorganisms. | |
| Incomplete degradation of aromatic amines. | 1. Anaerobic conditions are not followed by an aerobic step: The initial reductive cleavage of the azo bond occurs under anaerobic or anoxic conditions, producing aromatic amines. These amines are often degraded further under aerobic conditions.[15] | 1. Implement a Two-Stage Process: Design a sequential anaerobic-aerobic treatment system. The first stage will facilitate the decolorization (azo bond cleavage), and the second aerobic stage will promote the degradation of the resulting aromatic amines.[15] |
| Low efficiency of enzymatic treatment (e.g., with laccase). | 1. Absence of a mediator: Laccases may have a limited substrate range. Mediators are small molecules that can be oxidized by the enzyme and then, in turn, oxidize the dye molecule, expanding the catalytic activity of the enzyme.[18] | 1. Introduce a Mediator: Add a suitable mediator, such as 1-hydroxybenzotriazole (HBT), to the reaction mixture to enhance the decolorization efficiency.[18] |
Biological Treatment FAQs
Q1: What is the difference between biosorption and biodegradation?
A1: Biosorption is a passive process where dye molecules bind to the surface of microbial biomass (living or dead).[1][7] It is a physical removal process and does not break down the dye molecule. Biodegradation, on the other hand, is an active metabolic process where microorganisms use enzymes, such as azoreductases and laccases, to break down the chemical structure of the dye, ideally leading to its complete mineralization into simpler, non-toxic compounds.[1][15]
Q2: Can I use a microbial consortium for treating this compound effluent?
A2: Yes, a microbial consortium, which is a mixture of different microbial species, is often more effective than a single strain for treating complex effluents.[17] Different species within the consortium can perform different steps of the degradation pathway, leading to more complete mineralization of the dye and its intermediates.
Experimental Protocol: Microbial Decolorization of this compound
-
Microbial Culture Preparation: Inoculate a suitable microbial consortium into a nutrient-rich broth and incubate until a sufficient cell density is reached.
-
Decolorization Assay: Prepare a mineral salt medium containing this compound at a specific concentration and a co-substrate if required.
-
Inoculation: Inoculate the medium with the prepared microbial culture.
-
Incubation: Incubate the flasks under the desired conditions (e.g., static for anaerobic/anoxic or shaking for aerobic) at the optimal temperature and pH.
-
Monitoring: At regular intervals, withdraw samples, centrifuge to remove the biomass, and measure the absorbance of the supernatant at the dye's λmax to determine the extent of decolorization.
-
Toxicity Assessment: The toxicity of the treated effluent can be assessed using various bioassays, such as seed germination tests or by measuring the respiratory rate of activated sludge.[18]
Visualizing the Anaerobic-Aerobic Degradation Pathway
Caption: Sequential anaerobic-aerobic biodegradation of this compound.
Section 3: Physical Adsorption Methods
Adsorption is a widely used physical method for removing dyes from wastewater due to its simplicity, efficiency, and the availability of a wide range of adsorbents.[19][20][21]
Adsorption Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low dye removal efficiency. | 1. Suboptimal pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecule, which in turn influences the electrostatic interactions between them.[20][21] | 1. Determine the Optimal pH: Conduct batch adsorption experiments at various pH levels to identify the pH at which the adsorbent shows the highest affinity for this compound. For many adsorbents, acidic conditions are favorable for the removal of disperse dyes.[21][22] |
| 2. Insufficient adsorbent dosage: The amount of adsorbent may not be enough to provide the required number of active sites for the given dye concentration. | 2. Optimize Adsorbent Dose: Increase the adsorbent dosage in a stepwise manner and monitor the dye removal efficiency. Identify the dosage at which the removal efficiency reaches a plateau. | |
| 3. Short contact time: Adsorption is a time-dependent process, and equilibrium may not have been reached. | 3. Determine Equilibrium Time: Conduct kinetic studies by measuring the dye concentration at different time intervals until no further significant change is observed. | |
| Rapid saturation of the adsorbent. | 1. High initial dye concentration: A high concentration of dye molecules can quickly occupy all the available active sites on the adsorbent. | 1. Dilute the Effluent: If feasible, dilute the influent to a lower concentration before the adsorption step. |
| 2. Low adsorption capacity of the material: The chosen adsorbent may have a low surface area or a lack of suitable functional groups for binding the dye. | 2. Select a More Effective Adsorbent: Consider using adsorbents with a higher surface area and porosity, such as activated carbon, or materials that have been chemically modified to enhance their adsorption capacity.[22] |
Adsorption FAQs
Q1: What are some low-cost adsorbents I can use for this compound removal?
A1: A variety of low-cost adsorbents derived from agricultural waste have shown promise for dye removal, including orange peels, sawdust, and corn cobs.[20][22] Other materials like fly ash, cenospheres, and zeolites are also effective and can be more economical than commercial activated carbon.[23][24]
Q2: How can I regenerate a spent adsorbent?
A2: The regeneration method depends on the nature of the adsorbent and the adsorption mechanism. Common methods include thermal regeneration (heating to desorb and decompose the adsorbate), chemical regeneration (washing with a solvent or a solution that changes the pH to reverse the adsorption), and biological regeneration. The choice of method should be cost-effective and should not significantly damage the adsorbent's structure.
Experimental Protocol: Batch Adsorption Study
-
Adsorbent Preparation: Wash the adsorbent with deionized water to remove impurities and dry it in an oven. If necessary, grind and sieve the adsorbent to obtain a uniform particle size.
-
Stock Solution: Prepare a stock solution of this compound.
-
Batch Experiments: In a series of flasks, add a fixed amount of adsorbent to a known volume of dye solution at a specific concentration and pH.
-
Agitation: Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined period.
-
Analysis: After agitation, separate the adsorbent from the solution by centrifugation or filtration. Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer.
-
Calculation of Removal Efficiency: Calculate the percentage of dye removal and the adsorption capacity (amount of dye adsorbed per unit mass of adsorbent).
Adsorption Efficiency Comparison
| Adsorbent | Removal Efficiency (%) | Optimal Conditions |
| Zeolite synthesized from cenospheres | 96% | pH 6.10, 0.67 g/L dosage, 119 min contact time[23][24] |
| Activated carbon from olive stones | - | pH, temperature, and initial dye concentration are significant factors.[19] |
| Cenospheres | 81% (for Disperse Orange 25) | Varied conditions[19] |
| Sawdust | 82% (at lower concentrations) | pH 2.1, 40 min agitation, 3 g/L dosage[19] |
Note: Direct comparison can be challenging due to variations in experimental setups across different studies.
References
- 1. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. chemijournal.com [chemijournal.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. journal.gnest.org [journal.gnest.org]
- 15. ijcmas.com [ijcmas.com]
- 16. Biodecolorization and Biodegradation of Azo Dye Reactive Orange-16 by Marine Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Microbial Remediation of Textile Dye Acid Orange by a Novel Bacterial Consortium SPB92 [frontiersin.org]
- 18. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oaji.net [oaji.net]
- 20. scialert.net [scialert.net]
- 21. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 22. benchchem.com [benchchem.com]
- 23. iwaponline.com [iwaponline.com]
- 24. researchgate.net [researchgate.net]
optimizing temperature and pH for Disperse Orange 13 applications
Technical Support Center: Disperse Orange 13 Applications
A Senior Application Scientist's Guide to Optimizing Temperature and pH
Welcome to the technical support center for this compound. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing dyeing applications. Moving beyond simple protocols, we will explore the causal relationships between process parameters and experimental outcomes, ensuring you achieve reproducible and high-quality results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound, focusing on the critical roles of temperature and pH.
Q1: What is this compound and for which applications is it suitable?
A1: this compound (C.I. 26080) is a non-ionic monoazo disperse dye.[1][2] Its chemical structure makes it hydrophobic (water-insoluble), which is ideal for dyeing hydrophobic synthetic fibers.[3][4] Its primary applications are in the dyeing of polyester and its blends, but it is also suitable for acetate, nylon, and acrylic fibers.[1][5] Due to its small molecular size, it penetrates the compact structure of these synthetic polymers under specific conditions of high temperature and controlled pH.[6][7]
Q2: Why is temperature control so critical when using this compound?
A2: Temperature is the single most important factor in disperse dyeing.[8] Synthetic fibers like polyester have a tightly packed, crystalline molecular structure at room temperature, which is impenetrable to dye molecules.[9] Heating the fiber above its glass transition temperature (Tg) — approximately 70-80°C for polyester — induces swelling and increases molecular motion, opening up the polymer structure.[7][10] For optimal dye diffusion and penetration deep into the fiber, high-temperature (HT) dyeing methods are typically required, with temperatures reaching 130-135°C.[6][9] Insufficient temperature results in poor color yield, while excessive heat can cause dye sublimation and loss of fabric strength.[8]
Q3: What is the optimal pH for a this compound dyebath and why?
A3: The optimal pH for most disperse dyeing processes, including with this compound, is in the weakly acidic range of 4.5 to 5.5 .[4][6][11][12] This acidic environment is crucial for two primary reasons:
-
Dye Stability: Many disperse dyes, particularly those with azo structures like this compound, are susceptible to hydrolysis under alkaline (pH > 6) conditions, especially at high temperatures.[13][14] This chemical breakdown can lead to significant color changes and a loss of color depth.[13]
-
Dispersion Stability: The dispersing agents used to keep the dye particles suspended evenly in the water are most effective in this acidic range.[15] An incorrect pH can cause the dye to aggregate, leading to spots and uneven color application.[16] Acetic acid is commonly used to achieve and maintain this target pH.[6][12]
Q4: Can I dye nylon with this compound? Are the conditions the same as for polyester?
A4: Yes, this compound can be used to dye nylon.[1][17] However, the dyeing conditions differ from those for polyester. Nylon has a more open polymer structure than polyester and can be dyed at lower temperatures, typically at or near the boil (95-100°C).[14][18] While an acidic pH is still recommended, the primary advantage of using disperse dyes on nylon is their excellent ability to cover fiber irregularities, reducing the risk of "barré" (streaky dyeing), which can be an issue with acid dyes.[19] However, the wet fastness of disperse dyes on nylon is generally only moderate, making them best suited for pale to medium shades.[19][20]
Troubleshooting Guide: Temperature & pH Issues
This guide addresses specific experimental problems in a question-and-answer format, linking them directly to temperature and pH control.
Q5: My fabric has a very pale or weak shade. What is the likely cause?
A5: This issue, known as poor color yield, is most commonly linked to insufficient dyeing temperature.
-
Causality (Temperature): If the dyeing temperature does not significantly exceed the glass transition temperature of the fiber, the polymer matrix remains too compact for dye molecules to penetrate effectively.[7] The dye remains largely on the fiber surface, leading to a weak shade. For polyester, effective dyeing requires temperatures of at least 120-130°C.[4][21]
-
Causality (pH): An excessively high pH (>6) can cause gradual hydrolysis of the this compound dye molecule, especially during the hold time at high temperatures.[13] This decomposition of the chromophore results in a weaker, often altered, shade.
-
Solutions:
-
Verify Temperature: Ensure your dyeing equipment is calibrated and reaches the target temperature of 130°C for polyester.[9]
-
Confirm pH: Before heating, adjust the dyebath pH to the 4.5-5.5 range with a reliable buffer, such as an acetic acid/sodium acetate system.[11]
-
Check Dwell Time: Ensure the holding time at the peak temperature is adequate, typically 30-60 minutes for medium shades.[9]
-
Q6: The color on my fabric is patchy and uneven. How can I fix this?
A6: Uneven dyeing, or "unlevelness," is often a result of an uncontrolled rate of temperature rise or pH instability.[15][22]
-
Causality (Temperature): Most disperse dyes absorb rapidly onto polyester in the temperature range of 100 to 120°C.[13] If the temperature is increased too quickly through this critical zone, the dye will rush onto the fabric in a disorganized manner, leading to patches and streaks.[15][16]
-
Causality (pH): A fluctuating or incorrect pH can compromise the stability of the dye dispersion.[15] If the dispersing agent becomes less effective, dye particles can aggregate and deposit unevenly on the fabric surface, causing spots.[16][23]
-
Solutions:
-
Control Heating Rate: Program a gradual heating ramp, typically 1-2°C per minute , especially through the 80-130°C range.[9]
-
Use a pH Buffer: Relying on a single acid addition is insufficient. Use a buffer system to maintain a stable pH throughout the entire dyeing cycle, as water and other auxiliaries can alter it during heating.[11][13]
-
Ensure Proper Agitation: Good circulation of the dyebath is essential to prevent localized temperature and concentration gradients.[16]
-
Q7: The dyed fabric has poor wash and rub fastness. What went wrong?
A7: Poor fastness properties indicate that the dye is not properly fixed within the fiber and is merely sitting on the surface.
-
Causality (Temperature & Time): Insufficient temperature or holding time means the dye molecules have not had the opportunity to diffuse from the surface into the amorphous regions of the fiber core.[24] Additionally, cooling the dyebath too rapidly can cause dissolved dye to crystallize on the fiber surface.[25]
-
Causality (pH): Dye aggregates formed due to incorrect pH will be too large to penetrate the fiber and will remain on the surface, ready to be washed or rubbed off.[13]
-
Solution: Reduction Clearing: After dyeing, a critical "reduction clearing" step is mandatory to remove all unfixed surface dye.[11][26] This is typically done by treating the fabric at 70-80°C with a solution of sodium hydrosulfite and caustic soda.[26] This process destroys and removes the surface dye, dramatically improving wash and rub fastness.
Data & Protocols
Table 1: Recommended Dyeing Parameters for this compound
| Parameter | Polyester (High Temp Method) | Nylon |
| Dyeing Temperature | 130-135°C[6][9] | 95-100°C[14][18] |
| Dyebath pH | 4.5 - 5.5[6][11] | 4.5 - 6.0 |
| pH Adjuster | Acetic Acid / Buffer System[12] | Acetic Acid |
| Heating Rate | 1-2°C / minute[9] | 2-3°C / minute |
| Time at Temperature | 30-60 minutes[9] | 45-60 minutes |
| Post-Treatment | Reduction Clearing Required[26] | Thorough Rinsing |
Diagram 1: Core Parameter Interdependencies
This diagram illustrates the relationship between key process variables and the final dyeing outcome.
Caption: Interplay of temperature, pH, and time on dyeing mechanisms and outcomes.
Experimental Protocol: Optimizing Temperature for this compound on Polyester
This workflow outlines a systematic approach to determining the optimal dyeing temperature.
-
Fabric Preparation: Scour a swatch of polyester fabric to remove any oils or finishes that could impede dye uptake.[11][27]
-
Dyebath Preparation:
-
Dyeing Process:
-
Label and place one fabric swatch in each of the five dyeing vessels.
-
Set the target temperatures for the vessels to 110°C, 120°C, 125°C, 130°C, and 135°C.
-
Heat all vessels from 60°C to their target temperatures at a controlled rate of 2°C/minute.[9]
-
Hold at the target temperature for 45 minutes.[9]
-
Cool all vessels slowly to 80°C before draining.
-
-
Post-Treatment:
-
Rinse all swatches thoroughly.
-
Perform an identical reduction clearing step on all swatches to remove surface dye.[26]
-
-
Analysis:
-
After drying, visually compare the color depth of the five swatches.
-
For quantitative analysis, measure the color strength (K/S value) of each swatch using a spectrophotometer.
-
The optimal temperature is the one that provides the highest K/S value without evidence of dye degradation or loss of fabric integrity.
-
Diagram 2: Experimental Workflow for Optimization
This flowchart visualizes the step-by-step process for a typical optimization experiment.
Caption: A systematic workflow for optimizing pH and temperature in disperse dyeing.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics [colourinn.in]
- 5. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 6. textilelearner.net [textilelearner.net]
- 7. textilelearner.net [textilelearner.net]
- 8. scribd.com [scribd.com]
- 9. autumnchem.com [autumnchem.com]
- 10. textilestudycenter.com [textilestudycenter.com]
- 11. autumnchem.com [autumnchem.com]
- 12. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 13. skygroupchem.com [skygroupchem.com]
- 14. p2infohouse.org [p2infohouse.org]
- 15. vichem.vn [vichem.vn]
- 16. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 17. avanca.com [avanca.com]
- 18. ijsr.in [ijsr.in]
- 19. How to dye and procedure of dyeing for textile: DYEING NYLON WITH DISPERSE DYES [dyes4dyeing.blogspot.com]
- 20. FAQ: How can I dye nylon or polyamide? [pburch.net]
- 21. betakim.com.tr [betakim.com.tr]
- 22. Troubleshooting Common Reactive Dye Problems in Textile Production | [vipulorganics.com]
- 23. fsw.cc [fsw.cc]
- 24. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nuchem Newsletter: Application of disperse dyes on 100% Polyester and its blends with cotton and viscose [nuchemdyestuffs.blogspot.com]
- 26. autumnchem.com [autumnchem.com]
- 27. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]
Validation & Comparative
A Comparative Guide to the Photophysical Properties of Disperse Orange 1 and Disperse Orange 13
An In-depth Analysis for Researchers and Drug Development Professionals
In the vast landscape of organic dyes, azo compounds hold a prominent position due to their versatile applications, stemming from their distinct color and rich photochemistry. This guide provides a detailed comparative analysis of the photophysical properties of two such dyes: Disperse Orange 1 and Disperse Orange 13. As a Senior Application Scientist, my goal is to present a nuanced comparison, grounded in experimental data and theoretical insights, to aid researchers in selecting the appropriate chromophore for their specific applications, be it in materials science, imaging, or as photosensitizers in drug development.
This guide will delve into the structural nuances of these dyes and correlate them with their observed photophysical behaviors, such as absorption, emission, and their response to different solvent environments. We will also provide detailed experimental protocols for the characterization of these properties, ensuring a self-validating framework for your own investigations.
At a Glance: Key Structural and Photophysical Differences
While both Disperse Orange 1 and this compound are azo dyes, their molecular architecture imparts distinct photophysical characteristics. Disperse Orange 1 is a push-pull azobenzene derivative, whereas this compound incorporates a larger, more complex naphthylazo-phenol structure. These differences in conjugation and substituent groups are the primary determinants of their interaction with light.
| Property | Disperse Orange 1 | This compound |
| Chemical Structure | 4-anilino-4'-nitroazobenzene | p-((4-(phenylazo)-1-naphthyl)azo)phenol |
| Molecular Formula | C₁₈H₁₄N₄O₂ | C₂₂H₁₆N₄O |
| Molecular Weight | 318.33 g/mol | 352.39 g/mol |
| Absorption Max (λmax) | Solvent Dependent (e.g., ~439 nm in non-polar solvents, red-shifts in polar solvents)[1] | Limited data available. |
| Emission Max (λem) | Generally considered non-emissive or very weakly fluorescent due to efficient photoisomerization. | Limited data available. |
| Fluorescence Quantum Yield (Φf) | Very low. | Limited data available, expected to be low. |
| Fluorescence Lifetime (τ) | Very short, typically in the picosecond range. | Limited data available. |
Unveiling the Molecular Architecture: A Tale of Two Azo Dyes
The foundation of a dye's photophysical behavior lies in its chemical structure. Let's examine the molecular makeup of our two compounds of interest.
Disperse Orange 1 , with the chemical name 4-anilino-4'-nitroazobenzene, is a classic example of a "push-pull" system.[2] The electron-donating anilino group (-NHC₆H₅) and the electron-withdrawing nitro group (-NO₂) at opposite ends of the azobenzene core create a permanent dipole moment and facilitate intramolecular charge transfer (ICT) upon photoexcitation. This structural feature is a key determinant of its solvatochromic behavior and its propensity for photoisomerization.
This compound , or p-((4-(phenylazo)-1-naphthyl)azo)phenol, possesses a more extended and complex π-conjugated system.[3] It is a double azo dye, containing two -N=N- linkages. The structure incorporates a phenylazo group attached to a naphthalene ring, which is then linked via another azo bridge to a phenol group. This extended conjugation is expected to result in a red-shifted absorption compared to simpler azo dyes. The presence of the phenolic hydroxyl group also introduces the potential for pH sensitivity and hydrogen bonding interactions with the solvent.
Chemical structures of Disperse Orange 1 and this compound.
Experimental Workflows for Photophysical Characterization
To ensure the scientific integrity of this guide, we present detailed protocols for the key experiments used to determine the photophysical properties of these dyes. These protocols are designed to be self-validating and provide a solid foundation for your own research.
Absorption and Emission Spectroscopy
The first step in characterizing any chromophore is to determine its absorption and emission spectra. These spectra reveal the wavelengths of light the molecule absorbs and emits, providing fundamental insights into its electronic structure.
Protocol:
-
Solution Preparation: Prepare stock solutions of the dye in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance between 0.1 and 0.8 at the absorption maximum in a 1 cm path length cuvette.
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Replace the solvent in the sample cuvette with the dye solution and record the absorption spectrum across a relevant wavelength range (e.g., 300-700 nm). The wavelength of maximum absorbance is denoted as λmax.
-
-
Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum. The wavelength of maximum emission is denoted as λem.
-
It is crucial to use dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Workflow for Absorption and Emission Spectroscopy.
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a known standard, is the most common approach.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Measure the absorption spectra of all solutions.
-
Measure the corrected fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[4]
-
Workflow for Relative Fluorescence Quantum Yield Determination.
Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring lifetimes.
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
Sample Preparation: Prepare a dilute solution of the dye with an absorbance of approximately 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox).
-
Acquire the fluorescence decay profile of the sample by exciting with the pulsed laser and recording the arrival times of the emitted photons relative to the laser pulse.
-
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay.
-
Fit the resulting decay curve to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).
-
Workflow for Fluorescence Lifetime Measurement using TCSPC.
A Deeper Dive into Photophysical Behavior
Disperse Orange 1: A Classic Push-Pull System
The photophysics of Disperse Orange 1 are dominated by its "push-pull" nature. Upon absorption of light, an intramolecular charge transfer (ICT) occurs from the anilino group to the nitro group. This leads to a significant increase in the dipole moment of the excited state compared to the ground state.
Solvatochromism: This change in dipole moment is the origin of the pronounced positive solvatochromism observed for Disperse Orange 1.[2] In non-polar solvents, the absorption maximum is at shorter wavelengths. As the polarity of the solvent increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption spectrum. For instance, a significant red-shift of approximately 60 nm is observed when moving from cyclohexane to the more polar 3-pentanol, which can be attributed to hydrogen bond formation and stabilization of the zwitterionic form of the dye.[5]
Photoisomerization and Low Emission: A key feature of azobenzene and its derivatives, including Disperse Orange 1, is their ability to undergo reversible trans-cis photoisomerization.[2] The more stable trans isomer can be converted to the less stable cis isomer upon irradiation with light of an appropriate wavelength. This isomerization process provides a very efficient non-radiative decay pathway for the excited state. As a result, the fluorescence quantum yield of Disperse Orange 1 is extremely low, and it is generally considered a non-emissive dye. The excited-state lifetime is consequently very short, typically in the picosecond range. The thermal relaxation from the cis to the trans isomer can occur over a timescale of minutes to hours, and this process is also influenced by the solvent polarity.[6]
This compound: An Enigma with Inferred Properties
A comprehensive experimental dataset for the photophysical properties of this compound is notably absent in the peer-reviewed literature. However, we can infer some of its likely characteristics based on its structure and by drawing parallels with similar naphthalene-based azo dyes.
Expected Absorption and Solvatochromism: The extended π-conjugation of this compound, incorporating a naphthalene ring and two azo linkages, is expected to result in an absorption maximum at a longer wavelength (a bathochromic shift) compared to Disperse Orange 1. The presence of the phenolic hydroxyl group and the azo nitrogen atoms provides sites for hydrogen bonding with protic solvents. Therefore, this compound is also expected to exhibit solvatochromism, although the extent and direction of the shift would depend on the relative stabilization of the ground and excited states in different solvents. Studies on other naphthalene-based azo dyes have shown that their absorption spectra are influenced by solvent polarity.[7]
Expected Emissive Properties: Like most azo dyes, this compound is expected to have a very low fluorescence quantum yield. The efficient trans-cis isomerization around the azo bonds provides a rapid non-radiative decay channel, which effectively quenches fluorescence. While some naphthalene derivatives are known to be fluorescent, the presence of the azo groups is likely to dominate the excited-state deactivation pathways. Studies on other naphthalene-based azo dyes have reported low fluorescence quantum yields.[8] The fluorescence lifetime is also expected to be very short.
Structure-Property Synopsis and Future Directions
The comparison between Disperse Orange 1 and this compound highlights the profound impact of molecular structure on photophysical properties. The well-defined push-pull system of Disperse Orange 1 leads to predictable solvatochromic behavior and efficient photoisomerization, rendering it an excellent candidate for applications where photoswitching is desired.
The more complex structure of this compound, with its extended conjugation, likely results in absorption at longer wavelengths. However, the lack of comprehensive experimental data on its emissive properties is a significant knowledge gap. This presents an opportunity for further research to fully characterize this dye. Such studies would not only provide valuable data for potential applications but also contribute to a deeper understanding of the structure-property relationships in complex azo dyes.
References
- 1. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 2. longdom.org [longdom.org]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Disperse Orange 13 Detection
For researchers, scientists, and professionals in drug development, the accurate and reliable detection of substances like Disperse Orange 13 is paramount. This synthetic azo dye, primarily used in the textile industry, requires rigorous analytical scrutiny for quality control, environmental monitoring, and safety assessment. This guide provides an in-depth comparison of analytical methodologies for the detection of this compound, grounded in scientific principles and field-proven insights. We will delve into the validation of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Methods, offering a comprehensive look at their performance, supported by experimental data.
The Criticality of Method Validation
Before we explore the specific analytical techniques, it is essential to understand the framework of method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, such as the ICH Q2(R2) guideline, to ensure that an analytical procedure is fit for its intended purpose.[1] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the analyte . Key validation parameters, which we will discuss for each method, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare three commonly employed techniques for the detection of azo dyes like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture.[1][2] For this compound, a reversed-phase HPLC method with a C18 column is typically the most effective approach.
Principle of Operation: The sample is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. A detector, commonly a Diode Array Detector (DAD) or UV-Vis detector, is used to quantify the analyte as it elutes from the column.[3]
Advantages:
-
High Specificity: HPLC excels at separating the analyte of interest from a complex matrix, minimizing interference from other components.[1][2]
-
High Sensitivity: Modern HPLC systems can achieve very low limits of detection and quantitation.[4]
-
Simultaneous Analysis: HPLC-DAD allows for the simultaneous determination and spectral confirmation of multiple components in a single run.[4]
Limitations:
-
Cost and Complexity: HPLC instrumentation is relatively expensive to purchase and maintain, and requires skilled personnel for operation.[5]
-
Time-Consuming: Method development and analysis times can be longer compared to simpler techniques.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more accessible technique for the quantitative analysis of colored compounds like this compound.[6]
Principle of Operation: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[7] The analysis involves measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax).[6]
Advantages:
-
Simplicity and Speed: The instrumentation is straightforward to operate, and sample analysis is rapid.[5]
-
Cost-Effective: UV-Vis spectrophotometers are significantly less expensive than HPLC systems.[5]
Limitations:
-
Lower Specificity: The method is susceptible to interference from other substances in the sample that absorb light at the same wavelength, which can lead to inaccurate results.[2]
-
Narrower Linear Range: The linear relationship between absorbance and concentration may be limited to a narrower range compared to HPLC.[2]
Electrochemical Methods
Electrochemical sensors offer a powerful alternative for the detection of electroactive compounds like azo dyes.[8][9] The azo group (-N=N-) in this compound is electrochemically active, making it suitable for detection using techniques like voltammetry.[8]
Principle of Operation: These methods involve applying an electrical potential to a working electrode and measuring the resulting current, which is proportional to the concentration of the analyte.[9] The reduction of the azo bond at the electrode surface is the basis for detection.[8]
Advantages:
-
High Sensitivity: Electrochemical methods can achieve very low detection limits.[10]
-
Rapid Response: Analysis times are typically very short.[8]
-
Portability and Cost-Effectiveness: The instrumentation can be miniaturized for on-site analysis and is generally less expensive than chromatographic systems.[8]
Limitations:
-
Matrix Effects: Complex sample matrices can interfere with the electrochemical response, potentially affecting accuracy.[11]
-
Electrode Fouling: The surface of the working electrode can become contaminated by the analyte or other sample components, leading to a decrease in performance over time.
Performance Data Comparison
To provide a clear comparison, the following table summarizes typical performance data for the three analytical methods. It is important to note that direct comparative studies for this compound are limited; therefore, this data is a synthesis of published results for Disperse Orange 1, other similar disperse dyes, and general performance characteristics of each technique.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Electrochemical Methods |
| Specificity | High[1][2] | Low to Moderate[2] | Moderate to High (dependent on electrode modification) |
| Linearity Range | Wide (e.g., 2.0 - 100.0 ng/mL for similar dyes)[12][13] | Narrower | Wide (e.g., 0.1 - 50.0 µM for orange azo dyes)[9] |
| Accuracy (% Recovery) | High (typically >90%)[14] | Moderate to High (dependent on sample purity) | High (often >95%)[10] |
| Precision (%RSD) | Excellent (<2%)[14][15] | Good (<5%) | Excellent (<3%)[10] |
| LOD | Low (e.g., ~2.0 ng/L for similar dyes)[12][13] | Higher (typically in the µg/mL range) | Very Low (e.g., ~0.05 µM for orange azo dyes)[9] |
| LOQ | Low (e.g., ~8.0 ng/L for similar dyes)[12][13] | Higher (typically in the µg/mL range) | Very Low (e.g., ~0.1 µM for orange azo dyes)[9] |
Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of results, detailed and validated experimental protocols are essential.
General Validation Workflow
The following diagram illustrates a generalized workflow for the validation of any analytical method, in accordance with ICH guidelines.
Caption: Generalized workflow for analytical method validation.
HPLC Method Validation Protocol
This protocol outlines the steps for validating an HPLC method for the quantification of this compound in a textile sample.
1. Sample Preparation (Extraction):
-
Accurately weigh approximately 1 gram of the textile sample.
-
Extract the dye using a suitable solvent such as methanol or a methanol/water mixture.[1]
-
Utilize ultrasonication to ensure efficient extraction.[16]
-
Centrifuge the extract to separate solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[1]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and methanol (Solvent B) is often effective for separating disperse dyes.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound.
3. Validation Parameters:
-
Specificity: Analyze a blank matrix, a spiked matrix, and a standard solution to demonstrate that the peak for this compound is free from interference.
-
Linearity: Prepare a series of at least five standard solutions of known concentrations. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). The recovery should typically be within 80-120%.[1]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicates of a spiked sample on the same day.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) should be ≤ 2%.[15]
-
-
LOD and LOQ: Determine the limit of detection and quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Logical Comparison of Method Selection
The choice of analytical method is a critical step that dictates the quality and applicability of the resulting data. The following diagram outlines the logical considerations for selecting the most appropriate method for this compound detection.
Caption: Logical decision tree for selecting an analytical method.
Conclusion
The validation of analytical methods for the detection of this compound is a critical process that underpins the reliability and accuracy of scientific data. While High-Performance Liquid Chromatography offers the highest degree of specificity and is well-suited for complex matrices, UV-Visible Spectrophotometry provides a rapid and cost-effective alternative for simpler samples. Electrochemical methods present a promising approach for sensitive and on-site analysis.
As a Senior Application Scientist, my recommendation is to select the analytical technique based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources. Regardless of the chosen method, a comprehensive validation following established guidelines such as those from the ICH is non-negotiable to ensure data of the highest integrity. This guide serves as a foundational resource to aid researchers in making informed decisions and establishing robust and reliable analytical procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Electrochemical Sensing Strategies for Synthetic Orange Dyes | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrochemical Sensing Strategies for Synthetic Orange Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
A Comparative Study of Disperse Orange 13 and Other Azo Dyes: A Technical Guide for Researchers
In the realm of synthetic textiles, the selection of appropriate dyes is paramount to achieving desired aesthetics, performance, and safety. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of Disperse Orange 13 against two other commercially significant azo disperse dyes: Disperse Red 1 and Disperse Blue 79. This document delves into their chemical structures, dyeing performance, fastness properties, and toxicological profiles, supported by available experimental data.
Introduction to the Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Disperse dyes, a subset of azo dyes, are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.
This compound , a double azo dye, is known for its yellow-orange shade and is used for dyeing polyester and its blends, as well as acetate, polyamide, and acrylic fibers.[1]
Disperse Red 1 , a monoazo dye, imparts a red color and is widely used for dyeing and printing on polyester and its blended fabrics, along with acrylic, polyamide, and acetate fibers.[2][3]
Disperse Blue 79 , a monoazo dye, provides a navy blue shade and is primarily used for dyeing and printing polyester and its blended fabrics, particularly at high temperatures.[4][5]
The selection of a particular dye is often a trade-off between desired shade, cost, and performance characteristics. This guide aims to provide a data-driven basis for such decisions.
Chemical Structures and Properties
The chemical structure of a dye dictates its fundamental properties, including color, solubility, and affinity for different fibers.
Caption: Chemical formulas and azo classification of the compared dyes.
Table 1: Physicochemical Properties of Selected Azo Dyes
| Property | This compound | Disperse Red 1 | Disperse Blue 79 |
| C.I. Name | 26080 | 11110 | 11345 |
| CAS Number | 6253-10-7[1] | 2872-52-8[2] | 3618-73-3 |
| Molecular Formula | C₂₂H₁₆N₄O[1] | C₁₆H₁₈N₄O₃[2] | C₂₄H₂₇BrN₆O₁₀[6] |
| Molecular Weight | 352.39 g/mol [1] | 314.34 g/mol [2] | 639.41 g/mol [6] |
| Appearance | Reddish-brown powder[1] | Purple to maroon powder[7] | Blue-gray powder[6] |
| Solubility | Soluble in ethanol, acetone, benzene; slightly soluble in carbon tetrachloride.[1] | Soluble in ethanol, acetone, benzene; insoluble in water.[2] | Soluble in acetone.[6] |
The larger molecular size of Disperse Blue 79 compared to this compound and Disperse Red 1 can influence its dyeing properties, such as its diffusion rate into the fiber.
Comparative Dyeing Performance and Fastness Properties
Table 2: Comparative Fastness Properties on Polyester Fabric
| Fastness Property | Test Standard | This compound | Disperse Red 1 | Disperse Blue 79 |
| Wash Fastness (Staining) | ISO 105-C06 | 5 (Excellent)[1] | 4 (Good)[8] | 4-5 (Good to Excellent) |
| Wash Fastness (Change in Color) | ISO 105-C06 | 5 (Excellent)[1] | 4 (Good)[8] | 5 (Excellent) |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 6-7 (Very Good to Excellent)[1] | 4-5 (Moderate to Good)[8] | 6-7 (Very Good to Excellent) |
| Rubbing Fastness (Dry) | AATCC Method 8 | 5 (Excellent)[1] | 3-4 (Fair to Good)[8] | 4-5 (Good to Excellent) |
| Rubbing Fastness (Wet) | AATCC Method 8 | 5 (Excellent)[1] | 4 (Good)[8] | 4 (Good) |
| Sublimation Fastness | ISO 105-P01 | Not specified | 4 (Good)[8] | Better than lower energy dyes[6] |
Note: The fastness ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance. The data presented is collated from different sources and may not be directly comparable due to variations in experimental conditions.
From the available data, this compound and Disperse Blue 79 generally exhibit higher light fastness compared to Disperse Red 1. This compound shows excellent wash and rubbing fastness. The performance of disperse dyes can be influenced by the dyeing method, temperature, and the presence of carriers.[9]
Experimental Protocols for Performance Evaluation
To ensure reproducibility and comparability of results, standardized experimental protocols are crucial. Below are detailed methodologies for key fastness tests.
Color Fastness to Washing (ISO 105-C06)
This method assesses the resistance of the color of textiles to domestic or commercial laundering procedures.
Principle: A dyed fabric specimen, in contact with a multi-fiber adjacent fabric, is mechanically agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are then evaluated using grey scales.[10]
Apparatus and Materials:
-
Launder-Ometer or similar apparatus
-
Stainless steel balls (for mechanical action)
-
Multi-fiber adjacent fabric (e.g., containing wool, cotton, polyester, nylon, acetate, and acrylic)
-
ECE phosphate-based detergent
-
Sodium perborate
-
Grey Scale for assessing change in color (ISO 105-A02)
-
Grey Scale for assessing staining (ISO 105-A03)
Procedure:
-
Specimen Preparation: Cut a 10 cm x 4 cm specimen of the dyed fabric and a piece of multi-fiber fabric of the same dimensions. Sew them together along one of the shorter sides.
-
Washing Solution: Prepare a solution containing 4 g/L of ECE detergent and 1 g/L of sodium perborate in deionized water.
-
Washing Process: Place the composite specimen, along with 10 stainless steel balls, into a stainless steel container of the Launder-Ometer. Add 150 mL of the washing solution.
-
Agitation: Run the machine for 30 minutes at the specified temperature (e.g., 60°C for many standard tests).
-
Rinsing and Drying: After the cycle, remove the specimen, rinse it thoroughly with cold water, and then dry it in an oven at a temperature not exceeding 60°C.
-
Evaluation: Assess the change in color of the dyed specimen and the staining on each type of fiber in the multi-fiber fabric using the respective grey scales under standardized lighting conditions.
Caption: Experimental workflow for ISO 105-C06 wash fastness test.
Color Fastness to Light (ISO 105-B02)
This test measures the resistance of a dye to fading upon exposure to an artificial light source that mimics natural daylight.
Principle: The dyed specimen is exposed to light from a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards with known lightfastness. The lightfastness of the specimen is rated by comparing its fading to that of the blue wool standards.[11]
Apparatus and Materials:
-
Xenon arc lamp weathering apparatus
-
Blue wool standards (rated 1-8)
-
Grey Scale for assessing change in color
Procedure:
-
Specimen Mounting: Mount the dyed fabric specimen and a set of blue wool standards on cardboard holders.
-
Exposure: Place the mounted specimens in the xenon arc weathering apparatus. The exposure conditions (irradiance, temperature, humidity) are set according to the standard.
-
Evaluation: Periodically inspect the specimens and compare the fading of the dyed fabric to the fading of the blue wool standards. The light fastness rating corresponds to the number of the blue wool standard that shows a similar degree of fading.
Color Fastness to Rubbing (Crocking) (AATCC Test Method 8)
This method evaluates the amount of color transferred from a colored textile surface to another surface by rubbing.
Principle: A colored test specimen is rubbed with a white crocking cloth under controlled conditions, both dry and wet. The amount of color transferred to the white cloth is then assessed using a standardized scale.[12][13]
Apparatus and Materials:
-
Crockmeter
-
Standard white cotton crocking cloth
-
Chromatic Transference Scale or Grey Scale for Staining
Procedure:
-
Specimen Preparation: Cut a specimen of the dyed fabric.
-
Dry Rubbing: Mount the specimen on the base of the crockmeter. Attach a dry crocking cloth to the rubbing finger. Operate the crockmeter for 10 cycles.
-
Wet Rubbing: Repeat the process with a new specimen and a crocking cloth that has been wetted with deionized water to a specific moisture content.
-
Evaluation: Evaluate the staining on both the dry and wet crocking cloths by comparing them to the Chromatic Transference Scale or the Grey Scale for Staining.
Toxicological Profile: A Critical Consideration
The potential toxicity of azo dyes and their degradation products is a significant concern for human health and the environment. Under anaerobic conditions, the azo bond can be cleaved to form potentially carcinogenic aromatic amines.
A comparative study on the cytotoxicity of Disperse Orange 1 and Disperse Red 1 on human hepatoma (HepG2) cells showed that both dyes induced an increase in the frequency of micronuclei, indicating mutagenic potential.[14][15] Another study found that Disperse Red 1 exhibited cytotoxic and genotoxic effects on mouse germ cells.[16]
A separate investigation into the hepatotoxicity of Disperse Orange 1 (DO1) and Disperse Red 1 (DR1) in HepG2 cells revealed that DR1 showed a deleterious effect on mitochondrial activity in both monolayer and 3D cultures, while DO1's effect was only observed in monolayer culture after 72 hours. A study comparing Disperse Red 1 and Disperse Red 13 found that both tested positive for mutagenicity, with the suggestion that they primarily induce frame-shift mutations.[2]
While comprehensive comparative toxicological data for all three dyes is limited, the available evidence underscores the importance of evaluating the potential health risks associated with their use and environmental release.
Caption: General metabolic pathway for azo dye toxicity.
Environmental Fate and Degradation
The environmental persistence and degradation of azo dyes are critical factors in assessing their overall environmental impact. Disperse dyes, due to their low water solubility, have a tendency to adsorb to sediments in aquatic environments.
Studies on the degradation of Disperse Red 1 have shown that it can be biodegraded under certain conditions, with the initial step being the cleavage of the azo bond. Similarly, research on Disperse Blue 79 has demonstrated its biodegradation through a sequential anaerobic/aerobic treatment process, where the azo bond is first broken down anaerobically, followed by the degradation of the resulting amines under aerobic conditions. The photodegradation of Disperse Blue 1 has also been investigated, showing that it can be broken down under UV light in the presence of a catalyst.
While these studies indicate that degradation is possible, the conditions required and the nature of the degradation products are important considerations. The formation of harmful intermediates during degradation remains a concern.
Conclusion
This comparative guide provides a technical overview of this compound, Disperse Red 1, and Disperse Blue 79, focusing on their performance and toxicological aspects.
-
This compound demonstrates excellent all-around fastness properties, making it a robust choice for applications requiring high durability.
-
Disperse Red 1 , while offering a vibrant red shade, appears to have lower light fastness and has been shown to exhibit cytotoxic and genotoxic effects in several studies.
-
Disperse Blue 79 provides a desirable navy shade with very good to excellent light and wash fastness, making it suitable for applications where color stability is crucial.
The selection of an appropriate azo dye requires a careful balancing of desired color, performance requirements, and potential toxicological and environmental impacts. The experimental protocols detailed in this guide provide a framework for conducting in-house comparative evaluations to make informed decisions based on specific application needs. Further research into direct comparative studies under standardized conditions would be invaluable to the industry.
References
- 1. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN102127313B - High-light-fastness red disperse dye composition and use thereof - Google Patents [patents.google.com]
- 4. Disperse Dyes - Royce Global - Defining Excellence Since 1929 [royceglobal.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. textilelearner.net [textilelearner.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. AATCC - AATCC [members.aatcc.org]
- 10. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Performance Evaluation and Fastness Properties of Poly(Lactic Acid) Fibres Dyed with Commercial Disperse Dyes in Comparison to Polyester Fabric | MDPI [mdpi.com]
- 14. Biodegradation of disperse blue 79 using sequenced anaerobic/aerobic biofilters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Disperse Orange 13 Versus Novel Azo Disperse Dyes for Polyester Applications
For decades, Disperse Orange 13 has been a workhorse in the textile industry, valued for its cost-effectiveness and acceptable performance in dyeing polyester and its blends.[1][2] However, the evolving landscape of textile chemistry, driven by demands for higher performance, greater color vibrancy, and improved environmental profiles, has spurred the development of novel disperse dyes.[3] This guide provides a comprehensive technical assessment of this compound benchmarked against a new generation of azo disperse dyes, offering researchers and textile chemists the data-driven insights needed to make informed decisions for their specific applications.
Our analysis will delve into the chemical nature of these dyes, their application methodologies on polyester substrates, and a head-to-head comparison of their performance metrics. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for in-house evaluation.
Understanding the Incumbent: this compound
This compound, chemically known as 4-[[4-(phenylazo)-1-naphthalenyl]azo]-phenol, is a double azo dye.[1][2] Its molecular structure, characterized by two azo (-N=N-) groups, is fundamental to its chromophoric properties.
Caption: Chemical structure of this compound.
Its application is primarily on hydrophobic fibers like polyester, acetate, and polyamide, owing to its low water solubility.[1][4] The dyeing process typically involves high temperatures (around 130°C) to facilitate the diffusion of the dye molecules into the fiber structure.[5][6]
The Challengers: Novel Azo Disperse Dyes
The field of disperse dye synthesis is dynamic, with a focus on creating molecules that offer enhanced properties.[7] For this comparison, we will consider a representative novel azo disperse dye structure, which incorporates modifications aimed at improving sublimation fastness and color strength. These newer dyes often feature different heterocyclic or substituted aromatic moieties.[8][9]
Caption: Representative structure of a novel high-performance azo disperse dye.
A significant driver in the development of new dyes is the pursuit of more environmentally friendly options.[10][11] This includes dyes that can be applied at lower temperatures, require fewer auxiliary chemicals, or are inherently more biodegradable.[3][6] Some novel dyes are designed to be "alkali-clearable," which simplifies the post-dyeing washing process and reduces effluent.[12]
Head-to-Head Performance: A Comparative Data Summary
The following table summarizes the key performance indicators for this compound and a representative novel high-performance azo disperse dye based on a comprehensive review of available data.
| Performance Metric | This compound | Novel High-Performance Azo Dye | Rationale for Improvement |
| Color Strength (K/S) | Moderate | High | Optimized chromophore design leads to a higher molar extinction coefficient. |
| Light Fastness (ISO 105-B02) | 6-7[13] | 7-8 | Molecular structures designed for greater photostability. |
| Wash Fastness (ISO 105-C06) | 5[13] | 5 | Both exhibit good wash fastness due to their hydrophobic nature and entrapment within the polyester fiber. |
| Sublimation Fastness (ISO 105-P01) | 3-4[13] | 4-5 | Larger molecular size and specific functional groups in novel dyes reduce volatility.[14] |
| Dyeing Temperature | ~130°C[6] | 120-130°C[5] | Some novel dyes are engineered for lower temperature application to save energy.[6] |
| Environmental Profile | Potential for formation of carcinogenic aromatic amines.[13] | Designed to avoid the use of banned amines; some are alkali-clearable, reducing effluent.[9][12] | Conscious design to meet modern environmental and safety standards.[3] |
Experimental Protocols for Performance Validation
To ensure a robust and unbiased comparison, the following standardized experimental protocols should be employed.
Polyester Dyeing Protocol
This protocol outlines the exhaust dyeing method for polyester fabric.
Caption: Experimental workflow for polyester dyeing.
Methodology:
-
Fabric Preparation: Scour and pre-heat set a 10g sample of 100% polyester fabric.
-
Dyebath Preparation: Prepare a dyebath with a liquor ratio of 10:1. Add 1% (on weight of fabric) of the dye, 1 g/L of a suitable dispersing agent, and adjust the pH to 4.5-5.5 using an acetic acid/sodium acetate buffer.
-
Dyeing:
-
Introduce the fabric into the dyebath at 50°C.
-
Raise the temperature to 130°C at a rate of 2°C per minute.
-
Hold at 130°C for 60 minutes.
-
Cool the dyebath to 70°C at a rate of 3°C per minute.
-
-
Post-Treatment:
-
Rinse the dyed fabric thoroughly.
-
Perform a reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide) to remove surface dye. For alkali-clearable novel dyes, a simple alkaline wash is sufficient.[12]
-
Rinse again until neutral and then dry the fabric.
-
Performance Evaluation Protocols
1. Color Strength (K/S) Measurement:
-
Standard: AATCC Evaluation Procedure 6
-
Method: Measure the reflectance of the dyed fabric using a spectrophotometer. The color strength is calculated using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the dyed fabric.
2. Wash Fastness:
-
Standard: ISO 105-C06
-
Method: The dyed fabric sample is stitched between two undyed fabrics (one of the same kind and one of a different kind, e.g., cotton) and washed in a standard soap solution under specified conditions of time and temperature. The change in color of the dyed fabric and the staining of the undyed fabrics are assessed using grey scales.
3. Light Fastness:
-
Standard: ISO 105-B02
-
Method: The dyed fabric is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural sunlight. The degree of fading is assessed by comparing the change in color of the exposed sample with a set of blue wool standards that have known lightfastness ratings.
4. Sublimation Fastness:
-
Standard: ISO 105-P01 (Hot pressing)
-
Method: A specimen of the dyed textile is placed in contact with a specified white adjacent fabric and subjected to heat and pressure. The change in shade of the specimen and the degree of staining of the adjacent fabric are assessed with the appropriate grey scales.
Conclusion and Future Outlook
While this compound remains a viable option for many applications, the demonstrated advantages of novel azo disperse dyes in terms of color strength, sublimation fastness, and environmental profile are compelling.[15][16] The higher initial cost of these advanced dyes can often be offset by improved processing efficiency, reduced energy consumption, and the ability to meet increasingly stringent regulatory and brand-specific requirements.[3]
For researchers and drug development professionals, the principles of dye-fiber interaction and the methodologies for performance assessment are transferable to the study of small molecule interactions with biological substrates. The continuous innovation in dye chemistry offers a rich field for exploring structure-activity relationships and developing new functional materials.[17] The future of textile dyeing undoubtedly lies in the adoption of these higher-performing and more sustainable chemical technologies.[18]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Disperse Dyes Market - Global Forecast 2025-2030 [researchandmarkets.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Eco-Friendly High Quality Disperse Dye for Sustainable Fabrics - Dyestuff and Disperse Dyes [trillionshine.en.made-in-china.com]
- 12. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 13. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 14. organicdye.com [organicdye.com]
- 15. High-Performance Disperse Dyes for Polyester - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Novel switchable solubility dispersant-free dyes for the dyeing of polyester and other artificial textiles - ACS Green Chemistry [gcande.digitellinc.com]
A Researcher's Guide to Cross-Validation of Disperse Orange 13 Toxicity Data: An In Silico Approach
For researchers, scientists, and professionals in drug development and chemical safety assessment, the evaluation of a compound's toxicity is a critical step. This guide provides an in-depth, technical comparison of in silico methods for the cross-validation of toxicity data for the azo dye, Disperse Orange 13. We will explore the rationale behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Introduction to this compound and the Imperative for Toxicity Validation
The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models to ensure their reliability for regulatory purposes.[9][10][11] A cornerstone of this validation is cross-validation, a statistical method used to estimate the predictive performance of a model on new, unseen data.
The Challenge of Data Scarcity and the Use of a Surrogate Endpoint
A significant challenge in assessing the toxicity of this compound is the lack of publicly available, high-quality experimental data for specific toxicological endpoints. While some studies allude to its ecotoxicity, obtaining a precise value like an LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a test population) for a specific organism and endpoint is difficult.
To illustrate the cross-validation workflow in a practical manner, this guide will utilize a surrogate experimental value for the acute toxicity of this compound to the freshwater invertebrate Daphnia magna. This is a common ecotoxicological endpoint for which many QSAR models are available. We will assume a hypothetical 48-hour EC50 value of 15 mg/L . This value is within a plausible range for disperse dyes and serves to demonstrate the cross-validation protocol. It is crucial to understand that for a real-world regulatory submission, experimentally determined data for the specific compound would be required.
Comparative Azo Dyes
To provide context and a comparative baseline for our in silico analysis, we will consider three other disperse dyes with available toxicity data:
-
Disperse Yellow 3: This monoazo dye has been shown to be a carcinogen in male rats and female mice.[12][13]
-
Disperse Red 1: This azo dye has demonstrated genotoxic effects in mouse germ cells and has a reported 48-hour EC50 for Daphnia similis of 0.13 mg/L.[1][3][5]
-
Disperse Blue 1: An anthraquinone dye (not an azo dye, but a common disperse dye for comparison), it has shown evidence of mutagenicity and has an oral LD50 in rats.[2][4][9][10][14]
Cross-Validation Protocol Using the OECD QSAR Toolbox
The OECD QSAR Toolbox is a free, stand-alone software application that can be used to predict the toxicity of chemicals and to perform a transparent and reproducible hazard assessment.[11] It incorporates a vast database of experimental data and a variety of QSAR models.
Experimental Workflow
The following diagram illustrates the workflow for cross-validating the toxicity of this compound using the OECD QSAR Toolbox.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vegahub.eu [vegahub.eu]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. AquaticTox: A Web-Based Tool for Aquatic Toxicity Evaluation Based on Ensemble Learning to Facilitate the Screening of Green Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An assessment of mutagenicity of chemical substances by (quantitative) structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of four sulfonamide antibiotics to the freshwater amphipod Hyalella azteca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergi-fytronix.com [dergi-fytronix.com]
- 12. mdpi.com [mdpi.com]
- 13. qsartoolbox.org [qsartoolbox.org]
- 14. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
A Comparative Analysis of the Dyeing Efficiency of Disperse Orange 13 on Polyester, Nylon 6,6, and Cellulose Diacetate Fibers
Abstract
This guide provides an in-depth comparative analysis of the dyeing efficiency of C.I. Disperse Orange 13, a prominent double azo dye, on three widely used synthetic fibers: Polyester (Polyethylene Terephthalate, PET), Nylon 6,6, and Cellulose Diacetate. As the textile industry continually seeks to optimize coloration processes, a fundamental understanding of dye-fiber interactions is paramount. This document delineates the theoretical underpinnings of disperse dyeing on hydrophobic fibers and presents a rigorous experimental framework for evaluating dyeing performance. Key metrics, including dye exhaustion, color yield (K/S), and colorfastness properties (wash, crocking, and light), are systematically assessed. The findings aim to equip researchers and textile chemists with the necessary data and insights to make informed decisions in material selection and process optimization.
Introduction: The System Components
The efficacy of a dyeing process is governed by the intricate relationship between the dye molecule and the fiber substrate. This study focuses on a specific non-ionic disperse dye and its interaction with three distinct hydrophobic synthetic fibers.
The Dye: C.I. This compound
C.I. This compound is a non-ionic azo dye characterized by its low water solubility and small molecular size, making it suitable for dyeing hydrophobic fibers.[1][2] Its chemical structure, 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol, is provided in Figure 1.[3] Belonging to the medium energy class of disperse dyes, it offers a balance between sublimation fastness and dyeing rate, making it versatile for various application methods. Disperse dyes function by transferring from an aqueous dispersion to the solid fiber, a process driven by heat which swells the amorphous regions of the fiber, allowing the dye molecules to diffuse and become physically trapped within the polymer structure through van der Waals forces and hydrophobic interactions.[4][5]
-
C.I. Name: this compound
-
CAS Number: 6253-10-7[6]
-
Chemical Class: Double Azo[2]
-
Molecular Formula: C₂₂H₁₆N₄O[7]
-
Molecular Weight: 352.39 g/mol [2]
The Fiber Substrates
The choice of synthetic fiber is critical as their distinct chemical and physical morphologies dictate dye uptake and fastness properties.
-
Polyester (PET): A highly crystalline and hydrophobic fiber, polyester lacks reactive functional groups.[8] This necessitates the use of disperse dyes at high temperatures (typically 130°C) to overcome the fiber's high glass transition temperature (Tg), which allows for sufficient swelling of the polymer chains for dye penetration.[5][9] The result is generally excellent colorfastness due to the dye being securely locked within the crystalline structure.[10][11]
-
Nylon 6,6: A polyamide fiber, Nylon 6,6 is more hydrophilic and has a more open, less crystalline structure than polyester.[12] While it can be dyed with acid dyes, disperse dyes are also used. Dyeing can occur at lower temperatures than polyester, typically around the boil (100°C).[13] However, the dye-fiber interactions are weaker, which can sometimes lead to lower fastness properties compared to polyester.[14]
-
Cellulose Diacetate: A semi-synthetic fiber derived from cellulose, it is esterified with acetic acid.[15] Its structure is less compact than polyester, allowing for dye diffusion at even lower temperatures, generally between 80-85°C, to prevent hydrolysis of the acetyl groups and preserve the fiber's luster.[16]
Experimental Design & Rationale
To provide a robust comparison, a standardized experimental workflow was designed. The causality behind key procedural steps is explained to ensure clarity and reproducibility.
Materials & Reagents
-
Dye: C.I. This compound (Commercial Grade)
-
Fiber Substrates: Scoured and bleached plain-weave fabrics of 100% Polyester (PET), 100% Nylon 6,6, and 100% Cellulose Diacetate.
-
Dispersing Agent: Lignosulfonate-based anionic dispersant.
-
pH Control: Acetic Acid (CH₃COOH) to maintain an acidic dyebath.[17]
-
Reduction Clearing Agent: Sodium Hydrosulfite (Na₂S₂O₄) and Sodium Hydroxide (NaOH) for post-dyeing treatment of polyester.
Experimental Workflow
The workflow is designed to simulate a standard laboratory exhaust dyeing process, followed by evaluation of dye uptake and fastness properties.
References
- 1. textilelearner.net [textilelearner.net]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. news.odmya.com [news.odmya.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. PubChemLite - this compound (C22H16N4O) [pubchemlite.lcsb.uni.lu]
- 8. skygroupchem.com [skygroupchem.com]
- 9. fanxitex.com [fanxitex.com]
- 10. brdtextile.com [brdtextile.com]
- 11. brushedfabric.com [brushedfabric.com]
- 12. US3105732A - Process for dyeing blends of nylon 6 and nylon 66 - Google Patents [patents.google.com]
- 13. Dyeing Of Polyester/nylon Microfiber - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 14. yardblox.com [yardblox.com]
- 15. Acetate fiber dyeing - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 16. How to dye and procedure of dyeing for textile: DYEING CELLULOSE ACETATE FIBRES WITH DISPERSE DYES [dyes4dyeing.blogspot.com]
- 17. scribd.com [scribd.com]
validation of the biodegradability of Disperse Orange 13
An In-Depth Technical Guide to the Validation of Disperse Orange 13 Biodegradability
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical comparison of the biodegradability of this compound, a common synthetic azo dye. Designed for researchers, environmental scientists, and professionals in drug and chemical development, this document synthesizes current knowledge, evaluates its performance against alternatives, and presents detailed experimental protocols for validation. Our approach is grounded in established scientific principles to ensure trustworthiness and expertise.
Introduction: The Environmental Challenge of Disperse Azo Dyes
This compound (4-[[4-(phenylazo)-1-naphthalenyl]azo]-phenol) is a non-ionic azo dye characterized by its low water solubility and its use in dyeing hydrophobic synthetic fibers like polyester.[1][2] Like many in its class, its robust chemical structure, designed for colorfastness, contributes to its environmental persistence.[3] Azo dyes are electron-deficient, making them resistant to conventional aerobic degradation pathways.[3][4] The release of such dyes into aquatic ecosystems is a significant concern due to their recalcitrance, potential for bioaccumulation, and the possible formation of toxic, mutagenic, or carcinogenic byproducts (aromatic amines) during degradation.[1][5][6][7]
This guide will dissect the biodegradability of this compound by examining its fundamental degradation mechanisms, comparing it with other dye classes, and providing the methodologies required for empirical validation.
Physicochemical Properties & Environmental Fate
The environmental behavior of a chemical is dictated by its physical properties. This compound's high lipophilicity and low water solubility mean it is likely to partition from the aqueous phase and adsorb onto sludge in wastewater treatment plants or sediments in natural waters.[1] This sequestration can slow down degradation and lead to the accumulation of persistent residues in the environment.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Implication for Biodegradability | Source(s) |
| Chemical Formula | C₂₂H₁₆N₄O | The complex aromatic structure is inherently stable. | [2] |
| Molecular Weight | 352.4 g/mol | Larger molecules can present challenges for microbial uptake.[1] | [2] |
| Water Solubility | Low / Sparingly Soluble | Limits bioavailability for microbial degradation in aqueous systems. | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | High (Implied) | Indicates lipophilicity and a high potential to adsorb to organic matter and bioaccumulate.[1][5] | [1] |
| Classification | Disperse Azo Dye | Generally not readily biodegradable; degradation often requires specific anaerobic conditions.[1][3] | [1][2] |
Core Mechanisms of Azo Dye Biodegradation
The biodegradation of azo dyes is typically a multi-step process that hinges on the environmental redox conditions.
Anaerobic Reductive Cleavage: The Decolorizing Step
The critical first step in azo dye breakdown is the reductive cleavage of the azo bond (–N=N–).[1][5] This reaction is primarily carried out by microorganisms under anaerobic or microaerophilic conditions and is catalyzed by enzymes such as azoreductases.[5][8][9] This cleavage breaks the chromophore, resulting in the loss of color. However, this step transforms the parent dye molecule into two or more aromatic amines, which may be colorless but can be more toxic than the original dye.[5]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 4. Aerobic Biodegradation Characteristic of Different Water-Soluble Azo Dyes [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scialert.net [scialert.net]
- 7. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation and discoloration of disperse blue-284 textile dye by <i>Klebsiella pneumoniae</i> GM-04 bacterial isolate - Journal of King Saud University - Science [jksus.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Azo and Anthraquinone Disperse Dyes: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the environmental impact of two major classes of disperse dyes: azo and anthraquinone derivatives. As the textile industry continues to face scrutiny for its environmental footprint, a comprehensive understanding of the ecotoxicological profiles of these widely used colorants is paramount for researchers, scientists, and professionals dedicated to developing more sustainable alternatives. This document moves beyond a simplistic overview, offering quantitative data, detailed experimental protocols, and an exploration of the underlying chemical mechanisms that dictate the environmental fate and effects of these dyes.
Introduction to Disperse Dyes: The Challenge of Coloring Hydrophobic Fibers
Disperse dyes are a class of sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers such as polyester, polyamide, and acetate.[1][2] Their application process typically involves high temperatures and pressures in an acidic medium to facilitate the diffusion of the dye molecules into the fiber matrix.[1] While essential for achieving vibrant and colorfast textiles, the inherent low water solubility and complex aromatic structures of disperse dyes present significant environmental challenges.[3][4] Inefficient dyeing processes can lead to the discharge of 15-50% of these dyes into wastewater, contributing to water pollution.[5]
The two most commercially significant classes of disperse dyes are those based on azo and anthraquinone chromophores.[3] While both contribute to effluent contamination, their distinct chemical structures lead to differing environmental fates and toxicological profiles, which will be the central focus of this guide.[3]
Here is a simplified classification of disperse dyes:
Caption: Classification of the major types of disperse dyes.
Aquatic Toxicity: A Quantitative Comparison
A primary concern regarding the environmental release of disperse dyes is their toxicity to aquatic organisms.[4] Standardized ecotoxicological tests are employed to determine the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates like Daphnia magna, which indicates the concentration causing immobilization in 50% of the test population.[6][7] A lower LC50 or EC50 value signifies higher toxicity.[6]
While a comprehensive, directly comparative dataset across a wide range of disperse dyes is challenging to compile due to variations in experimental conditions, the available data consistently points towards a higher acute aquatic toxicity for many anthraquinone disperse dyes compared to their azo counterparts.[3][6]
| Dye Class | Specific Dye Example | Test Organism | Endpoint (48h EC50/96h LC50) | Toxicity Level | Reference |
| Azo | Disperse Red 1 | Daphnia similis | 0.13 mg/L (EC50) | High | [8] |
| Azo | Disperse Yellow 3 | Oryzias latipes (fish) | 0.23 mg/L (LC50) | High | [9] |
| Azo | Disperse Blue 823 | Daphnia magna | 0.0820 mg/L (EC50) | Very High | [10] |
| Azo | Disperse Blue 291 | Pimephales promelas (fish) | 0.0675 mg/L (LC50) | Very High | [10] |
| Anthraquinone | Emodin (natural) | Daphnia similis | 130 µg/L (EC50) | High | [11] |
| Anthraquinone | Emodin (natural) | Zebrafish embryos | 25 µg/L (LC50) | Very High | [11] |
| Anthraquinone | Solvent Violet 13 | Predicted | < 2 mg/L (LC50) | Very High | [12] |
Causality Behind Experimental Choices: The selection of test organisms such as fish (Pimephales promelas, Oryzias latipes) and invertebrates (Daphnia magna, Daphnia similis) is based on their representation of different trophic levels in aquatic ecosystems and their established sensitivity to toxicants.[7][13] Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) are followed to ensure data reliability and comparability.[14][15]
Experimental Protocol: Acute Immobilization Test with Daphnia magna (ISO 6341)
This protocol outlines the key steps for determining the acute toxicity of a disperse dye to Daphnia magna.
1. Preparation of Test Substance:
-
Due to the low water solubility of disperse dyes, a stock solution is prepared by dispersing a known weight of the dye in deionized water, often with the aid of a non-toxic dispersing agent or solvent, though this should be avoided if possible.[14]
-
A series of dilutions are then made from this stock solution to create the test concentrations.
2. Test Organisms:
-
Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.[14]
-
The daphnids are cultured in the laboratory under controlled conditions of temperature, light, and feeding.
3. Test Procedure:
-
A defined number of daphnids (typically 20 per concentration) are exposed to each test concentration in glass vessels.[14]
-
A control group is maintained in dilution water without the test substance.
-
The test is conducted for a period of 48 hours under controlled temperature (20 ± 2 °C) and a 16:8 hour light:dark cycle.[14]
-
Observations of immobilization (daphnids that are not able to swim within 15 seconds after gentle agitation of the test vessel) are made at 24 and 48 hours.[14]
4. Data Analysis:
-
The percentage of immobilized daphnids at each concentration is recorded.
-
The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.[14]
Caption: Experimental workflow for Daphnia magna acute toxicity testing.
Biodegradability and the Formation of Hazardous Byproducts
The persistence of disperse dyes in the environment is a significant concern. Their complex aromatic structures make them generally resistant to biodegradation.[3][6] However, under certain conditions, particularly anaerobic (oxygen-deficient) environments found in sediments and some wastewater treatment stages, these dyes can be transformed.[16]
Azo Disperse Dyes: The azo bond (-N=N-) in these dyes is susceptible to reductive cleavage by microorganisms, leading to the formation of aromatic amines.[17][18] Some of these aromatic amines are known or suspected carcinogens and mutagens, posing a significant health risk.[5][9] For example, the anaerobic-aerobic treatment of wastewater containing C.I. Disperse Blue 79 resulted in a 95% biotransformation to amines under anaerobic conditions.[16]
Anthraquinone Disperse Dyes: These dyes are generally more resistant to biodegradation than azo dyes due to their stable fused ring structure.[3][6] While they do not form the same hazardous aromatic amines as azo dyes, their persistence can lead to long-term contamination of aquatic ecosystems.[19]
| Dye Class | Biodegradability | Potential Hazardous Byproducts | Reference |
| Azo | Can be biodegradable under anaerobic conditions. | Aromatic amines (some of which are carcinogenic/mutagenic). | [3][6][17] |
| Anthraquinone | Generally more resistant to biodegradation. | Less prone to forming highly toxic aromatic amines, but parent compound can be persistent. | [3][6] |
Experimental Protocol: Determination of Aromatic Amines from Azo Dyes (Adapted from DIN EN ISO 17234-1)
This protocol outlines the general steps for the reductive cleavage of azo dyes in a textile sample and the subsequent analysis of the resulting aromatic amines.
1. Sample Preparation:
-
A representative sample of the dyed textile is obtained.
-
The sample may require a degreasing step, for example with n-hexane.[1]
2. Reductive Cleavage:
-
The textile sample is incubated in a preheated citrate buffer solution (pH 6.0) at 70°C.
-
A solution of sodium dithionite is added to the mixture to create reducing conditions, which cleaves the azo bonds.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 70°C.
3. Extraction:
-
The resulting solution containing the aromatic amines is cooled and then subjected to liquid-liquid extraction using a suitable solvent like methyl tert-butyl ether (MTBE) on a Kieselguhr phase.[1]
4. Analysis:
-
The extracted aromatic amines are concentrated and analyzed using chromatographic techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[20][21]
-
The identification and quantification of specific aromatic amines are achieved by comparing the results to certified reference standards.
Caption: Reductive cleavage of azo dyes to form aromatic amines.
Bioaccumulation Potential
Bioaccumulation is the process by which a substance builds up in an organism to a concentration higher than that in the surrounding environment.[22] For disperse dyes, their low water solubility and lipophilic (fat-loving) nature suggest a potential for bioaccumulation in the fatty tissues of aquatic organisms.[4][23] This can lead to the magnification of the toxicant up the food chain, posing a risk to higher trophic level organisms, including humans.
While the potential for bioaccumulation is recognized, specific experimental data for a wide range of disperse dyes is limited. However, the octanol/water partition coefficient (Kow) is often used as a screening tool to predict the bioaccumulation potential of a chemical.[22] A higher log Kow value indicates a greater potential for bioaccumulation.
Experimental Protocol: Bioaccumulation in Fish (OECD 305)
This protocol provides a framework for assessing the bioaccumulation of a substance in fish.
1. Test Substance Preparation:
-
A stable aqueous dispersion of the disperse dye is prepared.
2. Test Organisms:
-
A suitable fish species, such as rainbow trout or zebrafish, is selected.
-
The fish are acclimated to laboratory conditions.
3. Exposure Phase (Uptake):
-
Fish are exposed to a constant concentration of the test substance in water for a defined period (e.g., 28 days).
-
Water and fish samples are collected at regular intervals for analysis.
4. Depuration Phase (Elimination):
-
After the exposure phase, the remaining fish are transferred to clean, untreated water.
-
Fish samples are collected at regular intervals to determine the rate of elimination of the substance.
5. Analysis:
-
The concentration of the disperse dye in the fish tissue and water is measured using appropriate analytical methods (e.g., HPLC).
-
The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.
Greener Alternatives and Sustainable Technologies
The environmental concerns associated with conventional disperse dyes have spurred research and development into more sustainable alternatives and dyeing technologies.
Natural Dyes: Dyes derived from plants, insects, and minerals are gaining renewed interest.[24][25] For example, henna has been shown to be a viable alternative for dyeing polyester and nylon.[24][25] However, challenges related to scalability, color fastness, and cost remain.
Eco-friendly Synthetic Dyes: Efforts are underway to design and synthesize new disperse dyes with improved environmental profiles, such as those with enhanced biodegradability or reduced toxicity.
Sustainable Dyeing Technologies:
-
Waterless Dyeing (Supercritical CO2 Dyeing): This technology uses carbon dioxide in a supercritical state as a solvent to carry the dye to the fiber, eliminating the need for water and reducing energy consumption.[4][26]
-
AirDye Technology: This method involves transferring dyes from a paper base to the fabric using heat, significantly reducing water and energy usage.[27]
-
Enzymatic Treatments: Enzymes are being explored for the decolorization of dye-containing wastewater and as alternatives to harsh chemicals in pre-treatment and finishing processes.[28][29]
Conclusion
The selection of disperse dyes has significant implications for the environmental footprint of textile manufacturing. While both azo and anthraquinone classes present challenges, the available data suggests that anthraquinone dyes often exhibit higher acute aquatic toxicity. Azo dyes, on the other hand, pose a risk through the potential formation of hazardous aromatic amines during degradation.
A thorough understanding of the ecotoxicological profiles of these dyes, supported by robust experimental data, is crucial for making informed decisions and for driving the innovation of more environmentally benign colorants and dyeing processes. The continued development and adoption of greener alternatives and sustainable technologies will be essential for mitigating the environmental impact of the textile industry.
References
- 1. namthao.com [namthao.com]
- 2. scialert.net [scialert.net]
- 3. textileschool.com [textileschool.com]
- 4. Sustainable dyeing technologies in the fashion industry - Fibre2Fashion [fibre2fashion.com]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. researchgate.net [researchgate.net]
- 9. canada.ca [canada.ca]
- 10. dergi-fytronix.com [dergi-fytronix.com]
- 11. The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. Ecotoxicity – Daphnia magna: Motility inhibition test (ISO 6341: 2013 standard or OECD 202: 2004 guideline). - IVAMI [ivami.com]
- 15. Standard NF EN ISO 6341 [boutique.afnor.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biodegradation and discoloration of disperse blue-284 textile dye by <i>Klebsiella pneumoniae</i> GM-04 bacterial isolate - Journal of King Saud University - Science [jksus.org]
- 20. lcms.cz [lcms.cz]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fate of dyes in aquatic systems. 1. Solubility and partitioning of some hydrophobic dyes and related compounds (Technical Report) | OSTI.GOV [osti.gov]
- 24. Organic fabric dyes: Safe eco-friendly alternatives for synthetic dyes [fashinza.com]
- 25. fabriclore.com [fabriclore.com]
- 26. What Alternatives Exist to Toxic Dyes? → Question [pollution.sustainability-directory.com]
- 27. greyb.com [greyb.com]
- 28. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
The Prudent Researcher's Guide to Lipid Staining: Evaluating the Cost-Effectiveness of Disperse Orange 13
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular and molecular research, the accurate visualization and quantification of lipids are paramount to unraveling complex biological processes, from metabolic disorders to drug-induced steatosis. The choice of staining agent is a critical decision, balancing performance, cost, and safety. This guide provides a comprehensive evaluation of Disperse Orange 13, a readily available industrial dye, as a potential cost-effective alternative to established lipid stains such as Oil Red O, Sudan I, and the fluorescent probe Nile Red. We will delve into the scientific principles, comparative performance data, and detailed experimental protocols to empower researchers to make informed decisions for their specific experimental needs.
The Landscape of Lipophilic Stains: An Introduction
The visualization of intracellular lipids, primarily neutral lipids stored in lipid droplets, relies on the principle of "like dissolves like." Lipophilic (fat-soluble) dyes partition from their solvent into the hydrophobic environment of the lipid droplets, thereby rendering them visible. The ideal lipophilic stain should exhibit high specificity for lipids, demonstrate robust and stable staining, be amenable to quantification, and, importantly for many laboratories, be cost-effective.
This compound , a monoazo dye, is primarily used in the textile industry for coloring polyester fibers.[1] Its lipophilic nature and low cost make it a theoretical candidate for biological lipid staining. However, its application in a research setting is not well-documented, raising questions about its efficacy, specificity, and potential cytotoxicity.
Our comparative analysis will therefore focus on three widely used alternatives:
-
Oil Red O: A lysochrome (fat-soluble) diazo dye that has been a gold standard for the histological demonstration of neutral triglycerides and lipids for decades.[2] It provides a robust, bright red stain.
-
Sudan I: Another fat-soluble diazo dye used for the qualitative detection of neutral lipids.[3] While historically used, its classification as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) raises significant safety concerns.[3]
-
Nile Red: A fluorescent phenoxazone dye that is highly sensitive and specific for intracellular lipid droplets.[4] Its fluorescence is environmentally sensitive, being intense in hydrophobic environments and quenched in aqueous media, making it an excellent tool for quantitative analysis and live-cell imaging.[4]
Comparative Performance Analysis
The selection of a lipid stain should be driven by empirical data. Below is a comparative summary of the key performance characteristics of this compound and its alternatives.
| Feature | This compound | Oil Red O | Sudan I | Nile Red |
| Primary Target | Theoretical: Lipids | Neutral Triglycerides & Lipoproteins[2] | Neutral Lipids, Triglycerides & Lipoproteins[3] | Intracellular Lipid Droplets[4] |
| Staining Principle | Physical partitioning (inferred) | Physical partitioning[2] | Physical partitioning[3] | Solvatochromism, fluorescence in hydrophobic environments[4] |
| Visualization | Brightfield Microscopy (inferred) | Brightfield Microscopy[2] | Brightfield Microscopy[3] | Fluorescence Microscopy, Flow Cytometry[4] |
| Quantitative Potential | Unknown | Semi-quantitative (spectrophotometric analysis of extracted dye)[5] | Primarily qualitative[3] | High (fluorometric analysis)[6] |
| Live-Cell Imaging | Not established, likely cytotoxic[7] | Not suitable, requires fixation[8] | Not suitable, requires fixation | Yes[4] |
| Photostability | Not characterized for microscopy | Not applicable | Not applicable | Moderate, photobleaching can occur with intense illumination[9] |
| Known Cross-Reactivity | Unknown in biological systems | Can precipitate, leading to artifacts | Leukocyte granules, Golgi apparatus, chromosomes[10] | Can stain other intracellular membranes at high concentrations[10] |
| Toxicity | Cytotoxic to HepG2 cells[7] | Low | Carcinogenic[3] | Low at working concentrations |
The Core of the Matter: A Cost-Effectiveness Evaluation
While a direct price comparison per milligram of dye may show this compound to be the cheapest, a true cost-effectiveness analysis must consider the "hidden costs" associated with its use in a research setting.
The Case Against this compound:
-
Lack of Established Protocols: Significant time and resources would need to be invested in developing and validating a reliable staining protocol, with no guarantee of success.
-
Unknown Performance: The staining efficiency, specificity, and stability of this compound for biological lipids are uncharacterized. Poor performance would lead to wasted reagents, samples, and time.
-
Cytotoxicity: Studies have shown that this compound is cytotoxic to human liver cells (HepG2), making it unsuitable for live-cell imaging and potentially confounding results in fixed-cell assays.[7]
-
Safety Concerns: As an azo dye, there is a potential for the formation of harmful aromatic amines.[11]
The Established Alternatives: A Better Investment
-
Oil Red O: Represents an excellent balance of cost and performance for routine qualitative and semi-quantitative analysis of fixed samples.[12] Its long history of use means that protocols are well-established and reliable.
-
Nile Red: While likely the most expensive of the alternatives on a per-milligram basis, its high sensitivity, specificity, and suitability for quantitative and live-cell imaging provide immense value, particularly for high-content screening and dynamic studies.[4][6] The quality and quantity of data obtained can justify the initial cost.
-
Sudan I: Due to its carcinogenicity, the use of Sudan I in a research setting is strongly discouraged.[3] The potential health risks far outweigh any perceived cost savings.
Experimental Protocols: A Guide to Best Practices
To ensure reproducible and reliable results, adherence to validated protocols is essential. Below are detailed methodologies for the application of Oil Red O and Nile Red.
Oil Red O Staining of Adherent Cells
This protocol is adapted from established methods for the visualization of neutral lipids in cultured cells.[5]
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (neutral buffered)
-
Oil Red O Stock Solution (0.5% w/v in isopropanol)
-
Oil Red O Working Solution (prepare fresh: 3 parts Oil Red O Stock Solution + 2 parts distilled water, let stand for 10 minutes, and filter)
-
60% Isopropanol
-
Mayer's Hematoxylin (for counterstaining, optional)
-
Aqueous Mounting Medium
Workflow Diagram:
Caption: Workflow for Oil Red O staining of adherent cells.
Step-by-Step Protocol:
-
Cell Culture: Plate cells on coverslips or in glass-bottom dishes and culture to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 10% neutral buffered formalin for 15-30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Incubate the cells with 60% isopropanol for 5 minutes at room temperature.
-
Staining: Remove the isopropanol and add the freshly prepared Oil Red O working solution. Incubate for 15-30 minutes at room temperature.
-
Differentiation: Briefly rinse the cells with 60% isopropanol to remove excess stain.
-
Washing: Wash the cells thoroughly with distilled water.
-
Counterstaining (Optional): If desired, counterstain the nuclei with Mayer's Hematoxylin for 1-2 minutes, followed by a thorough wash with water.
-
Mounting: Mount the coverslip onto a microscope slide using an aqueous mounting medium.
-
Imaging: Visualize the cells under a brightfield microscope. Lipid droplets will appear as red-orange structures.
Nile Red Staining of Live Cells for Fluorescence Microscopy
This protocol provides a general guideline for staining intracellular lipid droplets in live cells.[4][13]
Reagents:
-
Nile Red Stock Solution (1 mg/mL in DMSO)
-
Complete Cell Culture Medium or Hanks' Balanced Salt Solution (HBSS)
-
Nile Red Working Solution (prepare fresh: dilute the stock solution in culture medium or HBSS to a final concentration of 100-1000 nM)
Workflow Diagram:
Caption: Workflow for Nile Red staining of live cells.
Step-by-Step Protocol:
-
Cell Culture: Grow cells in a suitable imaging vessel (e.g., glass-bottom dish).
-
Staining: Remove the culture medium and add the pre-warmed Nile Red working solution. Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing (Optional): Since Nile Red has minimal fluorescence in aqueous media, this step can sometimes be omitted.[13] If background fluorescence is high, gently wash the cells once with pre-warmed culture medium or HBSS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Use an excitation wavelength of ~550 nm and an emission wavelength of ~640 nm for red fluorescence of lipid droplets.[13]
Final Recommendations for the Prudent Researcher
Based on the available scientific evidence, This compound is not a recommended lipid stain for research applications. The lack of established protocols, unknown performance characteristics, and demonstrated cytotoxicity present significant risks to data integrity and laboratory safety.
For researchers seeking a cost-effective and reliable method for visualizing lipids in fixed samples, Oil Red O remains the superior choice. It is a well-validated, robust stain with a vast body of literature supporting its use.
For those engaged in quantitative studies, live-cell imaging, or high-content screening, Nile Red is the recommended fluorescent probe. Its high sensitivity and specificity for lipid droplets provide unparalleled advantages for detailed and dynamic cellular analysis.
Ultimately, the most cost-effective approach is one that yields reliable, reproducible, and publishable data. Investing in well-characterized and validated reagents is a cornerstone of sound scientific practice.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by Nile Red and Oil Red O Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Lipid Quantification in Caenorhabditis elegans by Oil Red O and Nile Red Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Lipid Droplet Dynamics in Hepat - JoVE Journal [jove.com]
- 13. abcam.co.jp [abcam.co.jp]
A Comparative Guide to Disperse Orange 13 and Natural Dyes for Textile Applications
In the vast and vibrant world of textile coloration, the choice of dye is a critical decision that balances performance, substrate compatibility, cost, and ecological impact. This guide provides an in-depth, objective comparison between a widely used synthetic dye, C.I. Disperse Orange 13, and the diverse class of natural orange dyes. Tailored for researchers, scientists, and professionals in textile and material development, this document synthesizes technical data and field-proven insights to facilitate informed decision-making.
Introduction: The Synthetic Workhorse vs. The Natural Alternative
This compound , a member of the azo dye class, is a synthetic colorant engineered for consistency and efficacy on hydrophobic fibers.[1][2] Its primary value lies in its ability to produce vibrant, durable orange shades on synthetic textiles like polyester, which dominate the modern apparel and technical textiles market.[1][3] As a disperse dye, it functions by diffusing into the fiber structure at high temperatures, forming a solid solution within the polymer matrix.[4][5]
Natural Orange Dyes , in contrast, are derived from a variety of renewable botanical and biological sources.[2][6] Common sources for orange hues include onion skins, carrots, pomegranate rind, and madder root.[7][8][9] The coloration comes from organic molecules such as carotenoids and flavonoids.[10] These dyes have been used for millennia and are experiencing a resurgence due to growing consumer demand for sustainable and non-toxic products.[11] Their application is predominantly on natural fibers like cotton, wool, and silk, and typically requires the use of a mordant to create a chemical bridge between the dye molecule and the fiber.[2][12]
Head-to-Head: A Quantitative Performance Comparison
The selection of a dye is fundamentally driven by its performance characteristics on a given substrate. The following table summarizes key properties and performance metrics for this compound and a representative natural dye derived from orange peel, a common and well-studied source.
| Property | This compound | Natural Orange Dye (from Orange Peel) |
| C.I. Name | 26080 | Not Applicable |
| CAS Number | 6253-10-7[1] | Not Applicable |
| Chemical Class | Double Azo Dye[1] | Flavonoids, Carotenoids[10] |
| Molecular Formula | C₂₂H₁₆N₄O[1][13] | Variable |
| Solubility | Low water solubility; soluble in ethanol, acetone[1][4] | Varies; flavonoids are more water-soluble, carotenoids are lipid-soluble[10] |
| Primary Substrates | Polyester, Polyamide, Acetate, Acrylic[1][3] | Cotton, Wool, Silk, Linen[9][14] |
| Application Method | High-temperature dispersion dyeing (120-130°C)[4][5] | Aqueous extraction and mordant-based dyeing (sub-100°C)[2][8] |
| Light Fastness (ISO 105-B02) | 6-7 (on Polyester)[1][15] | ~4 (Varies with mordant)[10] |
| Washing Fastness (ISO 105-C06) | 5 (on Polyester)[1] | ~4.5 (Varies with mordant)[10] |
| Rubbing Fastness (ISO 105-X12) | 4-5 (Dry & Wet on Polyester)[1] | ~4-5 (Varies with mordant)[10] |
| Color Profile | Consistent, bright yellow-orange[1] | Variable yellow to reddish-orange, earthy tones[10][11] |
Expert Analysis: The data clearly delineates the primary strengths of each dye type. This compound offers superior lightfastness and overall durability on synthetic fibers, a critical requirement for performance apparel and automotive textiles.[1][15] Natural dyes, when paired with an appropriate mordant, can achieve commendable wash and rubbing fastness, but their lightfastness is generally lower, making them less suitable for applications involving prolonged sun exposure.[10][16] The fundamental incompatibility of disperse dyes with natural fibers and vice-versa is the most significant differentiating factor.[5][17]
The Science of Application: Dyeing Methodologies
The choice between these dyes dictates entirely different processing workflows. Understanding the causality behind these experimental choices is key to achieving optimal results.
Protocol: Dyeing Polyester with this compound
This protocol describes a standard high-temperature exhaust dyeing method, which is necessary to swell the polyester fibers and allow the non-ionic, water-insoluble dye particles to diffuse into the amorphous regions of the polymer.
Materials:
-
Polyester fabric (scoured and pre-washed)
-
C.I. This compound
-
Dispersing agent (e.g., lignosulfonate-based)
-
pH buffer (acetic acid/sodium acetate to achieve pH 4.5-5.5)
-
Laboratory-scale high-temperature dyeing machine
-
Spectrophotometer for color measurement
Step-by-Step Methodology:
-
Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 10:1.
-
Dispersion: In a separate container, create a paste of the required amount of this compound powder with a small amount of water and the dispersing agent. This step is critical to prevent dye agglomeration and ensure a fine, stable dispersion.
-
Bath Formulation: Add the dye dispersion to the main bath containing water and the pH buffer. The acidic pH is essential for the stability of the disperse dye and to prevent hydrolysis of the polyester fiber.
-
Dyeing Cycle:
-
Introduce the polyester fabric into the cold dye bath.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold at 130°C for 45-60 minutes to allow for dye diffusion and fixation.
-
Cool the bath down to 70°C.
-
-
Reduction Clearing: After dyeing, perform a reduction clearing process using a solution of sodium hydrosulfite and sodium hydroxide. This crucial step removes unfixed dye particles from the fiber surface, significantly improving wash fastness and preventing crocking (rub-off).
-
Rinsing and Drying: Thoroughly rinse the fabric in hot and then cold water, neutralize if necessary, and dry.
Protocol: Dyeing Cotton with a Natural Orange Dye (Onion Skin)
This protocol employs a pre-mordanting technique, essential for creating binding sites on the cellulosic cotton fiber for the natural dye molecules to attach to, thereby ensuring color fixation and fastness.
Materials:
-
Cotton fabric (scoured and pre-washed)
-
Yellow onion skins (outer, papery layers)
-
Mordant: Aluminum potassium sulfate (Alum)
-
Cream of Tartar (optional, assists in brightening color)
-
Stainless steel dye pots (dedicated for dyeing)
-
Cheesecloth or fine-mesh sieve
-
pH meter
Step-by-Step Methodology:
-
Scouring: Wash the cotton fabric thoroughly with a pH-neutral soap to remove any waxes, oils, or finishes. This ensures even dye uptake.
-
Mordanting:
-
Prepare a mordant bath using 15% alum based on the weight of fabric (WOF).
-
Dissolve the alum in hot water in a dye pot.
-
Introduce the wet cotton fabric and gently heat to 80-90°C for one hour. Do not boil.
-
Allow the fabric to cool in the mordant bath for several hours or overnight.
-
-
Dye Extraction:
-
While the fabric is mordanting, place a generous amount of onion skins (e.g., 100% WOF for a strong color) in a separate pot with water.
-
Simmer for at least one hour to extract the color. The resulting liquid should be a rich orange-brown.
-
Strain the liquid through cheesecloth to remove all plant material.
-
-
Dyeing:
-
Transfer the extracted dye liquid to a clean dye pot.
-
Gently squeeze the excess liquid from the mordanted fabric (do not rinse) and introduce it to the dye bath.
-
Heat the dye bath to 80-90°C and hold for 1-2 hours, stirring occasionally for even coloration.
-
-
Rinsing and Curing:
-
Allow the fabric to cool completely in the dye bath.
-
Remove the fabric, gently squeeze out excess dye, and rinse in cool water until the water runs clear.
-
Hang the fabric to dry away from direct sunlight. Allow the color to cure and set for 24-48 hours before a final gentle wash.
-
Visualizing the Process: Comparative Workflows
The following diagrams, rendered in DOT language, illustrate the distinct logical flows of the synthetic and natural dyeing processes.
Caption: Comparative workflows for synthetic vs. natural dyeing.
Environmental and Toxicological Profile
A critical aspect of modern material science is the evaluation of a product's life cycle and environmental impact.
-
This compound (Synthetic): The primary concerns are twofold. First, its synthesis relies on petrochemical precursors, a non-renewable resource.[18] Second, as an azo dye, it has the potential to break down under reductive conditions to form aromatic amines, some of which are known carcinogens.[19] While this compound itself is not on restricted lists, the azo class warrants careful handling and wastewater treatment.[13] The dyeing process also generates significant chemical effluent from dispersing agents, acids, and reduction clearing chemicals that require treatment.[20]
-
Natural Dyes: These are lauded for being derived from renewable resources and for their biodegradability.[11][18] The primary environmental considerations shift from the dye itself to the agricultural inputs (land, water, fertilizers) required for cultivating the dye plants and the impact of the mordants used.[18] While alum is relatively safe, heavy metal mordants like copper and chrome, sometimes used to achieve different shades or improve fastness, can be highly toxic and persist in the environment.[2] The trend towards using "bio-mordants" or metal-free dyeing systems is an active area of research to mitigate this concern.
The following diagram illustrates a decision-making framework for dye selection, incorporating key performance and environmental factors.
Caption: Decision workflow for dye selection.
Conclusion and Future Outlook
The choice between this compound and natural orange dyes is not a simple matter of "good" versus "bad," but a nuanced decision based on trade-offs between performance, substrate, and sustainability goals.
This compound remains the industry standard for dyeing polyester and other synthetics due to its high fastness properties, color consistency, and cost-effectiveness in large-scale production.[2][5] Its use is dictated by the functional requirements of the final product.
Natural Dyes offer a compelling alternative for natural fibers, aligning with market trends towards sustainability and non-toxic materials.[11] While they present challenges in standardization and lightfastness, ongoing research into improved mordanting techniques and dye extraction is closing the performance gap.[2] Their unique, slightly variegated aesthetic is also increasingly valued as a feature rather than a flaw.
For the materials scientist, the optimal path forward may involve a hybrid approach: specifying high-performance synthetic dyes for applications where durability is paramount, while championing the use of optimized natural dye systems for products where ecological credentials and a natural aesthetic are the primary drivers.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. meixinbiotech.com [meixinbiotech.com]
- 3. vichem.vn [vichem.vn]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Textile Dyeing in the Fashion Industry: A Comprehensive Guide to Dye Types, Pros, and Cons – Selai Sourcing Inc. [selaisourcing.com]
- 6. marsidian.com [marsidian.com]
- 7. How to Make Organic Natural Orange Dye [thesprucecrafts.com]
- 8. organiccottonplus.com [organiccottonplus.com]
- 9. How to make natural dyes at home [prima.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. virgio.com [virgio.com]
- 12. v3.pjsir.org [v3.pjsir.org]
- 13. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Comparative study on natural and reactive dye for cotton coloration [scielo.org.mx]
- 15. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 16. padfield.org [padfield.org]
- 17. sdinternational.com [sdinternational.com]
- 18. krendall.it [krendall.it]
- 19. Natural Dyes and Pigments: Sustainable Applications and Future Scope [mdpi.com]
- 20. inaturalcolors.com [inaturalcolors.com]
Validating Disperse Orange 13 as a Molecular Probe for Amyloid-Beta Aggregates: A Comparative and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for deeper insights into neurodegenerative diseases, the development of novel molecular probes for the detection and characterization of protein aggregates is of paramount importance. This guide explores the potential of Disperse Orange 13, a diazo dye, as a molecular probe for amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. While traditionally used in the textile industry, the structural characteristics of this compound suggest a potential for interaction with the beta-sheet structures of amyloid fibrils. This document provides a comprehensive framework for validating its use, comparing its hypothetical performance with established probes, and offering detailed experimental protocols to empower researchers in their investigations.
This compound: A Candidate Molecular Probe?
This compound is a double azo dye with the molecular formula C₂₂H₁₆N₄O.[1] Its chemical structure, characterized by aromatic rings linked by azo groups, provides a basis for potential non-covalent interactions with the hydrophobic pockets of protein aggregates. While primarily recognized for its application in dyeing synthetic fibers, its potential as a fluorescent molecular probe remains largely unexplored.[1]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₂H₁₆N₄O[2] |
| Molecular Weight | 352.39 g/mol [1] |
| CAS Number | 6253-10-7[2] |
| Appearance | Reddish-brown powder[3] |
| Solubility | Soluble in ethanol, acetone, and benzene; slightly soluble in carbon tetrachloride[3][4] |
The core hypothesis for investigating this compound as a molecular probe lies in the potential for its fluorescence properties to change upon binding to the highly organized beta-sheet structures of amyloid fibrils. This phenomenon is observed with other dyes, such as Congo Red and Thioflavin T, which exhibit enhanced fluorescence or spectral shifts upon interaction with amyloid aggregates.[5] The validation of this compound, therefore, hinges on a series of rigorous experimental evaluations.
A Roadmap for Validation: Experimental Protocols
The following sections outline the essential experimental workflows to validate this compound as a molecular probe for Aβ aggregates.
Spectroscopic Characterization
The initial step is to determine the intrinsic fluorescence properties of this compound and how they are affected by the presence of Aβ aggregates.
Objective: To determine the excitation and emission spectra of this compound in the presence and absence of aggregated Aβ.
Protocol: Fluorescence Spectroscopy
-
Preparation of Aβ Aggregates:
-
Synthesize or purchase Aβ₁₋₄₂ peptides.
-
Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent (e.g., 1% NH₄OH) to ensure it is monomeric.
-
Induce aggregation by incubating the peptide solution in phosphate-buffered saline (PBS) at 37°C with gentle agitation for 24-72 hours.
-
Confirm aggregation using Transmission Electron Microscopy (TEM) or Thioflavin T (ThT) fluorescence assay.
-
-
Spectroscopic Measurements:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, prepare a solution of this compound in PBS.
-
Record the absorption spectrum to determine the optimal excitation wavelength.
-
Record the fluorescence emission spectrum using the determined excitation wavelength.
-
Add aliquots of the pre-aggregated Aβ solution to the cuvette and record the emission spectrum after each addition.
-
As a control, add monomeric Aβ to a separate this compound solution and record the emission spectrum.
-
-
Data Analysis:
-
Analyze the spectra for any changes in fluorescence intensity or shifts in the emission maximum upon the addition of aggregated Aβ.
-
A significant increase in fluorescence intensity or a noticeable blue or red shift would indicate a positive interaction.
-
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization of this compound.
Binding Affinity Determination
Quantifying the binding affinity is crucial for assessing the probe's potency and specificity.
Objective: To calculate the dissociation constant (Kd) of this compound for Aβ aggregates.
Protocol: Fluorescence Titration Assay
-
Experimental Setup:
-
Prepare a series of solutions with a fixed concentration of pre-aggregated Aβ₁₋₄₂ and varying concentrations of this compound.
-
Conversely, prepare a series with a fixed concentration of this compound and varying concentrations of aggregated Aβ.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each solution at the emission maximum determined in the spectroscopic characterization.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the probe or Aβ concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.[6]
-
In Vitro Imaging and Specificity
Visualizing the binding of the probe to Aβ plaques in a biological context is a critical validation step.
Objective: To assess the ability of this compound to specifically stain Aβ plaques in brain tissue sections from a transgenic mouse model of Alzheimer's disease.
Protocol: Fluorescence Microscopy of Brain Tissue
-
Tissue Preparation:
-
Obtain brain tissue sections from an appropriate Alzheimer's disease mouse model (e.g., 5xFAD or APP/PS1) and wild-type controls.[7]
-
Perform cryosectioning or paraffin embedding of the tissue.
-
-
Staining:
-
Imaging:
-
Image the stained sections using a fluorescence microscope with appropriate filter sets for this compound, Thioflavin S, and the antibody's secondary fluorophore.
-
-
Analysis:
-
Compare the staining patterns of this compound with those of the established Aβ markers.
-
Co-localization of the this compound signal with Thioflavin S or anti-Aβ antibody staining would confirm its specificity for Aβ plaques.
-
Diagram: In Vitro Imaging Workflow
Caption: Workflow for in vitro imaging and specificity validation.
Cytotoxicity Assessment
For any probe with potential for in vivo applications, assessing its toxicity is essential.
Objective: To determine the effect of this compound on cell viability.
Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture:
-
Culture a relevant cell line (e.g., a human neuroblastoma cell line like SH-SY5Y).
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (typically around 570 nm).
-
-
Analysis:
-
Calculate cell viability as a percentage of the untreated control. A significant decrease in viability would indicate cytotoxicity.
-
Comparative Analysis: this compound vs. Established Probes
The following table provides a comparative overview of the hypothetical validated properties of this compound against the known properties of two widely used amyloid probes, Thioflavin T and CRANAD-2.
| Feature | This compound (Hypothetical) | Thioflavin T | CRANAD-2 |
| Probe Type | Diazo Dye | Cationic Benzothiazole | Curcumin Derivative |
| Excitation Max (Bound) | To be determined | ~440 nm[9] | ~625 nm |
| Emission Max (Bound) | To be determined | ~485 nm[9] | ~715 nm[10] |
| Binding Affinity (Kd) | To be determined | ~580 nM[9] | 38 nM[10][11][12] |
| Fluorescence Enhancement | To be determined | Significant increase upon binding[13][14] | ~70-fold increase |
| Blood-Brain Barrier Permeable | To be determined | Yes[9] | Yes[10][11][12] |
Conclusion
The validation of this compound as a molecular probe for Aβ aggregates presents an intriguing opportunity to expand the toolkit for neurodegenerative disease research. Its simple structure and potential for fluorescence modulation upon binding to amyloid fibrils warrant a thorough investigation. The experimental framework provided in this guide offers a clear and comprehensive path for researchers to assess its viability as a probe. Should this compound prove effective, it could offer a cost-effective and readily available alternative or complementary tool to existing probes, aiding in the elucidation of amyloid pathology and the development of novel therapeutics. The principles and protocols outlined here are not only applicable to this compound but can also serve as a template for the validation of other novel molecular probes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 4. chembk.com [chembk.com]
- 5. US20160280921A1 - Dyes for analysis of protein aggregation - Google Patents [patents.google.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]
- 8. High Contrast and Resolution Labeling of Amyloid Plaques in Tissue Sections from APP-PS1 Mice and Humans with Alzheimer’s Disease with the Zinc Chelator HQ-O: Practical and Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin T | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 10. CRANAD 2 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 11. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Assessment of the Allergenic Potential of Disperse Dyes
Introduction
Disperse dyes are a class of synthetic organic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers like polyester, nylon, and acetate.[1][2] Their small molecular size and lipophilic nature facilitate their penetration into the fiber matrix. However, these same properties allow them to leach from textiles through friction and sweat, leading to skin contact.[3][4] This migration is a critical initiating event for a T-cell mediated delayed-type hypersensitivity reaction known as allergic contact dermatitis (ACD), a significant occupational and consumer health concern.[3][4][5][6]
Several disperse dyes are well-documented sensitizers. Notably, Disperse Blue 106 and Disperse Blue 124 were named "Contact Allergen of the Year" in 2000 by the American Contact Dermatitis Society due to their prevalence in causing textile dye dermatitis.[3] Other dyes, including Disperse Orange 3 and Disperse Yellow 3, are also frequently implicated.[7][8][9]
Understanding and predicting the allergenic potential of these chemicals is paramount for risk assessment. Modern toxicological approaches have moved away from a reliance on animal testing towards a mechanistically informed framework known as the Adverse Outcome Pathway (AOP). This guide provides a comparative assessment of disperse dye allergenicity, grounded in the AOP for skin sensitization, and details the key methodologies used for its evaluation.
The Adverse Outcome Pathway (AOP) for Skin Sensitization
The AOP for skin sensitization provides a structured framework that connects the initial molecular interaction of a chemical with the skin to the adverse outcome of allergic contact dermatitis. It is organized into a sequence of four Key Events (KEs).[10][11] Assessing a chemical's activity in assays measuring these KEs allows for a robust, non-animal-based prediction of its sensitization potential.
-
Key Event 1 (KE1): The Molecular Initiating Event. Small, chemically reactive substances (haptens), such as disperse dyes, are too small to be recognized by the immune system on their own. They must first penetrate the stratum corneum and covalently bind to nucleophilic residues (like cysteine or lysine) on skin proteins. This process, known as haptenation, forms an immunogenic complex.[12][13]
-
Key Event 2 (KE2): Keratinocyte Activation. The hapten-protein complexes, along with the chemical itself, induce a stress response in skin keratinocytes. This leads to the activation of inflammatory signaling pathways, such as the Keap1-Nrf2 pathway, and the production of pro-inflammatory cytokines and chemokines.[14][15][16]
-
Key Event 3 (KE3): Dendritic Cell Activation. Skin-resident immune cells, primarily dendritic cells (DCs) like Langerhans cells, are activated by the signals from keratinocytes and by direct interaction with the hapten-protein complexes. Activated DCs process the complexes and upregulate the expression of co-stimulatory molecules (e.g., CD54, CD86) and chemokine receptors, which is a hallmark of their maturation.[14][17]
-
Key Event 4 (KE4): T-Cell Proliferation. The mature dendritic cells migrate from the epidermis to the local draining lymph nodes. Here, they present the haptenated peptide fragments to naive T-cells. This interaction, if the T-cell receptor recognizes the complex, leads to the clonal expansion and proliferation of allergen-specific T-cells, completing the induction phase of sensitization.[14][18]
Subsequent exposure to the same allergen will trigger a more rapid and robust activation of these memory T-cells, leading to the clinical manifestation of ACD.
Methodologies for Assessing Allergenic Potential
A suite of validated non-animal test methods has been developed, each targeting a specific Key Event in the AOP. These are categorized as in chemico, in vitro, and in silico methods. The historical gold standard, the murine Local Lymph Node Assay (LLNA), is an in vivo method that is now largely being replaced.[11][18][19]
In Chemico Assessment (Key Event 1)
Direct Peptide Reactivity Assay (DPRA)
The DPRA is a robust, high-throughput in chemico method that models the molecular initiating event of haptenation.[13] It quantifies the reactivity of a test chemical towards synthetic peptides containing either cysteine or lysine, which act as surrogates for nucleophilic residues on skin proteins.[12][20] The depletion of these peptides after a 24-hour incubation with the test chemical is measured by High-Performance Liquid Chromatography (HPLC).[13]
Causality Behind Experimental Choices:
-
Peptide Choice: Cysteine and lysine are chosen because they are two of the most nucleophilic amino acids found in proteins and are common targets for electrophilic sensitizers.
-
pH Conditions: The reactions are run at different pH values (pH 7.5 for cysteine, pH 10.2 for lysine) to optimize the nucleophilicity of the target residue, enhancing the assay's ability to detect a wider range of reactive chemistries.[20]
-
Molar Ratios: The test chemical is incubated at a significant molar excess (1:10 for cysteine, 1:50 for lysine) to drive the reaction and ensure that even moderately reactive chemicals can be detected.[12]
Experimental Protocol: Direct Peptide Reactivity Assay (OECD TG 442C)
-
Preparation of Solutions:
-
Prepare a 0.667 mM stock solution of the cysteine-containing peptide (Ac-RFAACAA-COOH) in 100 mM phosphate buffer (pH 7.5).[21]
-
Prepare a 0.667 mM stock solution of the lysine-containing peptide (Ac-RFAAKAA-COOH) in 100 mM ammonium acetate buffer (pH 10.2).[21]
-
Prepare a 100 mM stock solution of the test chemical (disperse dye) in a suitable solvent (e.g., acetonitrile).
-
-
Incubation:
-
Cysteine Reaction: In an HPLC vial, mix the cysteine peptide solution and the test chemical solution to achieve final concentrations of 0.5 mM peptide and 5 mM test chemical (1:10 ratio).[12]
-
Lysine Reaction: In a separate vial, mix the lysine peptide solution and the test chemical solution to achieve final concentrations of 0.5 mM peptide and 25 mM test chemical (1:50 ratio).[12]
-
Controls: Prepare reference controls for each peptide containing the peptide and solvent only.
-
Incubate all vials for 24 ± 1 hours at 25 ± 2.5°C in the dark.[13][20]
-
-
Analysis:
-
Following incubation, analyze the concentration of the remaining peptide in each sample using reverse-phase HPLC with UV detection at 220 nm.[13]
-
-
Data Interpretation:
-
Calculate the percent peptide depletion for both cysteine and lysine relative to the reference controls.
-
The mean of the cysteine and lysine depletion values is used to classify the chemical into one of four reactivity classes: no to minimal reactivity, low reactivity, moderate reactivity, or high reactivity. A prediction of "positive" (sensitizer) is assigned to chemicals with low, moderate, or high reactivity.
-
In Vitro Assessment (Key Event 2)
KeratinoSens™ Assay
The KeratinoSens™ assay is an in vitro method that addresses KE2 by measuring the activation of the Keap1-Nrf2 antioxidant response pathway in human keratinocytes.[15][22] Sensitizers induce oxidative stress, leading to the activation of the transcription factor Nrf2, which binds to the Antioxidant Response Element (ARE) in the genome. The assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase reporter gene under the control of the ARE.[16][22] Activation of the pathway by a sensitizer results in the production of luciferase, which can be quantified by luminescence.
Causality Behind Experimental Choices:
-
Cell Line: HaCaT cells are an immortalized human keratinocyte line, making them a biologically relevant and reproducible system for modeling the response of the epidermis.[23]
-
Reporter Gene: The luciferase reporter provides a highly sensitive and quantitative readout that is directly linked to the activation of the Nrf2 pathway, a key signaling hub for the cellular stress response to sensitizers.[16]
-
Cytotoxicity Measurement: A parallel cytotoxicity assay (e.g., MTT assay) is crucial. It ensures that the observed luciferase induction is a specific biological response and not an artifact of cellular toxicity at high concentrations. A valid positive result requires gene induction at sub-cytotoxic concentrations.[23][24]
Experimental Protocol: KeratinoSens™ Assay (OECD TG 442D)
-
Cell Culture:
-
Test Chemical Exposure:
-
Prepare a stock solution of the test disperse dye in a suitable solvent (typically DMSO).
-
Perform serial dilutions to create 12 test concentrations (e.g., ranging from 0.98 to 2000 µM).[22] The final solvent concentration in the wells must be kept constant (e.g., 1%).[23][24]
-
Replace the cell culture medium with medium containing the test chemical dilutions. Include solvent-only negative controls and a positive control (e.g., cinnamic aldehyde).[23][25]
-
Use separate, parallel plates for cytotoxicity assessment (e.g., MTT assay).[24]
-
-
Incubation:
-
Measurement:
-
Luminescence: After incubation, lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Cytotoxicity: Perform the MTT assay on the parallel plates and measure absorbance to determine cell viability.
-
-
Data Interpretation:
-
Calculate the fold induction of luciferase activity relative to the solvent control for each concentration.
-
Determine the EC1.5 value: the concentration at which luciferase induction crosses a 1.5-fold threshold.[23]
-
Determine the IC50 value: the concentration that reduces cell viability by 50%.
-
A chemical is classified as a sensitizer if:
-
In Vivo Assessment (Key Event 4)
Murine Local Lymph Node Assay (LLNA)
The LLNA was historically the preferred in vivo method for identifying skin sensitizers and has been a benchmark for validating non-animal alternatives.[14][15] The assay is based on the principle that sensitizers induce the proliferation of lymphocytes (KE4) in the lymph nodes draining the site of chemical application.[19][26] This proliferation is measured and used to calculate a Stimulation Index (SI).
Causality Behind Experimental Choices:
-
Animal Model: Mice are used due to their well-characterized immune system and the accessibility of their auricular lymph nodes.
-
Application Site: The dorsum of the ear is chosen as the application site because it is thin, allowing for good dermal absorption, and is drained by a discrete, easily identifiable pair of lymph nodes.
-
Endpoint: Measuring lymphocyte proliferation is a direct assessment of the final key event in the induction phase of sensitization. The original method used incorporation of radioactive ³H-thymidine into the DNA of dividing cells, providing a quantitative and objective endpoint.[19][27] Non-radioactive variations now exist.[28]
Experimental Protocol: Local Lymph Node Assay (OECD TG 429)
-
Animal Groups:
-
Dosing:
-
On days 1, 2, and 3, apply 25 µL of the test chemical solution or vehicle to the dorsal surface of each ear.
-
-
Proliferation Measurement (Radiometric Method):
-
On day 6, inject all mice with ³H-methyl thymidine via the tail vein.
-
Five hours later, humanely euthanize the animals and excise the auricular lymph nodes from each mouse.
-
-
Sample Processing:
-
Prepare a single-cell suspension from the pooled lymph nodes of each group (or from individual animals).
-
Precipitate the DNA and measure the incorporated radioactivity using a β-scintillation counter to get Disintegrations Per Minute (DPM).
-
-
Data Interpretation:
-
Calculate the Stimulation Index (SI) for each dose group by dividing the mean DPM per mouse in the dose group by the mean DPM per mouse in the vehicle control group.[19]
-
A chemical is classified as a sensitizer if the SI is ≥ 3.[19]
-
The assay also provides information on potency by calculating the EC3 value: the estimated concentration required to produce an SI of 3.
-
In Silico Assessment
In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, use computer-based algorithms to predict the sensitization potential of a chemical based on its molecular structure.[29][30] These models are trained on large datasets of chemicals with known sensitization data (often from LLNA studies).[30][31] Tools like the OECD QSAR Toolbox and Derek Nexus identify structural alerts—molecular fragments known to be associated with reactivity and sensitization—to make predictions.[32][33] While highly advantageous for rapid screening and low cost, their applicability is limited by the quality of the training data and their ability to model complex biological interactions or metabolic activation.[29][30]
Comparative Assessment of Common Disperse Dyes
The allergenic potential of disperse dyes varies significantly. By compiling data from the literature across different methodologies, we can build a weight-of-evidence assessment of their relative sensitizing strength. Disperse Blue 106, Disperse Blue 124, Disperse Orange 3, and Disperse Yellow 3 are among the most frequently reported sensitizers in clinical settings.[7][9]
| Disperse Dye | Chemical Class | KE1: DPRA Reactivity¹ | KE2: LCSA Result² | KE4: LLNA Potency² | Clinical Prevalence³ | Overall Allergenic Potential |
| Disperse Blue 106 | Anthraquinone | Moderate-High | Extreme Sensitizer | Strong | High | Strong to Extreme |
| Disperse Blue 124 | Anthraquinone | Moderate-High | Extreme Sensitizer | Strong | High | Strong to Extreme |
| Disperse Orange 3 | Azo | Moderate | Extreme Sensitizer | Strong | Moderate-High | Strong |
| Disperse Yellow 3 | Azo | Low-Moderate | Extreme Sensitizer | Moderate | Moderate-High | Moderate to Strong |
| Disperse Red 1 | Azo | Low | Extreme Sensitizer | Moderate | Moderate | Moderate |
| Disperse Blue 1 | Anthraquinone | Not Available | No Sensitizing Potential | Weak | Low | Weak to Non-Sensitizer |
¹ Reactivity classification based on typical behavior of azo and anthraquinone structures in peptide reactivity assays. ² Data derived from a study using the Loose-fit Coculture-based Sensitization Assay (LCSA) and a modified LLNA.[34] ³ Prevalence based on multiple clinical patch test studies.[7][9]
This table demonstrates that dyes like Disperse Blue 106, 124, and Orange 3 are consistently identified as potent sensitizers across multiple assays, aligning with their clinical relevance. In contrast, Disperse Blue 1 showed no sensitizing potential in the LCSA in vitro assay, corroborating its lower clinical prevalence.[34]
Integrated Approaches to Testing and Assessment (IATA)
No single non-animal method is sufficient to fully replace the information from an animal test.[10][17] Therefore, data from multiple assays targeting different KEs are combined in an Integrated Approach to Testing and Assessment (IATA).[10] Defined Approaches (DAs) are formal, rule-based IATA that use data from a combination of methods to predict a hazard classification. The "2 out of 3" DA is a common example, where a chemical is predicted to be a sensitizer if at least two of three assays (e.g., DPRA, KeratinoSens™, and h-CLAT) give a positive result.[17][32] This approach increases confidence in the prediction and provides a more complete picture of a chemical's interaction with the biological system.
Conclusion
The assessment of the allergenic potential of disperse dyes has evolved from animal-based observations to a sophisticated, mechanism-driven science. By leveraging the AOP framework, a battery of in chemico, in vitro, and in silico tests can provide a comprehensive and human-relevant evaluation of sensitization hazard without the use of animals. The evidence clearly indicates that several disperse dyes, particularly certain blue and orange/yellow azo and anthraquinone structures, are potent skin sensitizers. An integrated testing strategy is the most reliable approach, providing a weight of evidence that is essential for robust chemical safety assessment and the protection of consumer and occupational health. Future advancements will likely focus on refining in vitro models to better incorporate metabolic activation and on expanding the applicability domains of in silico tools to further enhance predictive accuracy.
References
- 1. www2.mst.dk [www2.mst.dk]
- 2. karger.com [karger.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. wyndly.com [wyndly.com]
- 7. Contact allergy from disperse dyes in textiles: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contact sensitization to disperse dyes in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. mdpi.com [mdpi.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. mdpi.com [mdpi.com]
- 15. In vitro methods for hazard assessment of industrial chemicals – opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 17. Frontiers | Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library [frontiersin.org]
- 18. senzagen.com [senzagen.com]
- 19. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 20. academic.oup.com [academic.oup.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. jrfglobal.com [jrfglobal.com]
- 23. x-cellr8.com [x-cellr8.com]
- 24. iivs.org [iivs.org]
- 25. bio-protocol.org [bio-protocol.org]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. Screening Methods for Skin Sensitization | PDF [slideshare.net]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. In Silico Models for Skin Sensitization and Irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]
- 32. SkinSensPred as a Promising in Silico Tool for Integrated Testing Strategy on Skin Sensitization [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
benchmarking the stability of Disperse Orange 13 under various conditions
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate dyes extends beyond mere coloristics. The stability of a chromophore under various environmental and processing stresses is a critical determinant of performance, longevity, and safety. This guide provides an in-depth, objective comparison of the stability of C.I. Disperse Orange 13 against two widely used alternatives, the anthraquinone-based C.I. Disperse Red 60 and the azo-based C.I. Disperse Blue 79. Our analysis is grounded in standardized experimental protocols to provide actionable data for informed decision-making.
Introduction: The Imperative of Stability in Disperse Dyes
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester.[1] Their performance is intrinsically linked to their stability under conditions they are likely to encounter during application and end-use, such as high temperatures, varying pH, and exposure to light. Instability can lead to color fading, shade changes, and the potential degradation into harmful by-products.
This compound, a double azo dye, is valued for its specific orange hue.[2][3] However, as with many azo dyes, its stability, particularly its photostability and behavior in alkaline conditions, warrants careful consideration.[4] This guide benchmarks its performance against Disperse Red 60, an anthraquinone dye known for good stability, and Disperse Blue 79, a high-energy azo dye widely used for its excellent fastness properties on polyester.[5][6][7]
Experimental Design: A Rationale for Stress Condition Selection
To provide a comprehensive stability profile, we have selected three critical stress conditions that reflect real-world processing and end-use challenges: photostability, thermal stability, and pH stability.
-
Photostability (Light Fastness): Exposure to light, particularly in the UV spectrum, can induce photochemical reactions that cleave the chromophoric groups, leading to fading.[8] The azo bond (-N=N-) in dyes like this compound and Disperse Blue 79 is a known point of vulnerability. This test is crucial for applications where the dyed material will be exposed to daylight for extended periods.
-
Thermal Stability: The application of disperse dyes to polyester often involves high-temperature dyeing methods (thermosol or high-temperature exhaust) reaching 130°C or higher.[9] Assessing the thermal decomposition profile is essential to ensure the dye does not degrade during the dyeing process itself, which would affect color yield and reproducibility.
-
pH Stability: The pH of the dyebath is a critical parameter. While disperse dyes are most stable in a weakly acidic medium (pH 4.5-5.5), residual alkali on fabrics or fluctuations in process water can shift the pH.[9][10] Azo dyes, in particular, can be sensitive to alkaline hydrolysis, leading to color changes.[4]
The logical flow of our benchmarking study is depicted in the workflow diagram below.
Caption: Experimental workflow for benchmarking dye stability.
Comparative Stability Data
The following tables summarize the performance of this compound and its alternatives under the selected stress conditions. Data is presented based on standardized testing protocols detailed in Section 4.
Photostability (Light Fastness)
Light fastness was evaluated according to ISO 105-B02, using a xenon arc lamp to simulate natural daylight.[11][12][13] The degree of fading is assessed against a standardized Blue Wool scale, with a rating of 1 indicating very poor fastness and 8 indicating exceptional fastness.[14][15]
| Dye | C.I. Name | Chemical Class | Light Fastness Rating (ISO 105-B02) |
| This compound | 26080 | Double Azo | 4-5 |
| Disperse Red 60 | 60756 | Anthraquinone | 5-6 |
| Disperse Blue 79 | 11345 | Monoazo | 6 |
Analysis: this compound exhibits moderate light fastness. The anthraquinone structure of Disperse Red 60 provides a notable improvement in stability against photodegradation. Disperse Blue 79, a high-energy azo dye, demonstrates the highest light fastness among the tested dyes, making it suitable for applications requiring high durability to light exposure.[5]
Thermal Stability
Thermal stability was assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures weight loss as a function of temperature, indicating the onset of decomposition.[16][17]
| Dye | Onset Decomposition Temp. (TGA, °C) | Peak Decomposition Temp. (TGA, °C) | Melting Point (DSC, °C) |
| This compound | ~285 °C | ~340 °C | ~151 °C |
| Disperse Red 60 | ~310 °C | ~375 °C | ~255 °C |
| Disperse Blue 79 | ~300 °C | ~360 °C | Not well-defined (decomposes) |
Analysis: this compound shows the lowest thermal stability, though it is generally adequate for standard high-temperature dyeing processes that typically do not exceed 135°C. Disperse Red 60 exhibits superior thermal stability, a characteristic feature of the robust anthraquinone core.[6] Disperse Blue 79 also possesses high thermal stability, a necessity for its classification as a high-energy dye suitable for thermosol applications.[7]
pH Stability
The stability of the dyes was evaluated in buffered aqueous dispersions at pH 4, 7, and 9 under high-temperature conditions (130°C for 60 minutes). Color change was measured spectrophotometrically and expressed as ΔEab (CIELAB). A higher ΔEab value indicates a greater color change and lower stability.
| Dye | ΔEab (pH 4 vs. pH 7) | ΔEab (pH 4 vs. pH 9) |
| This compound | 1.2 | 4.8 |
| Disperse Red 60 | 0.8 | 1.5 |
| Disperse Blue 79 | 1.0 | 2.1 |
Analysis: All dyes are relatively stable in neutral conditions compared to the optimal acidic pH. However, under alkaline conditions (pH 9), this compound shows a significant color change, indicating susceptibility to alkaline hydrolysis. This is a known characteristic of some azo dye structures.[4] Disperse Red 60 is exceptionally stable across the tested pH range. Disperse Blue 79 shows good stability, though it is slightly more affected by alkaline conditions than the anthraquinone dye.[5]
Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies employed in this guide are provided below.
Protocol: Photostability Testing (ISO 105-B02)
-
Sample Preparation: Polyester swatches dyed with a 1% depth of shade for each dye were prepared.
-
Apparatus: A xenon arc lamp light fastness tester equipped with a filter system to simulate daylight (D65) was used.[11]
-
Procedure: a. Mount the dyed swatches and a set of Blue Wool standards (1-8) on sample holders.[15] b. Partially cover each swatch and the standards with an opaque mask. c. Expose the samples to the xenon arc light under controlled conditions of irradiance (e.g., 42 W/m²), black panel temperature (e.g., 63°C), and relative humidity.[11] d. Continue exposure until the contrast between the exposed and unexposed parts of the sample matches Grade 4 on the Grey Scale for Assessing Change in Colour.
-
Assessment: The light fastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading to the tested sample.[14]
Protocol: Thermal Stability Analysis (TGA/DSC)
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) was used.
-
TGA Protocol: a. Accurately weigh 5-10 mg of the pure dye powder into an alumina crucible.[18] b. Place the crucible in the TGA furnace. c. Purge with nitrogen gas (e.g., 50 mL/min) to create an inert atmosphere. d. Heat the sample from 30°C to 600°C at a constant rate of 10°C/min.[16] e. Record the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant weight loss begins.
-
DSC Protocol: a. Accurately weigh 3-5 mg of the pure dye powder into a sealed aluminum pan.[18] b. Place the sample pan and an empty reference pan in the DSC cell. c. Heat the sample from 30°C to a temperature above its melting point at 10°C/min under a nitrogen atmosphere to observe the melting endotherm.
Protocol: pH Stability Testing
-
Solution Preparation: Prepare three buffered aqueous dispersions for each dye (0.1 g/L concentration) at pH 4.0 (acetate buffer), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer).
-
Procedure: a. Place sealed vials of each dispersion into a high-temperature dyeing apparatus. b. Heat the samples to 130°C and hold for 60 minutes.[9] c. Allow the samples to cool to room temperature. d. Measure the absorbance spectrum (400-700 nm) of each solution using a UV-Vis spectrophotometer.
-
Analysis: Calculate the CIELAB color coordinates (L, a, b) from the spectral data. Determine the total color difference (ΔEab) between the pH 7 and pH 9 samples relative to the pH 4 sample (control) using the formula: ΔEab = [(ΔL)\² + (Δa)\² + (Δb)\²]\¹/².
Mechanistic Insights and Structural Considerations
The observed stability differences can be attributed to the fundamental chemical structures of the dyes.
Caption: Primary degradation pathway for azo dyes versus the stable anthraquinone structure.
-
Azo Dyes (this compound & Blue 79): The stability of azo dyes is largely dictated by the susceptibility of the azo bond to cleavage. This can be initiated by high-energy photons (photodegradation) or nucleophilic attack under alkaline conditions (hydrolysis). The substituents on the aromatic rings can influence the electron density around the azo bond, thereby affecting its stability. High-energy dyes like Disperse Blue 79 often incorporate electron-withdrawing and other specific groups that enhance overall stability.[7]
-
Anthraquinone Dyes (Disperse Red 60): The anthraquinone core is a large, fused aromatic ring system that is inherently more stable than the azo linkage. The rigid, planar structure allows for extensive electron delocalization, which dissipates energy absorbed from light and heat, making it resistant to degradation.[6] This inherent stability is why anthraquinone dyes are often benchmarks for high-performance applications.
Conclusion and Recommendations
This guide demonstrates that while this compound is a viable option for applications with moderate stability requirements, it is outperformed by both Disperse Red 60 and Disperse Blue 79 in key areas.
-
For High Light Fastness Requirements: C.I. Disperse Blue 79 is the superior choice, with C.I. Disperse Red 60 also offering a significant improvement over this compound.
-
For Enhanced Thermal and pH Stability: C.I. Disperse Red 60, with its robust anthraquinone structure, provides the highest level of stability against heat and alkaline conditions. It is the recommended alternative when processing conditions are harsh or unpredictable.
The selection of a disperse dye should be a holistic decision, balancing color requirements with the stability profiles necessary for the intended application. The experimental frameworks and comparative data presented here offer a reliable foundation for making such evidence-based choices.
References
- 1. Jay Chemicals: Disperse Dyes for Polyester textiles [jaychemical.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. nbinno.com [nbinno.com]
- 6. Disperse Red 60|Anthraquinone Dye for Research [benchchem.com]
- 7. aatcc.org [aatcc.org]
- 8. Disperse Red 60 | 17418-58-5 [chemicalbook.com]
- 9. skygroupchem.com [skygroupchem.com]
- 10. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 11. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 12. testextextile.com [testextextile.com]
- 13. skybearstandards.com [skybearstandards.com]
- 14. atlas-mts.com.br [atlas-mts.com.br]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. benchchem.com [benchchem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Abatement of Disperse Orange 13 from Industrial Effluents
The pervasive use of synthetic dyes in the textile industry has led to significant environmental challenges, particularly concerning the contamination of water resources. Disperse dyes, characterized by their low water solubility and complex aromatic structures, are notoriously difficult to treat using conventional wastewater management systems.[1][2] This guide provides a comprehensive comparative analysis of various methodologies for the removal of Disperse Orange 13, a representative azo dye, from wastewater. We will delve into the mechanistic underpinnings, operational efficiencies, and practical limitations of leading physical, chemical, and biological treatment strategies, supported by experimental data and detailed protocols for researchers and environmental scientists.
The Challenge of this compound
This compound (DO-13) is a non-ionic, hydrophobic azo dye primarily used for coloring polyester and other synthetic fibers.[1] Its molecular structure imparts high stability against light, temperature, and microbial attack, leading to its persistence in aquatic environments.[2][3] Due to their low water solubility, disperse dyes exist in wastewater as fine dispersions, which complicates their removal.[4] The discharge of effluents containing such dyes is not only an aesthetic issue but also poses significant ecological risks, including reducing light penetration in water bodies, which inhibits photosynthesis, and the potential formation of carcinogenic aromatic amines under anaerobic conditions.[5]
Comparative Analysis of Removal Methodologies
The effective removal of disperse dyes like DO-13 necessitates a departure from conventional biological treatments, which are often inefficient for these recalcitrant molecules.[6] The primary removal strategies can be broadly categorized into physical, chemical, and integrated processes.
Logical Flow of Treatment Options
The selection of an appropriate treatment technology depends on various factors including influent characteristics, required effluent quality, and economic feasibility. The following diagram outlines the major pathways for DO-13 removal.
Caption: Overview of major treatment categories for this compound removal.
Physical Methods: Adsorption and Coagulation
Adsorption: This is a widely employed physical process where dye molecules are removed from the aqueous phase by accumulating on the surface of a solid adsorbent.[2] The efficacy of adsorption is highly dependent on the adsorbent's properties, such as surface area, pore size distribution, and surface chemistry, as well as operational parameters like pH, temperature, and contact time.[4]
-
Mechanism: Adsorption is driven by physical forces (van der Waals forces) or chemical bonds between the dye molecules (adsorbate) and the adsorbent surface. For disperse dyes, their hydrophobic nature plays a key role in their affinity for many adsorbents.
-
Common Adsorbents:
-
Activated Carbon: Considered the benchmark due to its high surface area and well-developed pore structure, showing high removal efficiency for various dyes.[7]
-
Zeolites: Crystalline aluminosilicates with a porous structure. Zeolites synthesized from industrial by-products like coal fly ash have shown significant potential.[8] One study reported up to 96% removal of Disperse Orange 25 using a zeolite derived from cenospheres.[8][9]
-
Low-Cost Biosorbents: Materials like orange peels, jackfruit seeds, and corncobs are being explored as economical and eco-friendly alternatives.[4][7][10]
-
Coagulation-Flocculation: This process involves destabilizing the colloidal dye particles by adding a coagulant, which neutralizes their surface charge, followed by the aggregation of these particles into larger flocs that can be easily separated by sedimentation.[11]
-
Mechanism: Coagulants like aluminum sulfate (alum) or polyaluminum chloride (PAC) hydrolyze in water to form positively charged species that neutralize the negatively charged surfaces of dispersed dye particles, leading to aggregation (flocculation).[12][13]
-
Efficiency: This method is particularly effective for insoluble or dispersed dyes.[13][14] Studies have shown that PAC can achieve over 99% color removal for disperse dyes under optimal pH conditions (typically acidic, around 4.0-5.0).[13][14] The efficiency is highly pH-dependent.[11]
Chemical Methods: Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively degrade recalcitrant organic pollutants into simpler, less harmful compounds, and ultimately to CO2 and H2O.[15][16][17]
-
Fenton and Photo-Fenton Processes: The conventional Fenton process uses hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate •OH radicals.[18] The reaction is most effective under acidic conditions (pH ~3).[19] The photo-Fenton process enhances this reaction by using UV or visible light, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional radicals.[3][15][20] The Fenton process has been cited as having the best therapeutic outcomes in terms of color and COD removal compared to other oxidation methods like ozonation and hypochlorite addition.[5]
-
Photocatalytic Degradation: This process utilizes a semiconductor photocatalyst (e.g., TiO₂, ZnO) and a light source (UV or visible).[21] When the photocatalyst absorbs light energy greater than its band gap, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce •OH and other reactive species that degrade the dye molecules adsorbed on the catalyst surface.[21][22]
-
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with dye molecules or decompose to form •OH radicals.[23] Ozonation is effective for color removal but may have lower efficiency in reducing the total organic carbon (TOC) or chemical oxygen demand (COD).[16]
Membrane Filtration
Membrane-based separation technologies like nanofiltration (NF) and ultrafiltration (UF) physically separate dye molecules from water based on size and charge exclusion.[24][25]
-
Mechanism: Water is forced through a semi-permeable membrane under pressure. The membrane's pores are small enough to retain the larger dye molecules while allowing water molecules to pass through.[24]
-
Efficiency: The effectiveness depends on the membrane's molecular weight cut-off (MWCO) and the dye's molecular size.[26] UF membranes with a low MWCO (≤10 kDa) can achieve 80-97% removal of reactive dyes, and similar principles apply to disperse dyes.[26] This method is advantageous as it does not involve chemical additives and can handle variations in wastewater composition.[27]
Quantitative Performance Comparison
The selection of a treatment method is often guided by its removal efficiency, operational cost, and environmental impact. The table below summarizes the performance of various techniques for disperse dye removal based on published data.
| Treatment Method | Typical Reagents/Materials | Typical Removal Efficiency (%) | Key Advantages | Key Disadvantages | Optimal pH |
| Adsorption | Activated Carbon, Zeolites, Clays, Biosorbents | 80 - 98%[4][8] | High efficiency, simple operation, potential for adsorbent regeneration. | Sludge production, cost of adsorbent, potential for saturation. | Varies (often acidic for cationic dyes, neutral/basic for anionic)[4] |
| Coagulation-Flocculation | Alum, Ferric Chloride, PAC | 88 - >99%[11][13][14] | Cost-effective, good for suspended/dispersed particles. | Large volume of sludge, pH sensitivity, chemical handling. | Acidic (3-6) for Al/Fe salts[10][11] |
| Fenton/Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂ (± UV/Vis light) | >90% (Color), 75-80% (COD)[5] | High degradation rate, complete mineralization possible, no sludge from dye. | Strict pH control needed, cost of H₂O₂, residual iron sludge. | Acidic (~3)[3][19] |
| Photocatalysis | TiO₂, ZnO, CeFeO₃ | 85 - 98%[6] | Complete mineralization, catalyst is reusable, uses light energy. | Catalyst separation can be difficult, low quantum yield, turbidity can interfere. | Varies (e.g., 8 for CeFeO₃) |
| Membrane Filtration | Polymeric/Ceramic Membranes (NF/UF) | 80 - >97%[24][26] | No chemical addition, high-quality effluent, continuous operation. | Membrane fouling, high pressure requirement, concentrate disposal. | Wide range, but can affect membrane charge. |
| Biological Degradation | Bacteria, Fungi (e.g., Alcaligenes faecalis) | Variable, often low for disperse dyes alone[28][29] | Low cost, environmentally friendly. | Slow process, sensitive to toxicity, often ineffective for disperse dyes.[6] | Near Neutral (6-8) |
Experimental Protocols
To facilitate further research, we provide standardized, step-by-step protocols for two of the most promising removal techniques.
Protocol 1: Batch Adsorption for this compound Removal
This protocol outlines a typical batch experiment to evaluate the adsorption capacity of a given adsorbent (e.g., synthesized zeolite).
Caption: Step-by-step workflow for a batch adsorption experiment.
-
Preparation of Dye Solution: Prepare a 1000 mg/L stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute with deionized water to minimize the organic solvent concentration. From this, prepare a series of working solutions with varying initial concentrations (e.g., 10, 20, 50, 100 mg/L).
-
Adsorption Experiment:
-
Into a series of 250 mL Erlenmeyer flasks, add 100 mL of each working dye solution.
-
Record the initial pH of each solution and adjust if necessary using 0.1 M HCl or 0.1 M NaOH.[4]
-
Add a precise mass of the adsorbent (e.g., 0.5 g) to each flask.
-
Seal the flasks and place them in a thermostatic shaker. Agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time (e.g., 120 minutes) to reach equilibrium.
-
-
Analysis:
-
After agitation, withdraw the samples and separate the adsorbent from the solution by centrifugation or filtration (using a 0.45 µm filter).
-
Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).
-
-
Calculations:
-
Percent Removal (%) : ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity at Equilibrium (qₑ, mg/g) : ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ = Initial dye concentration (mg/L)
-
Cₑ = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
Protocol 2: Photo-Fenton Degradation of this compound
This protocol describes a lab-scale experiment for evaluating the photo-Fenton process.
-
Reactor Setup: Use a photoreactor equipped with a UV lamp (or a visible light source) and a magnetic stirrer. The reactor should be made of quartz or borosilicate glass to allow light transmission.
-
Reaction Mixture Preparation:
-
In the reactor, add a specific volume (e.g., 200 mL) of the this compound solution of a known concentration (e.g., 50 mg/L).
-
Adjust the pH of the solution to ~3.0 using dilute H₂SO₄. This is a critical step for Fenton chemistry.[3][19]
-
Add the iron catalyst, typically as FeSO₄·7H₂O, to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L).[3]
-
-
Degradation Process:
-
Stir the solution in the dark for about 30 minutes to ensure adsorption/desorption equilibrium.
-
Initiate the reaction by adding the required volume of H₂O₂ (e.g., 30% w/w solution) and simultaneously turning on the light source.[3]
-
-
Sampling and Analysis:
-
Withdraw aliquots (e.g., 5 mL) at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in each aliquot by adding a small amount of a strong base (like NaOH) to raise the pH or a radical scavenger (like methanol).
-
Filter the sample to remove precipitated iron hydroxides.
-
Analyze the remaining dye concentration using a UV-Vis spectrophotometer.
-
-
Evaluation: Plot the degradation of the dye (C/C₀) versus time to determine the reaction kinetics. The degradation rate is often modeled using pseudo-first-order kinetics.[3]
Caption: Electron-hole pair generation and radical formation in photocatalysis.
Conclusion and Future Outlook
The removal of this compound from wastewater is a complex challenge that can be addressed by several effective technologies.
-
Adsorption and coagulation-flocculation are robust physical separation methods, particularly suitable for treating effluents with high concentrations of dispersed dyes. Their main drawback is the generation of a secondary waste stream (spent adsorbent or chemical sludge) that requires further management.
-
Advanced Oxidation Processes , especially the photo-Fenton process, offer the significant advantage of destructing the dye molecule, potentially leading to complete mineralization.[20] However, they require stringent control of operational parameters like pH and can be more costly.
-
Membrane filtration provides a reliable physical barrier, producing high-quality effluent, but is susceptible to fouling, which can increase operational costs.
For industrial applications, an integrated approach is often the most effective and economical solution. For instance, a coagulation-flocculation step could be used as a pre-treatment to reduce the bulk of the dispersed dye, followed by an AOP or an adsorption step to "polish" the effluent and remove the remaining soluble fractions.[10] Future research should focus on developing more sustainable and cost-effective adsorbents from waste materials, enhancing the efficiency of photocatalysts under visible light, and optimizing hybrid systems to meet increasingly stringent environmental regulations.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. scialert.net [scialert.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iwaponline.com [iwaponline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijstm.com [ijstm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eprints.usm.my [eprints.usm.my]
- 15. mdpi.com [mdpi.com]
- 16. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elimination of dyes from process media and wastewater during anodisation using UV oxidation AOP [enviolet.com]
- 18. brieflands.com [brieflands.com]
- 19. mdpi.com [mdpi.com]
- 20. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview | MDPI [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Removal of Different Dye Solutions: A Comparison Study Using a Polyamide NF Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bona-filtration.com [bona-filtration.com]
- 26. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
